molecular formula C14H18N2O B1202635 Propyphenazone CAS No. 479-92-5

Propyphenazone

カタログ番号: B1202635
CAS番号: 479-92-5
分子量: 230.31 g/mol
InChIキー: PXWLVJLKJGVOKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propyphenazone is a pyrazolone derivative that is antipyrine substituted at C-4 by an isopropyl group. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic and a peripheral nervous system drug. It is functionally related to an antipyrine.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWLVJLKJGVOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023529
Record name Propyphenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-92-5
Record name Propyphenazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyphenazone [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyphenazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-(1-methylethyl)-2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propyphenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyphenazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYPHENAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OED8FV75PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Propyphenazone's Interaction with Cyclooxygenase Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Cyclooxygenase in Inflammation

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids, including prostaglandins, prostacyclin, and thromboxane. Two primary isoforms of the COX enzyme have been identified:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions such as protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.

  • COX-2: Under normal physiological conditions, COX-2 is an inducible enzyme with low expression levels. However, at sites of inflammation, its expression is significantly upregulated by cytokines and other inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.

The primary therapeutic action of NSAIDs, including propyphenazone, is the inhibition of these COX enzymes, thereby reducing the production of prostaglandins. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. Non-selective inhibition of both isoforms can lead to the desired anti-inflammatory effects (via COX-2 inhibition) but also to undesirable side effects, such as gastrointestinal irritation, due to the inhibition of the protective functions of COX-1.

Mechanism of Action of this compound on COX Enzymes

This compound functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1] By binding to the active sites of these enzymes, it prevents the conversion of arachidonic acid to PGH2. This leads to a decrease in the synthesis of prostaglandins, which in turn alleviates the symptoms of pain, fever, and inflammation. It has been described as having a relatively balanced inhibition of both COX-1 and COX-2.

The following diagram illustrates the signaling pathway of the arachidonic acid cascade and the inhibitory action of NSAIDs like this compound.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological & Pathophysiological Effects Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Thromboxane A2 Thromboxane A2 Prostaglandin H2 (PGH2)->Thromboxane A2 Inflammation Inflammation Prostaglandins (PGE2, PGD2, etc.)->Inflammation Pain Pain Prostaglandins (PGE2, PGD2, etc.)->Pain Fever Fever Prostaglandins (PGE2, PGD2, etc.)->Fever Gastric Mucosal Protection Gastric Mucosal Protection Prostaglandins (PGE2, PGD2, etc.)->Gastric Mucosal Protection Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation This compound (NSAID) This compound (NSAID) This compound (NSAID)->COX-1 (Constitutive) Inhibition This compound (NSAID)->COX-2 (Inducible) Inhibition

Arachidonic Acid Cascade and NSAID Inhibition.

Quantitative Analysis of COX Inhibition

While direct IC50 values for this compound were not identified in the surveyed literature, extensive research has been conducted on its analogues and other common NSAIDs. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the inhibitor. The ratio of COX-1 IC50 to COX-2 IC50 is used to determine the selectivity of an NSAID.

The following table summarizes the IC50 values for various this compound-based analogues and other NSAIDs for comparative purposes.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Reference
Ibuprofen (IB)10 ± 1.24.3 ± 0.52.33[2]
Ibuprofen-propyphenazone (IB-MP)4.7 ± 0.31.3 ± 0.153.62[2]
Diclofenac-propyphenazone (DIC-MP)7.1 ± 0.9No inhibition-[2]
Ketoprofen-propyphenazone (KET-MP)0.2 ± 0.010.04 ± 0.015.0[2]
4-Aminoantipyrine (ANT)26 ± 1.842 ± 1.10.62[2]
4-Aminoantipyrine-propyphenazone (ANT-MP)No inhibition at 160 μM0.97 ± 0.04>165[2][3]
Diclofenac~6.0~0.06~100[4]
Naproxen~7.0~10~0.7[4]

Note: The data for this compound-based analogues demonstrates how chemical modifications can significantly alter the potency and selectivity of the parent compound.

Experimental Protocols for In Vitro COX Inhibition Assays

A variety of in vitro assays are employed to determine the inhibitory activity of compounds against COX-1 and COX-2. These assays are crucial for the screening and characterization of potential NSAIDs. Common methodologies include colorimetric, fluorometric, and whole blood assays.

General Enzyme Inhibition Assay Protocol (Colorimetric/Fluorometric)

This protocol outlines a typical procedure for an in vitro enzyme inhibition assay using purified COX enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Detection probe (e.g., a chromogenic or fluorogenic substrate for the peroxidase activity of COX)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme Preparation: The purified COX enzyme is diluted to the desired concentration in the assay buffer containing the heme cofactor.

  • Compound Incubation: The test compound is pre-incubated with the enzyme solution for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The peroxidase activity of the COX enzyme is measured by monitoring the change in absorbance or fluorescence of the detection probe over time.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the reaction curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against a range of concentrations of the test compound and fitting the data to a dose-response curve.

The following diagram illustrates a generalized workflow for a COX inhibition assay.

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Test Compound) Dispense Enzyme Dispense Enzyme Solution into Microplate Wells Prepare Reagents->Dispense Enzyme Add Inhibitor Add Test Compound (Inhibitor) at Various Concentrations Dispense Enzyme->Add Inhibitor Pre-incubate Pre-incubate to Allow Enzyme-Inhibitor Binding Add Inhibitor->Pre-incubate Initiate Reaction Initiate Reaction with Arachidonic Acid Pre-incubate->Initiate Reaction Monitor Reaction Monitor Reaction Progress (Absorbance/Fluorescence) Initiate Reaction->Monitor Reaction Calculate Rates Calculate Reaction Rates Monitor Reaction->Calculate Rates Determine Inhibition Determine Percent Inhibition Calculate Rates->Determine Inhibition Plot Dose-Response Plot Dose-Response Curve Determine Inhibition->Plot Dose-Response Calculate IC50 Calculate IC50 Value Plot Dose-Response->Calculate IC50

Experimental Workflow for COX Inhibition Assay.
Human Whole Blood Assay

The human whole blood assay is considered more physiologically relevant as it measures COX inhibition in a more complex biological environment.[5]

Procedure Outline:

  • Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers.

  • COX-1 Activity Measurement: Aliquots of blood are incubated with the test compound. COX-1 activity is assessed by measuring the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, typically using an enzyme immunoassay (EIA).

  • COX-2 Activity Measurement: To measure COX-2 activity, whole blood is first incubated with an inflammatory stimulus like lipopolysaccharide (LPS) to induce COX-2 expression. The blood is then incubated with the test compound, and COX-2 activity is determined by measuring the production of prostaglandin E2 (PGE2) via EIA.

  • IC50 Calculation: IC50 values for both COX-1 and COX-2 are determined by analyzing the dose-dependent inhibition of TXB2 and PGE2 production, respectively.

Conclusion

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of COX-1 and COX-2 enzymes. While specific IC50 values for this compound are not prominently available in the current scientific literature, the analysis of its analogues reveals that structural modifications can significantly modulate its inhibitory potency and selectivity. The detailed experimental protocols provided herein offer a standardized framework for the in vitro evaluation of COX inhibitors. A thorough understanding of the mechanism of action and the methodologies for assessing COX inhibition is paramount for the development of new and improved NSAIDs with enhanced efficacy and a more favorable safety profile. Further research to quantify the direct inhibitory effects of this compound on COX-1 and COX-2 would be beneficial for a more complete characterization of this widely used NSAID.

References

Pharmacological profile of propyphenazone as a pyrazolone derivative

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of the pharmacological profile of propyphenazone, a pyrazolone-derived non-steroidal anti-inflammatory drug (NSAID). This compound exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, leading to analgesic and antipyretic properties with minimal anti-inflammatory action.[1] This guide details its mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and toxicological data. Furthermore, it includes detailed experimental protocols for assessing its biological activity and visual diagrams of key pathways and workflows to support research and development professionals.

Introduction

This compound, also known as isopropylantipyrine, is a synthetic pyrazolone derivative introduced in 1951.[2] Structurally, it is an antipyrine substituted at the C-4 position with an isopropyl group.[3] It is classified as a non-narcotic analgesic and antipyretic.[3] this compound is frequently used in combination with other active ingredients like paracetamol and caffeine to enhance its therapeutic efficacy, particularly for the management of mild to moderate pain and fever, such as in headaches, toothaches, and rheumatic pain.[4][5]

Chemical and Physical Properties

This compound is a small molecule drug with the chemical formula C14H18N2O.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name1,5-Dimethyl-2-phenyl-4-propan-2-yl-pyrazol-3-one[2]
CAS Number479-92-5[2]
Molar Mass230.311 g·mol−1[2]
Molecular Weight230.30 g/mol [6]
ATC CodeN02BB04[3]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of prostaglandin synthesis.[3] It functions as a non-steroidal anti-inflammatory drug (NSAID) by blocking the activity of cyclooxygenase (COX) enzymes.[4][7]

  • COX Inhibition : this compound is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][7] These enzymes are crucial for converting arachidonic acid into prostaglandin H2, which is the precursor for various prostaglandins involved in inflammation, pain signaling, and fever regulation.[7]

  • Reduction of Prostaglandins : By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins.[4][7] This suppression of prostaglandin synthesis is the basis for its analgesic, antipyretic, and to a lesser extent, anti-inflammatory effects.[3] It is considered a weak COX inhibitor with minimal anti-inflammatory activity.[1]

Signaling Pathway

The diagram below illustrates the prostaglandin synthesis pathway and the inhibitory action of this compound.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 COX Enzymes MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever This compound This compound This compound->COX1 Inhibits This compound->COX2 Inhibits PLA2 Phospholipase A2 ProstaglandinSynthases Prostaglandin Synthases

This compound's inhibition of COX-1 and COX-2 enzymes.

Pharmacodynamics

This compound's primary pharmacodynamic effects are analgesia and antipyresis.[4][7]

  • Analgesic Effect : It is effective for the relief of mild to moderate pain.[4]

  • Antipyretic Effect : It is used to reduce fever.[4][7]

  • Anti-inflammatory Effect : The anti-inflammatory actions of this compound are considered minimal.[1]

A study by Radwan et al. investigated the COX inhibitory activity of this compound (referred to as 4-aminoantipyrine or ANT) and its analogues. The IC50 values provide a quantitative measure of its inhibitory potency.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Reference
4-Aminoantipyrine (this compound precursor)26 ± 1.842 ± 1.10.62[8]
ANT-MP (this compound Analogue)> 1600.97 ± 0.04> 165[8][9]
Ibuprofen-Propyphenazone Prodrug (after PLE)4.7 ± 0.31.3 ± 0.153.6[8][10]
Ibuprofen (alone)10 ± 1.24.3 ± 0.52.3[8][10]

ANT-MP is an analogue formed by coupling this compound and 4-aminoantipyrine. PLE: Porcine Liver Esterase, used to activate the prodrug in vitro.

Pharmacokinetics

This compound is characterized by rapid absorption and a short elimination half-life.[7]

ParameterValueReference
Absorption
Route of AdministrationOral, Rectal[6]
Onset of ActionRapid[4][7]
Time to Peak Plasma Concentration (Tmax)1 to 2 hours[7]
Distribution
Protein BindingBinds to plasma proteins[7]
Metabolism
SitePrimarily in the liver[5][7]
Major PathwaysDemethylation and oxidation[7]
Excretion
Primary RouteRenal (via kidneys)[5][7]
Elimination Half-life (t1/2)2 to 3 hours[7]
Unchanged in Urine0.6%[6]

The short half-life may require multiple daily doses to maintain therapeutic effects for pain and fever control.[7]

Toxicology and Safety Profile

This compound is generally well-tolerated, but it is associated with potential side effects and contraindications.[4]

AspectDescriptionReference
Common Side Effects Nausea, vomiting, abdominal pain, dizziness, tiredness, headache, skin rashes.[4][5][6]
Serious Adverse Reactions (Rare) Agranulocytosis (dangerously low white blood cell count), Stevens-Johnson syndrome, acute myocardial infarction (Kounis syndrome).[2][4][5]
Contraindications Known hypersensitivity to pyrazolone derivatives, history of blood disorders (dyscrasias), porphyrias, severe liver or kidney impairment.[4][5][6]
Drug Interactions Concurrent use with other NSAIDs increases the risk of gastrointestinal bleeding. Use with anticoagulants (e.g., warfarin) may enhance their effect, increasing bleeding risk.[4][5]
Use in Pregnancy Should be used with caution. One study in Wistar rats showed that administration during gestation caused intrauterine growth retardation but did not increase congenital anomalies.[1][4][11][12]

Although severe and fatal intoxications with pyrazolones are rare, the symptoms of severe poisoning can include impaired consciousness, coma, convulsions, arrhythmia, and cardiogenic shock.[13]

Experimental Protocols

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a colorimetric assay to determine the IC50 of this compound for COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. This process involves the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which can be measured by absorbance. The inhibition of this color change is proportional to the inhibition of COX activity.

Methodology:

  • Reagent Preparation : Prepare assay buffer, heme, purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate solution.

  • Compound Dilution : Prepare a series of dilutions of this compound in assay buffer.

  • Assay Plate Setup : To a 96-well plate, add:

    • 150 µL of assay buffer

    • 10 µL of heme

    • 10 µL of the enzyme (COX-1 or COX-2)

    • 10 µL of the diluted this compound solution or vehicle control.

  • Incubation : Gently shake and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation : Add 10 µL of arachidonic acid solution to initiate the reaction.

  • Measurement : Immediately measure the absorbance at 590 nm every minute for 5 minutes.

  • Data Analysis : Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and use non-linear regression to calculate the IC50 value.

Workflow for the in vitro COX inhibition assay.
Protocol: In Vivo Analgesic Activity (Tail-Flick Test)

This protocol describes a standard method for assessing the central analgesic effects of this compound in rodents.

Principle: The tail-flick test measures the latency of a rodent to withdraw its tail from a source of thermal pain (radiant heat).[14][15] An increase in the time taken to withdraw the tail after drug administration indicates an analgesic effect.[15][16]

Methodology:

  • Animal Acclimatization : Acclimate mice or rats to the testing environment and handling for several days before the experiment.

  • Grouping : Divide animals into groups (e.g., vehicle control, positive control like morphine, and one or more this compound dose groups).

  • Baseline Measurement : Gently place each animal in a restrainer. Position the distal part of the tail on the radiant heat source of an analgesiometer. Start the timer. The timer stops automatically when the animal flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[14][16]

  • Drug Administration : Administer this compound (e.g., via oral gavage) or the respective control substance to each animal.

  • Post-Treatment Measurement : At set time points after administration (e.g., 30, 60, 90 minutes), repeat the latency measurement as described in step 3.

  • Data Analysis : Calculate the percentage increase in tail-flick latency for each animal at each time point compared to its baseline. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant analgesic effect compared to the control group.

G A Acclimatize and Group Rodents B Measure Baseline Tail-Flick Latency A->B C Administer this compound or Vehicle Control B->C D Measure Latency at Predetermined Time Points C->D E Record Data and Set Cut-off Time to Prevent Injury D->E F Calculate % Increase in Latency E->F G Perform Statistical Analysis F->G

Workflow for the in vivo tail-flick test.

Conclusion

This compound is an established pyrazolone-derived NSAID with effective analgesic and antipyretic properties. Its pharmacological activity is rooted in the non-selective inhibition of COX-1 and COX-2 enzymes, which curtails prostaglandin synthesis. While it possesses a favorable pharmacokinetic profile for acute pain and fever management, characterized by rapid absorption and a short half-life, its anti-inflammatory effects are minimal. The safety profile is generally acceptable, but healthcare professionals must be aware of the potential for rare but serious adverse events, such as agranulocytosis. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working with this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Propyphenazone

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and analytical characterization of this compound, a pyrazolone derivative with analgesic, antipyretic, and anti-inflammatory properties.[1][2] Detailed experimental protocols for its synthesis via the Knorr pyrazole synthesis are presented, along with methodologies for its characterization using various spectroscopic and chromatographic techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound, chemically known as 1,5-dimethyl-2-phenyl-4-propan-2-yl-pyrazol-3-one, is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrazolone class.[2][3] It was first introduced in 1951 for the treatment of rheumatic disorders.[1] this compound exerts its pharmacological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which in turn suppresses the biosynthesis of prostaglandins.[2][3] This guide details the established synthetic routes and analytical procedures for the characterization and quality control of this compound.

Chemical Synthesis

The most common method for the synthesis of this compound is a variation of the Knorr pyrazole synthesis.[2] This process involves two main steps: the condensation of a β-ketoester with phenylhydrazine to form the pyrazolone ring, followed by N-methylation to yield the final product.

Synthesis Pathway

The synthesis begins with the reaction of ethyl 2-isopropylacetoacetate and phenylhydrazine to form the pyrazolone intermediate. This intermediate is then alkylated using a methylating agent, such as methyl iodide, to produce this compound.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products Reactant1 Ethyl 2-isopropylacetoacetate Step1 Condensation (Knorr Pyrazole Synthesis) Reactant1->Step1 Reactant2 Phenylhydrazine Reactant2->Step1 Intermediate Pyrazolone Intermediate Step1->Intermediate Formation of Pyrazolone Ring Step2 N-Methylation FinalProduct This compound Step2->FinalProduct Intermediate->Step2 Methylating Agent (e.g., Methyl Iodide)

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-isopropylacetoacetate

  • Phenylhydrazine

  • Glacial acetic acid or ethanol

  • Methyl iodide

  • Sodium hydroxide

  • Dichloromethane

Procedure:

  • Step 1: Synthesis of the Pyrazolone Intermediate

    • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-isopropylacetoacetate and phenylhydrazine in either refluxing ethanol or glacial acetic acid.[2]

    • Heat the mixture at a temperature between 78-100°C for 2-4 hours.[2]

    • After the reaction is complete, cool the mixture and acidify to precipitate the intermediate.

    • Collect the solid by filtration and recrystallize from a suitable solvent to obtain the purified pyrazolone intermediate. The expected yield is typically between 60-75%.[2]

  • Step 2: N-Methylation to this compound

    • Dissolve the pyrazolone intermediate in a suitable solvent, such as dichloromethane.

    • Add a methylating agent, like methyl iodide, to the solution. Some procedures may also use dimethyl sulfate.[4]

    • The reaction may be carried out in the presence of a base, such as sodium hydroxide, to facilitate the methylation.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water to remove any inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization to yield pure this compound as a white or slightly yellow crystalline powder.[4]

Characterization

The identity, purity, and quantity of the synthesized this compound can be determined using a combination of spectroscopic and chromatographic methods.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Start Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (GC-MS, LC-MS) Start->MS IR Infrared Spectroscopy Start->IR HPLC HPLC Start->HPLC TLC TLC / HPTLC Start->TLC End Characterized this compound NMR->End MS->End IR->End HPLC->End TLC->End COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 and COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Effects Pain, Inflammation, Fever Prostaglandins->Effects This compound This compound This compound->COX_Enzymes Inhibition

References

Propyphenazone: A Technical Guide to Metabolism and Pharmacokinetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, possessing analgesic and antipyretic properties. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is fundamental for effective drug development and clinical application. This technical guide provides a comprehensive overview of the metabolic and pharmacokinetic pathways of this compound. It includes quantitative data on key pharmacokinetic parameters, detailed experimental protocols for its analysis, and visual representations of its metabolic fate and relevant experimental workflows. While the primary metabolic route of demethylation followed by glucuronidation is well-established, the specific cytochrome P450 isoforms responsible for its phase I metabolism are not extensively documented in current literature, presenting an area for future investigation.

Pharmacokinetic Profile

This compound is characterized by rapid absorption and a relatively short elimination half-life. Its pharmacokinetic properties are summarized below.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[1][2] Peak plasma concentrations (Cmax) are typically achieved within 30 minutes to 2 hours.[1][2][3]

Distribution

This compound is distributed throughout the body and exhibits a preference for binding to plasma proteins.[2] The volume of distribution (Vd) has been reported to be approximately 2 L/kg in humans.[3]

Metabolism

The liver is the primary site of this compound metabolism, where it undergoes extensive biotransformation.[2] The major metabolic pathways are demethylation and oxidation.[2]

Excretion

This compound and its metabolites are primarily excreted through the kidneys.[2] The elimination half-life is relatively short, generally ranging from 2 to 3 hours.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound in various species.

Table 1: Human Pharmacokinetic Parameters for this compound

ParameterValueReference(s)
Dose 220 mg (oral)[3]
Tmax (Time to Peak Concentration) 30 minutes[3]
Cmax (Peak Plasma Concentration) 1.5 - 3.5 µg/mL[3]
Volume of Distribution (Vd) 2 L/kg[3]
Elimination Half-Life (t½) 2 - 3 hours[2]

Table 2: Comparative Pharmacokinetics and Plasma Protein Binding

SpeciesPlasma Concentration after comparable dosePlasma Protein Binding (in vivo)Reference(s)
Human 1.5 - 3.5 µg/mL77 - 89%[3][4]
Dog Lower than human90 - 95%[3][4]
Rabbit Lower than humanNot Reported[3]
Rat Not Reported69 - 88%[4]

Note: Comparative plasma protein binding data for this compound is limited. The data presented for propafenone, a structurally different drug, is included to illustrate the common practice of evaluating binding in these preclinical species.

Metabolic Pathways

This compound undergoes Phase I and Phase II metabolism. The primary pathway involves demethylation, followed by conjugation.

Phase I Metabolism

The initial and major metabolic step for this compound is demethylation.[3] While it is understood that this is an oxidative reaction catalyzed by the cytochrome P450 (CYP) enzyme system, the specific isoforms (e.g., CYP2C9, CYP2C19) predominantly responsible for this transformation are not definitively identified in the reviewed literature. In addition to demethylation, the presence of hydroxyl-propyphenazone metabolites in urine suggests that hydroxylation also occurs as a Phase I metabolic route.[1]

Phase II Metabolism

Following demethylation, the primary metabolite, N-(2)-demethylthis compound, undergoes conjugation. The main urinary metabolite is the enolglucuronide of N-(2)-demethylthis compound, indicating that glucuronidation is the principal Phase II reaction.[3]

G This compound This compound PhaseI Phase I Metabolism (Liver) Demethylation N-Demethylation PhaseI->Demethylation Hydroxylation Hydroxylation PhaseI->Hydroxylation Metabolite1 N-(2)-demethyl- This compound Demethylation->Metabolite1 Metabolite2 Hydroxyl-propyphenazone Metabolites Hydroxylation->Metabolite2 CYP450 CYP450 Enzymes (Specific Isoforms Not Fully Elucidated) CYP450->Demethylation Catalyzes CYP450->Hydroxylation Catalyzes PhaseII Phase II Metabolism (Liver) Excretion Urinary Excretion Metabolite2->Excretion Glucuronidation Glucuronidation PhaseII->Glucuronidation FinalMetabolite Enolglucuronide of N-(2)-demethylthis compound Glucuronidation->FinalMetabolite FinalMetabolite->Excretion

Figure 1: Primary Metabolic Pathway of this compound.

Experimental Protocols

Protocol for Quantification of this compound in Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the determination of this compound in plasma.

5.1.1 Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Supelcosil LC-18 (3 µm) or equivalent C18 column.

  • Mobile Phase: Ethanol containing 0.2% (v/v) heptylamine and 0.005 M potassium dihydrogenphosphate (30:70, v/v).

  • Flow Rate: 1.3 mL/min.

  • Detection: UV at 270 nm.

  • Internal Standard: Phenylbutazone.

5.1.2 Sample Preparation

  • To a 0.5 mL plasma sample, add a known concentration of the internal standard (phenylbutazone).

  • Add 1.0 mL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

5.1.3 Quantification

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Representative Protocol for In Vitro Metabolism Study Using Human Liver Microsomes

This protocol provides a representative workflow for assessing the metabolic stability of this compound using human liver microsomes (HLM).

5.2.1 Materials

  • Pooled Human Liver Microsomes (HLM)

  • This compound

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator/water bath at 37°C

5.2.2 Experimental Procedure

  • Preparation: Thaw HLM on ice. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 0.2%).

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration e.g., 0.5 mg protein/mL), and this compound (final concentration e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2 volumes).

  • Negative Controls: Prepare parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation.

  • Sample Processing: Vortex the terminated samples and centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

5.2.3 Data Analysis

  • Plot the natural logarithm of the percentage of remaining this compound versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

G start Start prep Prepare Incubation Mix (HLM, Buffer, this compound) start->prep pre_incubate Pre-incubate at 37°C (5 min) prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample terminate Terminate Reaction (Add Acetonitrile) sample->terminate process Process Sample (Vortex, Centrifuge) terminate->process analyze Analyze Supernatant (LC-MS/MS) process->analyze data Data Analysis (Calculate t½) analyze->data end End data->end

Figure 2: Workflow for an In Vitro Metabolism Study.

Conclusion

This compound exhibits a pharmacokinetic profile characterized by rapid absorption and elimination, with metabolism primarily occurring in the liver. The major metabolic pathway is N-demethylation followed by glucuronidation. While this guide provides a detailed summary of the current understanding of this compound's metabolism and pharmacokinetics, it also highlights a knowledge gap regarding the specific cytochrome P450 isoenzymes involved in its Phase I metabolism. Further research in this area would provide valuable insights for predicting potential drug-drug interactions and understanding inter-individual variability in response to this compound. The provided protocols offer robust methodologies for the continued investigation of this compound.

References

In-Vitro Dissolution Studies of Propyphenazone Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and critical considerations for conducting in-vitro dissolution studies of propyphenazone formulations. This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties[1][2]. Understanding its dissolution characteristics is paramount for ensuring product quality, batch-to-batch consistency, and predicting in-vivo performance.

Physicochemical and Biopharmaceutical Properties of this compound

This compound is a pyrazolone derivative that is sparingly soluble in water[3]. Based on its low solubility and high permeability, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug[4]. This classification implies that the dissolution rate is often the rate-limiting step for drug absorption. Therefore, in-vitro dissolution studies are a critical tool in the development of this compound formulations to ensure adequate bioavailability.

Experimental Protocols for In-Vitro Dissolution Testing

The following sections detail the methodologies for conducting in-vitro dissolution studies of this compound formulations, primarily focusing on immediate-release solid oral dosage forms.

Dissolution Apparatus and Media

The USP Apparatus II (Paddle Apparatus) is commonly employed for the dissolution testing of this compound tablets[5][6]. The selection of dissolution media is crucial and should ideally cover the physiological pH range of the gastrointestinal tract.

Table 1: Recommended Dissolution Testing Parameters for this compound Immediate-Release Tablets

ParameterRecommendationRationale/Reference
Apparatus USP Apparatus 2 (Paddle)Commonly used for tablets and allows for easy sampling.[5][6][7]
Rotation Speed 50-100 rpmStandard speeds for immediate-release dosage forms.[6][7]
Temperature 37 ± 0.5 °CTo simulate human body temperature.[6][7]
Volume of Medium 900 mLStandard volume for dissolution testing.[6]
Dissolution Media - 0.1 N HCl (pH 1.2)- Acetate Buffer (pH 4.5)- Phosphate Buffer (pH 6.8)To evaluate drug release across the physiological pH range of the GI tract.[8][9][10]
Sampling Times 5, 10, 15, 20, 30, 45, and 60 minutesTo construct a detailed dissolution profile for immediate-release formulations.[6][10]
Analytical Methodology

The quantification of this compound in dissolution samples is typically performed using High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.

Reverse-phase HPLC offers high specificity and is suitable for analyzing this compound, especially in combination formulations.

Table 2: Example of a Validated RP-HPLC Method for this compound Quantification

ParameterConditionReference
Instrumentation HPLC system with a UV detector[6]
Column C18 column (e.g., 250mm x 4.6mm, 5µm)[5]
Mobile Phase Acetonitrile:Phosphate Buffer pH 3.5 (42:58, v/v)[5]
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 243 nm or 275 nm[5][6]
Injection Volume 20 µL[6]
Column Temperature 40 °C[6]

For single-agent this compound formulations, UV-Visible spectrophotometry provides a simpler and more rapid method for quantification.

Table 3: UV-Visible Spectrophotometry Parameters for this compound Quantification

ParameterConditionReference
Instrumentation UV-Visible Spectrophotometer with 1 cm quartz cells[5]
Solvent/Blank The respective dissolution medium[5]
Wavelength of Maximum Absorbance (λmax) Approximately 275 nm in acidic media[5]
Linearity Range To be determined based on the dose and dissolution volume[5]

Data Presentation and Interpretation

Quantitative dissolution data should be presented in a clear and organized manner to facilitate comparison between different formulations or batches.

Dissolution Profile Data

The following table is an illustrative example of a dissolution profile for a hypothetical immediate-release this compound tablet, as specific public data for single-agent formulations is limited. For a BCS Class II drug like this compound, a rapid dissolution is desirable. Studies on combination products have shown that over 95% of the drug can be dissolved within 15 minutes[5].

Table 4: Illustrative Dissolution Profile of a Hypothetical this compound Immediate-Release Tablet (300 mg)

Time (minutes)% this compound Dissolved (Mean ± SD, n=6)
555 ± 4.2
1085 ± 3.5
1596 ± 2.8
2098 ± 2.1
3099 ± 1.9
4599 ± 1.5

Disclaimer: This table is for illustrative purposes only and represents a desirable dissolution profile for an immediate-release formulation of a BCS Class II drug. Actual results will vary depending on the specific formulation.

Visualization of Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows for in-vitro dissolution studies of this compound formulations.

Dissolution_Workflow cluster_prep Preparation cluster_testing Dissolution Testing cluster_analysis Sample Analysis Media_Preparation Prepare Dissolution Medium (e.g., 0.1N HCl, pH 4.5, pH 6.8) Apparatus_Setup Set up USP Apparatus II (Paddles, 37°C, 75 rpm) Media_Preparation->Apparatus_Setup Media_Equilibration Equilibrate 900 mL of Medium in each vessel Apparatus_Setup->Media_Equilibration Dosage_Form_Introduction Introduce this compound Tablet Media_Equilibration->Dosage_Form_Introduction Start_Test Start Dissolution Test Dosage_Form_Introduction->Start_Test Sampling Withdraw Samples at Pre-defined Time Points (5, 10, 15, 30, 45, 60 min) Start_Test->Sampling Filter_Sample Filter Samples Immediately Sampling->Filter_Sample Sample_Dilution Dilute Samples if Necessary Filter_Sample->Sample_Dilution HPLC_Analysis Analyze by RP-HPLC (UV detection at 275 nm) Sample_Dilution->HPLC_Analysis UV_Analysis Analyze by UV-Vis Spectrophotometry (Measure absorbance at 275 nm) Sample_Dilution->UV_Analysis Data_Calculation Calculate % Drug Dissolved HPLC_Analysis->Data_Calculation UV_Analysis->Data_Calculation

Experimental workflow for in-vitro dissolution testing of this compound tablets.

HPLC_Analysis_Workflow Start Filtered Dissolution Sample Sample_Injection Inject Sample and Standards into HPLC System Start->Sample_Injection Standard_Prep Prepare Standard Solutions of this compound System_Suitability Perform System Suitability Tests (e.g., tailing factor, resolution) Standard_Prep->System_Suitability System_Suitability->Sample_Injection Chromatogram Obtain Chromatograms Sample_Injection->Chromatogram Peak_Area Measure Peak Area of this compound Chromatogram->Peak_Area Calculation Calculate Concentration using Standard Curve Peak_Area->Calculation End Report % Dissolved Calculation->End

Workflow for the quantification of this compound in dissolution samples by HPLC.

Conclusion

The in-vitro dissolution study of this compound formulations is a critical component of drug development and quality control, particularly given its BCS Class II characteristics. The methodologies outlined in this guide, including the use of USP Apparatus II with physiological pH media and validated analytical methods such as RP-HPLC or UV-Visible spectrophotometry, provide a robust framework for these studies. While publicly available dissolution data for single-agent this compound formulations is scarce, the principles and protocols described herein offer a comprehensive approach for researchers and scientists in the pharmaceutical industry. Careful adherence to these standardized methods will ensure reliable and reproducible data, which is essential for the development of safe and effective this compound drug products.

References

An In-depth Technical Guide to the Analgesic and Antipyretic Properties of Propyphenazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyphenazone, a pyrazolone derivative, has long been utilized for its analgesic and antipyretic properties. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and key data associated with this compound's therapeutic effects. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological research. This document delves into the primary mechanism of action—cyclooxygenase (COX) inhibition—and explores the experimental protocols used to substantiate its analgesic and antipyretic efficacy. Quantitative data from preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the pharmacological profile of this compound.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been used in the management of mild to moderate pain and fever.[1][2] It is often formulated in combination with other active pharmaceutical ingredients, such as paracetamol and caffeine, to enhance its therapeutic effects.[2][3] Understanding the fundamental pharmacological properties of this compound is crucial for its appropriate clinical application and for the development of new therapeutic agents. This guide provides a detailed examination of its analgesic and antipyretic characteristics.

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism underlying the analgesic and antipyretic effects of this compound is the inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] By inhibiting COX-1 and COX-2, this compound effectively reduces the production of prostaglandins, thereby alleviating pain and reducing fever.[2]

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Stimulus COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Prostaglandin Synthases Pain_Fever_Inflammation Pain, Fever, Inflammation Prostaglandins->Pain_Fever_Inflammation This compound This compound This compound->COX1 Inhibition This compound->COX2 Inhibition Phospholipase_A2 Phospholipase A2

Figure 1: Mechanism of Action of this compound.

Quantitative Data

In Vitro COX Inhibition

The inhibitory activity of this compound and its analogues against COX-1 and COX-2 enzymes is a key determinant of its efficacy and side-effect profile. The IC50 values, representing the concentration of the drug required to inhibit 50% of the enzyme activity, are presented below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Ibuprofen-propyphenazone (IB-MP)4.7 ± 0.31.3 ± 0.15
Diclofenac-propyphenazone (DIC-MP)7.1 ± 0.9No inhibition
Ketoprofen-propyphenazone (KET-MP)0.2 ± 0.010.04 ± 0.01
4-aminoantipyrine-propyphenazone (ANT-MP)No inhibition at 160 µM0.97 ± 0.04
4-aminoantipyrine (ANT)26 ± 1.842 ± 1.1
Data sourced from a study on this compound-based analogues.[1][4]
Human Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life.

ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 30 - 60 minutes[2]
Cmax (Peak Plasma Concentration) 1.5 - 3.5 µg/mL (after 220 mg oral dose)[5]
Biological Half-life (t½) ~2-3 hours[5]
Volume of Distribution (Vd) 2 L/kg[5]
Protein Binding Approximately 15%[5]
Metabolism Primarily hepatic (demethylation)[5]
Excretion Mainly renal[2]

Experimental Protocols

Analgesic Activity Assessment

This widely used model assesses the efficacy of peripherally acting analgesics.

cluster_prep Preparation cluster_induction Pain Induction cluster_observation Observation & Data Collection Animal_Acclimatization Acclimatize Mice Grouping Group Animals (e.g., Vehicle, this compound, Standard) Animal_Acclimatization->Grouping Drug_Admin Administer Test Substance (Oral) Grouping->Drug_Admin Acetic_Acid_Injection Inject 1% Acetic Acid (10 mL/kg, i.p.) 1 hour post-drug administration Drug_Admin->Acetic_Acid_Injection Observation_Period Observe for 20 minutes Acetic_Acid_Injection->Observation_Period Count_Writhes Count number of writhes (abdominal constriction and hind limb stretching) Observation_Period->Count_Writhes Data_Analysis Calculate % inhibition of writhing Count_Writhes->Data_Analysis

Figure 2: Workflow for the Acetic Acid-Induced Writhing Test.

Detailed Methodology:

  • Animals: Male Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Grouping: Animals are randomly divided into groups: a control group (vehicle), a standard group (e.g., diclofenac), and test groups receiving different doses of this compound.

  • Drug Administration: this compound or the vehicle is administered orally.

  • Induction of Writhing: One hour after drug administration, a 1% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg.[1]

  • Observation: Immediately after the acetic acid injection, the animals are placed in an observation chamber, and the number of writhes (a characteristic stretching behavior) is counted for a period of 20 minutes.[1]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. A study on a this compound analogue (IB-MP) showed 45% protection from writhing for this compound alone.[4]

Antipyretic Activity Assessment

This model is commonly used to evaluate the antipyretic potential of pharmacological agents.

cluster_prep Preparation cluster_induction Fever Induction cluster_treatment Treatment & Measurement Animal_Selection Select Wistar Rats Baseline_Temp Measure Basal Rectal Temperature Animal_Selection->Baseline_Temp Yeast_Injection Inject Brewer's Yeast Suspension (s.c.) Baseline_Temp->Yeast_Injection Fever_Development Allow Fever to Develop (approx. 18-19 hours) Yeast_Injection->Fever_Development Confirm_Fever Confirm Rectal Temperature Increase Fever_Development->Confirm_Fever Drug_Admin Administer this compound or Vehicle (Oral) Confirm_Fever->Drug_Admin Temp_Monitoring Monitor Rectal Temperature at regular intervals (e.g., 1, 2, 3, 4, 5 hours) Drug_Admin->Temp_Monitoring Data_Analysis Analyze Temperature Reduction Temp_Monitoring->Data_Analysis

Figure 3: Workflow for the Brewer's Yeast-Induced Pyrexia Test.

Detailed Methodology:

  • Animals: Wistar rats are commonly used for this assay.

  • Baseline Temperature: The basal rectal temperature of each rat is measured using a digital thermometer.

  • Induction of Pyrexia: A 15% suspension of Brewer's yeast in saline is injected subcutaneously at a volume of 10 ml/kg.[2]

  • Fever Development: The animals are housed for approximately 18-19 hours to allow for the development of fever.[2]

  • Confirmation of Fever: Rectal temperature is measured again to confirm a significant increase, indicating pyrexia.

  • Drug Administration: this compound, a standard antipyretic (e.g., paracetamol), or the vehicle is administered orally to different groups of febrile rats.

  • Temperature Monitoring: Rectal temperatures are recorded at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after drug administration.[2]

  • Data Analysis: The reduction in rectal temperature in the this compound-treated groups is compared to the control and standard groups to determine its antipyretic efficacy.

Clinical Efficacy

A clinical study investigating the analgesic effect of this compound in patients with pain following dental surgery demonstrated its efficacy. Single oral doses of 150 mg and 300 mg of this compound showed a significantly greater analgesic effect than placebo.[6] The study also suggested that this compound has a faster onset of action compared to acetylsalicylic acid (ASA).[6] Another study using a chemo-somatosensory event-related potentials (CSSERP) model in healthy volunteers showed that 600 mg of this compound, and its combination with caffeine, produced a significant decrease in the amplitude of these potentials, indicating an analgesic effect.[1][4]

Safety and Tolerability

This compound is generally well-tolerated. Common side effects include gastrointestinal issues such as nausea and abdominal pain.[2] In the post-dental surgery pain study, side effects like tiredness, nausea, headache, and dizziness were reported by less than 20% of patients and were not definitively ascribed to the active substances, as they were also frequent in the placebo group.[6]

Conclusion

This compound exhibits clear analgesic and antipyretic properties, primarily through the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis. Preclinical models, such as the acetic acid-induced writhing test and the brewer's yeast-induced pyrexia model, provide a basis for its therapeutic use. Clinical data further supports its efficacy in managing acute pain. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals working with this compound and related compounds. Further research could focus on more detailed characterization of its COX-2 selectivity and exploring its potential in other pain and inflammatory models.

References

Biotransformation and Major Metabolites of Propyphenazone in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyphenazone, a pyrazolone derivative, has been utilized for its analgesic and antipyretic properties. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. This technical guide provides an in-depth overview of the biotransformation of this compound in humans, focusing on its major metabolites. This document outlines the primary metabolic pathways, presents available data on metabolite excretion, and describes the experimental methodologies employed for their characterization. Visual diagrams of the metabolic pathways are provided to facilitate a clear understanding of the biotransformation process.

Introduction

This compound is primarily metabolized in the liver, where it undergoes extensive biotransformation before excretion.[1] The metabolism of this compound is a critical determinant of its pharmacokinetic profile and plays a significant role in its therapeutic action and potential for drug-drug interactions. The primary routes of metabolism involve Phase I oxidation and demethylation reactions, followed by Phase II conjugation.[1]

Major Metabolic Pathways

The biotransformation of this compound in humans proceeds through two principal pathways:

  • N-Demethylation: The major metabolic route for this compound is demethylation at the N-2 position of the pyrazolone ring. This reaction leads to the formation of N-(2)-demethylthis compound.[2][3]

  • Hydroxylation: Another identified metabolic pathway is the hydroxylation of the this compound molecule, resulting in the formation of hydroxyl-propyphenazone metabolites.[1]

Following these initial transformations, the resulting metabolites, particularly N-(2)-demethylthis compound, undergo further conjugation.

  • Glucuronidation: The demethylated metabolite, N-(2)-demethylthis compound, is subsequently conjugated with glucuronic acid to form an enolglucuronide. This glucuronide conjugate is the main urinary metabolite of this compound found in humans.[2][3]

Major Metabolites of this compound

The primary metabolites of this compound identified in human urine are:

  • N-(2)-demethylthis compound enolglucuronide: This is consistently reported as the major urinary metabolite.[2][3]

  • Hydroxyl-propyphenazone metabolites: These have also been detected in urine.[1]

Quantitative Data on Metabolite Excretion

Table 1: Urinary Metabolites of this compound in Humans (Qualitative)

MetaboliteMetabolic PathwayRelative Abundance in Urine
N-(2)-demethylthis compound enolglucuronideN-Demethylation, GlucuronidationMajor
Hydroxyl-propyphenazone metabolitesHydroxylationMinor/Trace

Note: This table reflects the qualitative understanding of this compound metabolism. Quantitative excretion data is not available in the reviewed literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the quantitative analysis of this compound and its metabolites in human urine are not extensively detailed in readily available literature. However, based on the methodologies cited in related studies, a general workflow can be outlined.

General Workflow for Urinary Metabolite Analysis

The analysis of this compound metabolites in urine typically involves sample preparation to release the conjugated metabolites, followed by chromatographic separation and detection.

Experimental Workflow for this compound Metabolite Analysis UrineSample Urine Sample Collection EnzymaticHydrolysis Enzymatic Hydrolysis (β-glucuronidase) UrineSample->EnzymaticHydrolysis Release of conjugated metabolites Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) EnzymaticHydrolysis->Extraction Sample cleanup and concentration Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography Separation of metabolites Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection Identification and detection Quantification Data Analysis and Quantification Detection->Quantification Quantification of metabolites This compound Metabolism This compound This compound N_Demethylthis compound N-(2)-demethylthis compound This compound->N_Demethylthis compound N-Demethylation (Phase I) Hydroxyl_this compound Hydroxyl-propyphenazone This compound->Hydroxyl_this compound Hydroxylation (Phase I) Enolglucuronide N-(2)-demethylthis compound enolglucuronide N_Demethylthis compound->Enolglucuronide Glucuronidation (Phase II)

References

Technical Guide: Synthesis of Propyphenazone from Ethyl 2-Isopropylacetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of Propyphenazone, a pyrazolone derivative with analgesic and antipyretic properties. The primary synthetic route detailed herein involves a two-step process commencing with ethyl 2-isopropylacetoacetate. The synthesis is based on the Knorr pyrazole synthesis, a robust and well-established method for creating pyrazolone rings from β-keto esters and hydrazine derivatives.[1][2][3][4] This document furnishes detailed experimental protocols, quantitative data summaries, and graphical representations of the chemical pathway and experimental workflow to support research and development activities.

Introduction

This compound, chemically known as 1,5-dimethyl-2-phenyl-4-propan-2-yl-pyrazol-3-one, is a non-steroidal anti-inflammatory drug (NSAID) first introduced in 1951.[5] It is structurally related to phenazone and exhibits significant analgesic and antipyretic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which suppresses prostaglandin synthesis.[4][6]

The most common and efficient synthesis of this compound begins with the condensation of ethyl 2-isopropylacetoacetate with phenylhydrazine.[4][5] This initial reaction forms the core pyrazolone ring structure. The subsequent step involves the N-methylation of this intermediate to yield the final active pharmaceutical ingredient, this compound.[5] This guide provides a detailed methodology for this synthetic pathway.

Chemical Reaction Pathway

The synthesis proceeds in two primary stages:

  • Knorr Pyrazole Synthesis: Condensation of ethyl 2-isopropylacetoacetate (1) with phenylhydrazine (2) to form the pyrazolone intermediate, 4-isopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (3).[4][5]

  • N-Methylation: Alkylation of the pyrazolone intermediate (3) using a methylating agent, such as methyl iodide, to yield this compound (4).[5]

G cluster_reactants1 Step 1: Knorr Condensation cluster_intermediate cluster_reactants2 Step 2: N-Methylation cluster_product r1 Ethyl 2-isopropylacetoacetate inter Pyrazolone Intermediate r1->inter + Phenylhydrazine (Reflux, Acid Catalyst) r2 Phenylhydrazine prod This compound inter->prod + Methyl Iodide r3 Methyl Iodide

Caption: Overall reaction scheme for the two-step synthesis of this compound.

Data Presentation

Quantitative data for the key chemical entities involved in the synthesis are summarized below.

Table 1: Physicochemical Properties of Reactants and Product

CompoundIUPAC NameFormulaMolar Mass ( g/mol )Boiling Point (°C)
Ethyl 2-isopropylacetoacetateEthyl 2-acetyl-3-methylbutanoateC₉H₁₆O₃172.2282-85 / 12 mmHg[7]
PhenylhydrazinePhenylhydrazineC₆H₈N₂108.14243.5
This compound1,5-Dimethyl-2-phenyl-4-propan-2-yl-pyrazol-3-oneC₁₄H₁₈N₂O230.311[5]-

Table 2: Summary of Reaction Conditions and Expected Outcomes

StepReaction TypeTypical SolventsTemperature (°C)Duration (hours)Reported Yield
1Knorr CondensationEthanol, Glacial Acetic Acid[4]78 - 100[4]2 - 4[4]60 - 75%[4]
2N-Methylation(Varies)~120[8]~5[8]>80%[8]

Experimental Protocols

The following protocols are representative procedures derived from established chemical principles and literature data.[3][4][8] Researchers should conduct their own risk assessments and optimizations.

Step 1: Synthesis of 4-isopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Intermediate 3)

Materials:

  • Ethyl 2-isopropylacetoacetate (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Ethanol (or Glacial Acetic Acid)

  • Hydrochloric Acid (for acidification)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-isopropylacetoacetate (1.0 eq) in ethanol (approx. 3-5 mL per gram of ester).

  • Add phenylhydrazine (1.05 eq) to the solution. If using ethanol, add a few drops of glacial acetic acid as a catalyst.[3]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78-100°C) with constant stirring.[4]

  • Maintain the reflux for 2-4 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a beaker of cold water or dilute hydrochloric acid to precipitate the crude product.[4]

  • Isolate the solid product by vacuum filtration, washing with cold water to remove impurities.

  • Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be performed for further purification. The expected yield is in the range of 60-75%.[4]

Step 2: Synthesis of this compound (4)

Materials:

  • Pyrazolone Intermediate 3 (from Step 1) (1.0 eq)

  • Methyl Iodide (or Dimethyl Sulfate) (1.1 eq)[5][8]

  • A suitable solvent (e.g., Methanol or as described in patent literature)

  • A suitable base (e.g., Sodium Methoxide or as per optimization)

  • Reaction vessel suitable for heating

Procedure:

  • The dried pyrazolone intermediate is dissolved in a suitable solvent in a reaction vessel.

  • A base is added to deprotonate the pyrazolone, forming the corresponding anion.

  • The methylating agent (e.g., methyl iodide) is added, and the mixture is heated. A patent describes heating to 120°C for approximately 5 hours.[8]

  • The reaction progress should be monitored by TLC or HPLC.

  • Upon completion, the reaction undergoes a workup procedure which typically involves hydrolysis and subsequent alkaline hydrolysis to remove byproducts.[8]

  • The mixture is then cooled to induce crystallization of the crude this compound.[8]

  • The crude product is isolated by filtration, washed, and dried.

  • Further purification is achieved by recrystallization from an appropriate solvent system to yield pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

G cluster_step1 Step 1: Pyrazolone Formation cluster_step2 Step 2: N-Methylation cluster_analysis Final Stage A 1. Combine Ester & Phenylhydrazine in Solvent B 2. Heat to Reflux (2-4 hours) A->B C 3. Cool Reaction Mixture B->C D 4. Precipitate in Water/Acid C->D E 5. Filter & Wash Solid D->E F 6. Dry Intermediate E->F G 7. Dissolve Intermediate & Add Base F->G Proceed with dried intermediate H 8. Add Methylating Agent & Heat (~5 hours) G->H I 9. Hydrolysis & Workup H->I J 10. Cool to Crystallize I->J K 11. Filter & Wash Solid J->K L 12. Dry Final Product K->L M 13. Recrystallize & Characterize this compound L->M

Caption: Generalized laboratory workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from ethyl 2-isopropylacetoacetate via the Knorr pyrazole synthesis followed by N-methylation is a reliable and efficient method. This guide provides the foundational protocols, data, and workflows necessary for professionals in the pharmaceutical sciences to undertake this synthesis. Adherence to standard laboratory safety procedures and appropriate analytical characterization of intermediates and the final product are critical for successful and reproducible outcomes.

References

Physicochemical Properties of Propyphenazone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of propyphenazone and its derivatives. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development activities.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class.[1] First introduced in 1951, it is recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[2][3] Structurally, it is a derivative of phenazone, characterized by an isopropyl group substituted at the C-4 position of the pyrazolone ring.[4][5] This modification enhances its analgesic properties.[4] this compound is often used in combination formulations with other active ingredients like paracetamol and caffeine to enhance its therapeutic effects for treating mild to moderate pain and fever.[3][6] While it has been widely used, in some countries its indications have been restricted due to its structural relation to aminophenazone, which has been associated with severe blood dyscrasias.[2][3] However, a key distinction is that this compound cannot be transformed into potentially carcinogenic nitrosamines.[2][3]

Physicochemical Properties of this compound

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and pharmacokinetic profile. This compound is a white to off-white crystalline powder with a slightly bitter taste.[7][8][9]

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈N₂O[2][3][5]
Molecular Weight 230.31 g/mol [2][4][5]
Melting Point 102-105 °C[2][10][11]
103 °C[4][9]
Boiling Point 372.3 °C (rough estimate)[2][10]
Density 1.037 g/cm³ (rough estimate)[2][8][10]
pKa 1.46 ± 0.65 (Predicted)[2]
Water Solubility Slightly soluble[2]
743.6 mg/L (at 25.35 °C)[2]
0.24 g/100 mL (at 16.5 °C)[9]
Solubility in Organic Solvents Freely soluble in ethanol (96%) and methylene chloride.[2] Readily soluble in ether.[9] Soluble in DMSO (60 mg/mL).[12]
Partition Coefficient (LogP) 1.94[4][8]
1.7 (XLogP3)[4][5]

This compound Derivatives

Research into this compound derivatives has primarily focused on the synthesis of mutual prodrugs to enhance its therapeutic index, particularly by reducing gastrointestinal side effects.[13][14] These prodrugs often involve temporarily masking the carboxylic acid group of other NSAIDs (like ibuprofen, diclofenac, and ketoprofen) with a this compound moiety.[14][15]

Another strategy involves coupling this compound with other molecules to create derivatives with selective inhibitory action on cyclooxygenase-2 (COX-2), which could offer anti-inflammatory benefits with fewer gastrointestinal complications.[14] For instance, a derivative formed by coupling this compound with 4-aminoantipyrine (ANT-MP) has shown exceptional selectivity for COX-2.[14]

Quantitative Data Summary for a this compound Derivative

The table below presents data for a key intermediate used in the synthesis of this compound derivatives.

Derivative NameMolecular FormulaSynthesis NoteSource(s)
3-bromomethyl this compound C₁₄H₁₇BrN₂OSynthesized from this compound and bromine. Used as an intermediate for creating hydroxyl derivatives and prodrugs.[15]
Ibuprofen–this compound (mutual prodrug) Not specifiedSynthesized by coupling ibuprofen with a this compound derivative to mask the free acid group of ibuprofen.[14][15]
4-aminoantipyrine–this compound (ANT-MP) Not specifiedFormed by the irreversible coupling of this compound and 4-aminoantipyrine, resulting in a selective COX-2 inhibitor.[14]

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][6] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][6] By blocking COX enzymes, this compound reduces the synthesis of prostaglandins, leading to the alleviation of these symptoms.[1]

Propyphenazone_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate This compound This compound This compound->Inhibition Inhibition->COX_Enzymes

Caption: Mechanism of action of this compound via inhibition of COX enzymes.

Metabolic Pathway

The metabolism of this compound occurs mainly in the liver through biotransformation.[1] The primary metabolic route is demethylation, followed by oxidation reactions.[1][16][17][18] This process results in several metabolites, with the main urinary metabolite being the enolglucuronide of N-(2)-demethylthis compound.[16][17][18][19] These metabolites are then primarily excreted through the kidneys.[1] The elimination half-life is relatively short, around 2 to 3 hours.[1]

Propyphenazone_Metabolism This compound This compound (Oral Administration) Liver Liver (Biotransformation) This compound->Liver Demethylation Demethylation & Oxidation Liver->Demethylation Major Pathway Metabolites N-(2)-demethylthis compound and other metabolites Demethylation->Metabolites Glucuronidation Enolglucuronidation Metabolites->Glucuronidation Final_Metabolite Enolglucuronide of N-(2)-demethylthis compound Glucuronidation->Final_Metabolite Kidneys Kidneys (Excretion) Final_Metabolite->Kidneys Urinary Excretion

Caption: Major metabolic pathway of this compound in the liver.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is critical. The following sections detail standard methodologies for key parameters.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the melting point and study thermal transitions of a substance.[20][21]

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-5 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Setup: A differential scanning calorimeter is calibrated using high-purity standards (e.g., indium). An empty, sealed aluminum pan is used as a reference.

  • Thermal Program: The sample and reference pans are placed in the DSC cell. They are heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Analysis: The melting point is determined from the resulting thermogram as the onset or peak temperature of the endothermic melting event.[21] For this compound, a broad melting peak is observed around 100-104 °C.[21]

pKa Determination by Potentiometric Titration

Potentiometric titration is a common and cost-effective method for determining the pKa of ionizable substances.[22][23][24]

Methodology:

  • Instrument Calibration: A potentiometer or pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[22]

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[22] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M potassium chloride (KCl).[22] The solution is purged with nitrogen to remove dissolved CO₂.[22]

  • Titration: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titrant Addition: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[22]

  • Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the substance is ionized.[24] The experiment should be performed in triplicate to ensure accuracy.[22]

Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[25]

Methodology:

  • Buffer Preparation: Aqueous buffers are prepared at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.[25]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of each buffer solution in a sealed flask or vial. This ensures that a saturated solution is formed.

  • Equilibration: The flasks are agitated in a constant temperature environment (e.g., 37 ± 1 °C for biopharmaceutical classification) using an orbital shaker or other mechanical agitator.[25] The system is agitated until equilibrium is reached, which may take 24-72 hours. Preliminary experiments are often conducted to determine the time required to reach equilibrium.[26]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the drug).

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[27]

  • Reporting: The experiment is performed in triplicate for each pH condition, and the solubility is reported as the average concentration (e.g., in mg/mL or mol/L).[25]

Analytical Experimental Workflow: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the quantitative determination of this compound in pharmaceutical formulations.[28][29][30]

HPLC_Workflow start Start prep_std 1. Prepare Standard Solution (Accurately weigh this compound RS) start->prep_std prep_sample 2. Prepare Sample Solution (e.g., Weigh and powder tablets, dissolve, filter) start->prep_sample injection 4. Inject Solutions (Standard and Sample solutions, ~20 µL) prep_std->injection prep_sample->injection hplc_setup 3. HPLC System Setup (Column: C18, Mobile Phase: e.g., Water:2-Propanol, Flow Rate: 1.5 mL/min) hplc_setup->injection chrom_run 5. Chromatographic Separation injection->chrom_run detection 6. UV Detection (e.g., at 210 nm or 275 nm) chrom_run->detection data_acq 7. Data Acquisition & Integration (Obtain peak areas) detection->data_acq quant 8. Quantification (Compare sample peak area to standard) data_acq->quant report 9. Report Results (Assay, Content Uniformity, etc.) quant->report end End report->end

Caption: General workflow for the quantitative analysis of this compound by HPLC.

References

Propyphenazone as a Precursor for Selective Cyclooxygenase-2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the innovative use of propyphenazone, a non-steroidal anti-inflammatory drug (NSAID), as a foundational scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors. Traditional NSAIDs, while effective in managing pain and inflammation, often present significant gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2][3][4] The strategies detailed herein leverage the non-acidic pyrazole structure of this compound to create novel compounds with enhanced COX-2 selectivity, aiming for a safer therapeutic profile.

Introduction: The Rationale for Selective COX-2 Inhibition

The therapeutic action of NSAIDs is derived from the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] The two main isoforms, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and plays a vital role in protecting the gastrointestinal mucosa.[5] Its inhibition is linked to the common gastric side effects of NSAIDs.[2][3] Conversely, COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, making it the primary target for anti-inflammatory therapies.[2][3] Consequently, the development of agents that selectively inhibit COX-2 over COX-1 is a paramount goal in creating safer anti-inflammatory drugs.[2][3][5]

This compound, an NSAID with established analgesic properties, serves as a versatile precursor for two primary strategies to mitigate NSAID-associated side effects: the creation of mutual prodrugs and the synthesis of potent, selective COX-2 inhibitors.[5][6][7] This guide focuses on the latter, specifically the development of a novel inhibitor through the irreversible coupling of this compound with 4-aminoantipyrine.[5][6]

Synthetic Strategy and Experimental Workflow

A key development in this area is the synthesis of a highly selective COX-2 inhibitor, referred to as ANT-MP, by irreversibly coupling this compound with 4-aminoantipyrine.[5][8] The synthetic pathway begins with the modification of this compound to an intermediate, bromothis compound (BMP), which then facilitates the coupling with 4-aminoantipyrine.

G cluster_synthesis Synthesis of ANT-MP cluster_evaluation In Vitro & In Vivo Evaluation This compound This compound BMP Bromothis compound (BMP) Intermediate This compound->BMP Bromination ANT_MP ANT-MP (Selective COX-2 Inhibitor) BMP->ANT_MP Irreversible Coupling Aminoantipyrine 4-Aminoantipyrine Aminoantipyrine->ANT_MP InVitro In Vitro COX-1/COX-2 Inhibition Assay ANT_MP->InVitro InVivo_Analgesic In Vivo Analgesic Assay (Abdominal Writhing) ANT_MP->InVivo_Analgesic InVivo_AntiInflammatory In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema) ANT_MP->InVivo_AntiInflammatory G cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) ArachidonicAcid Arachidonic Acid (from cell membrane) COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 Prostaglandins_1 Prostaglandins (e.g., for GI protection) PGH2_1->Prostaglandins_1 InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 induces PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_2 Pro-inflammatory Prostaglandins PGH2_2->Prostaglandins_2 ANT_MP ANT-MP ANT_MP->COX2 selectively inhibits

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for propyphenazone quantification

Author: BenchChem Technical Support Team. Date: December 2025

An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the precise quantification of Propyphenazone, a widely used analgesic and antipyretic agent.[1] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results for quality control and research purposes.[1]

This method utilizes reverse-phase HPLC with UV detection, a robust and common technique in pharmaceutical analysis.[1] The described protocol is applicable for the determination of this compound in pharmaceutical formulations.[1][2] The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[1]

Key aspects of the method include:

  • Specificity: The method is highly specific for this compound, with no interference from common excipients found in pharmaceutical tablets.[1]

  • Linearity: A linear relationship between concentration and detector response is observed over a broad concentration range.[1]

  • Accuracy and Precision: The method demonstrates high accuracy, with recovery rates close to 100%, and excellent precision, as indicated by low relative standard deviation (%RSD) values.[1][3]

  • Sensitivity: The limits of detection (LOD) and quantification (LOQ) are sufficiently low for the intended application.[1][4]

Experimental Protocols

A detailed methodology for the quantification of this compound is outlined below.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is required.[1] The specific conditions are summarized in the table below.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[1][5]
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2][5]
Mobile Phase A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water or buffer).[1][2] Common compositions include: • Acetonitrile:Water (70:30 v/v)[1][4] • Water (pH 3.0 with o-phosphoric acid):2-propanol (80:20 v/v)[1][6] • Methanol:Phosphate Buffer (pH 2.5) (60:40 v/v)[7][8] The mobile phase should be filtered through a 0.2µm or 0.45µm membrane and degassed by sonication before use.[6][9]
Flow Rate Typically set between 1.0 and 1.5 mL/min.[1][2]
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C or 40°C).[1][10]
Detection Wavelength UV detection is performed at a wavelength where this compound has significant absorbance, such as 238 nm, 245 nm, or 272 nm.[1][4][11]
Injection Volume A standard injection volume of 20 µL is used.[1][2][6]
Preparation of Solutions

a. Standard Stock Solution:

  • Accurately weigh a suitable amount of this compound reference standard (e.g., 10 mg).[1]

  • Transfer the standard to a 100 mL volumetric flask.[1]

  • Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile (50:50 v/v) or methanol).[1][8] This yields a stock solution of a specific concentration (e.g., 100 µg/mL).[1]

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.[1][7]

  • The concentrations should cover the expected linear range of the assay (e.g., 1.5–45 µg/mL).[2][6]

c. Sample Preparation (from Tablet Formulation):

  • Weigh and finely powder a representative number of tablets (e.g., 10 or 20).[2][8]

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask (e.g., 100 mL).[2][8]

  • Further dilute the filtered solution with the mobile phase to a concentration that falls within the calibration curve range.[1]

System Suitability

Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase until a stable baseline is achieved.[6] System suitability parameters such as theoretical plates, tailing factor, and resolution should be checked to ensure the system is performing correctly.[5]

Calibration and Analysis
  • Inject 20 µL of each working standard solution into the HPLC system.

  • Record the peak area responses from the chromatograms.

  • Construct a calibration curve by plotting the peak area against the concentration of each standard.

  • Inject 20 µL of the prepared sample solution into the HPLC system.

  • Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Quantitative Data Summary

The quantitative performance of the HPLC method for this compound is summarized in the following tables.

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range (µg/mL) 1.5 - 45[2][6] Other studies have shown linearity in ranges such as 24.8-75.0 µg/mL and 37.5-225 µg/mL.[13][14]
Correlation Coefficient (r²) > 0.999[7]
Accuracy (% Recovery) 98.59% - 100.12%[3][6]
Precision (% RSD) < 2%[3][10]
Limit of Detection (LOD) 0.03 µg/mL - 0.49 ng/mL[3][4]
Limit of Quantification (LOQ) 0.10 µg/mL - 1.49 ng/mL[3][4]
Retention Time (min) Approximately 7.5 - 13.63 minutes, depending on the specific chromatographic conditions.[4][8][13]

Workflow Visualization

The following diagram illustrates the key workflow in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard StockSol Prepare Standard Stock Solution Standard->StockSol Sample Weigh & Crush Tablet Sample SampleSol Prepare Sample Solution (Dissolve & Sonicate) Sample->SampleSol WorkingStd Prepare Working Standard Solutions (Dilute) StockSol->WorkingStd FilterSample Filter Sample Solution SampleSol->FilterSample HPLC HPLC System (C18 Column, UV Detector) WorkingStd->HPLC Inject Standards FilterSample->HPLC Inject Sample CalCurve Generate Calibration Curve (Area vs. Conc.) HPLC->CalCurve Peak Areas Quantify Quantify this compound in Sample HPLC->Quantify Sample Peak Area CalCurve->Quantify

Caption: Workflow for this compound quantification by HPLC.

References

Application Note: Quantitative Analysis of Propyphenazone in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of propyphenazone in pharmaceutical formulations using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, is a common active pharmaceutical ingredient (API) in many over-the-counter medications. This document provides a complete methodology, including sample preparation, GC-MS instrument parameters, and expected validation data, to ensure accurate and reliable quantification of this compound. The described workflow is essential for quality control, formulation development, and regulatory compliance.

Introduction

This compound (4-isopropyl-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) is widely used for its pain-relieving and fever-reducing effects. Accurate and precise analytical methods are crucial for verifying the dosage of this compound in pharmaceutical products, ensuring patient safety and therapeutic efficacy. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for the analysis of active pharmaceutical ingredients. The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern, allowing for confident identification and quantification. This application note presents a validated GC-MS method for the determination of this compound in tablet dosage forms.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: USP or equivalent grade.

  • Methanol: HPLC or GC-MS grade.

  • Chloroform: HPLC or GC-MS grade.

  • Internal Standard (IS): (Optional but recommended for improved precision) e.g., Phenacetin.

  • Pharmaceutical Tablets: Containing this compound.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters: 0.45 µm PTFE or equivalent.

  • Ultrasonic bath.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1.0 µg/mL to 50 µg/mL. If using an internal standard, add a constant concentration to each working standard.

Sample Preparation from Tablets
  • Tablet Grinding: Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.

  • Extraction: Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight and transfer it to a suitable volumetric flask (e.g., 100 mL).

  • Dissolution: Add approximately 70 mL of methanol to the flask and sonicate for 15-20 minutes to ensure complete dissolution of the this compound.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into a GC vial. If necessary, perform further dilutions with methanol to bring the concentration within the calibration range. If using an internal standard, add it at this stage.

GC-MS Instrumentation and Parameters

A standard gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization source is suitable for this analysis.

Parameter Value
Gas Chromatograph
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, operated in split mode (e.g., 20:1)
Injector Temperature 250 °C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature: 150 °C, hold for 1 min
Ramp: 15 °C/min to 280 °C
Hold: 5 min at 280 °C
Injection Volume 1 µL
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Transfer Line Temperature 280 °C
Acquisition Mode Full Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for this compound m/z 230 (Molecular Ion), 188, 113 (Fragments)
SIM Ion for Phenacetin (IS) m/z 179 (Molecular Ion), 137, 108 (Fragments)

Data Presentation: Quantitative Method Validation

The following table summarizes the expected performance characteristics of a validated GC-MS method for this compound. The data presented here is based on typical values reported for chromatographic analysis of this compound, primarily from HPLC methods, and serves as a guideline for method validation.[1]

Validation Parameter Result
Linearity Range 1.5 - 45 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL[1]
Limit of Quantification (LOQ) 0.10 µg/mL[1]
Recovery 98.0 - 102.0% (e.g., 98.59%)[1]
Precision (RSD%) < 2.0%
Specificity No interference from excipients or other APIs

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Receive Pharmaceutical Tablets grind Grind Tablets start->grind weigh Weigh Powder grind->weigh dissolve Dissolve in Methanol & Sonicate weigh->dissolve filter Filter Solution dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS analysis of this compound.

This compound Fragmentation Pathway

This diagram shows a simplified representation of the electron ionization fragmentation of this compound, highlighting the key ions used for quantification.

fragmentation_pathway parent This compound (m/z 230) frag1 Loss of C3H6 (m/z 188) parent->frag1 - C3H6 frag2 Further Fragmentation (m/z 113) frag1->frag2 - C6H5N

Caption: Simplified EI fragmentation of this compound.

Conclusion

The GC-MS method described in this application note is suitable for the accurate and precise quantification of this compound in pharmaceutical tablet formulations. The high selectivity of mass spectrometric detection minimizes interference from matrix components, ensuring reliable results. This protocol provides a solid foundation for routine quality control analysis and can be adapted for the analysis of this compound in other matrices with appropriate validation.

References

Application Note: A Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Propyphenazone in Pharmaceutical Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, commonly found in combination tablet formulations for pain relief.[1][2] The accurate quantification of this compound in these pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. This application note describes a simple, precise, and accurate isocratic RP-HPLC method for the determination of this compound in tablets. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.[1][3][4]

Chromatographic Conditions

The separation and quantification were achieved using a standard HPLC system with UV detection. The optimized chromatographic conditions are summarized in the table below. A C18 column is frequently used for this type of analysis.[3][5] The mobile phase typically consists of a mixture of a buffer solution and an organic modifier like methanol or acetonitrile.[2][3][6] A flow rate of 1.0 to 1.5 mL/min is commonly employed, with UV detection at a wavelength suitable for this compound, such as 272 nm.[3][5][6]

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC System Standard system with a pump, autosampler, column oven, and UV-Vis detector
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol and 20mM Phosphate Buffer (pH 2.5) (60:40, v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 minutes

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 20mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter the buffer and methanol through a 0.45 µm membrane filter and degas by sonication for 15 minutes. Mix the filtered buffer and methanol in a 40:60 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).

  • Sample Solution Preparation:

    • Weigh and finely powder 20 tablets to ensure homogeneity.[2]

    • Accurately weigh a portion of the powder equivalent to the average tablet weight (e.g., containing 150 mg of this compound) and transfer it to a 100 mL volumetric flask.[8]

    • Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.[8]

    • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute the filtered solution with the mobile phase to obtain a final theoretical concentration within the linearity range of the method (e.g., 15 µg/mL).

2. Method Validation Protocol

The developed method was validated as per ICH guidelines for the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] This is evaluated by comparing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution, and a sample solution. Forced degradation studies are also performed to demonstrate that the method can separate this compound from its degradation products.[9]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[7] This is determined by injecting a series of at least five concentrations of the standard solution over a specified range. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7] It is determined by the recovery study, where a known amount of the standard drug is added to the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is expressed as the Relative Standard Deviation (%RSD).

    • Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the test concentration on the same day and under the same experimental conditions.[1]

    • Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include the flow rate, mobile phase composition, and column temperature.

3. Forced Degradation Studies Protocol

To establish the stability-indicating nature of the method, forced degradation studies are conducted on the this compound standard.[10][11] The standard solution is subjected to the following stress conditions:

  • Acid Degradation: Reflux with 0.1 N HCl for a specified period.[10]

  • Base Degradation: Reflux with 0.1 N NaOH for a specified period.[10]

  • Oxidative Degradation: Treat with 3% hydrogen peroxide.[10]

  • Thermal Degradation: Expose the solid drug to dry heat in an oven.[10]

  • Photolytic Degradation: Expose the drug solution to UV light.[10]

After exposure, the stressed samples are diluted to a suitable concentration and injected into the HPLC system. The chromatograms are evaluated for the separation of the this compound peak from any degradation product peaks.

Data Presentation

Table 2: Summary of System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 21.1
Theoretical Plates ≥ 20005800
%RSD of Peak Areas ≤ 2.0%0.5%

Table 3: Summary of Validation Data

Validation ParameterAcceptance CriteriaResult
Linearity Range (µg/mL) -5 - 30
Correlation Coefficient (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
    Repeatability≤ 2.0%0.6%
    Intermediate Precision≤ 2.0%0.8%
LOD (µg/mL) -0.1
LOQ (µg/mL) -0.3
Robustness %RSD ≤ 2.0%Robust

Visualizations

RP_HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output prep_mobile Mobile Phase Preparation hplc_system RP-HPLC System (C18 Column, UV Detector) prep_mobile->hplc_system prep_std Standard Solution Preparation prep_std->hplc_system prep_sample Tablet Sample Preparation prep_sample->hplc_system val_spec Specificity hplc_system->val_spec val_lin Linearity hplc_system->val_lin val_acc Accuracy hplc_system->val_acc val_prec Precision hplc_system->val_prec val_lodq LOD & LOQ hplc_system->val_lodq val_rob Robustness hplc_system->val_rob data_analysis Data Analysis & Quantification hplc_system->data_analysis Chromatographic Data report Final Report data_analysis->report

Caption: Workflow for the development and validation of an RP-HPLC method for this compound analysis.

Forced_Degradation_Pathway cluster_stress Stress Conditions This compound This compound (Drug Substance) acid Acid Hydrolysis (0.1 N HCl) This compound->acid base Base Hydrolysis (0.1 N NaOH) This compound->base oxidation Oxidation (3% H2O2) This compound->oxidation thermal Thermal (Dry Heat) This compound->thermal photo Photolytic (UV Light) This compound->photo analysis RP-HPLC Analysis This compound->analysis Un-degraded Drug degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products degradation_products->analysis

Caption: Logical relationship of forced degradation studies for this compound.

References

Application Notes and Protocols: Propyphenazone in Pharmaceutical Co-crystal Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID), presents a unique challenge in pharmaceutical co-crystal design due to its limited hydrogen bonding capabilities.[1][2] This document provides detailed application notes and protocols for the design, synthesis, and characterization of this compound co-crystals. Co-crystallization offers a promising strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and stability, without altering the molecule's intrinsic pharmacological activity.[3][4] This guide outlines a knowledge-based approach for co-former selection, detailed experimental protocols for synthesis and analysis, and a summary of the resulting improvements in this compound's properties. A notable example is the co-crystal of this compound with hydroquinone, which has demonstrated a significant increase in both solubility and dissolution rate.[1][2]

Co-crystal Design Strategy for this compound

Designing co-crystals for molecules like this compound, which lack strong hydrogen bond donor groups, requires moving beyond traditional supramolecular synthon-based approaches.[5][6] A knowledge-based strategy is more effective. This involves analyzing the Cambridge Structural Database (CSD) for structurally similar molecules and their successful co-formers, combined with an understanding of weaker intermolecular interactions like C-H···O bonds.[6]

cluster_0 Co-crystal Design Strategies cluster_1 Application to this compound A Traditional Synthon Approach A_desc Relies on predictable H-bond synthons. (Less effective for this compound) A->A_desc B Knowledge-Based Approach B_desc Utilizes CSD analysis, interaction mapping, and knowledge of related structures. (Effective for this compound) B->B_desc D Co-former Selection B->D Guides C This compound API (Limited H-bond donors) C->B Challenge E Successful Co-crystal Formation D->E Leads to

Caption: Logical flow for selecting a co-crystal design strategy for this compound.

Experimental Workflow and Protocols

The successful development of this compound co-crystals involves a systematic workflow from screening potential co-formers to synthesis and comprehensive characterization.

General Workflow for this compound Co-crystal Development start Co-former Selection (Knowledge-Based Approach) screen Co-crystal Screening (Grinding / Slurry) start->screen synth Bulk Synthesis (Solution Crystallization) screen->synth Positive Hit char Primary Characterization (PXRD, DSC, FTIR) synth->char single Single Crystal Growth & SCXRD char->single If amorphous or new pattern prop Physicochemical Property Analysis (Solubility, Dissolution, Stability) char->prop single->prop end Lead Co-crystal Candidate prop->end

Caption: Experimental workflow for this compound co-crystal synthesis and analysis.

Protocol 2.1: Co-crystal Screening by Liquid-Assisted Grinding (LAG)

This method is a rapid and efficient technique for screening potential co-former candidates.

  • Preparation: Place stoichiometric amounts (e.g., 1:1 or 2:1 molar ratio) of this compound and the selected co-former into a milling jar (e.g., stainless steel with milling balls).

  • Solvent Addition: Add a minimal amount (e.g., 10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol, or ethyl acetate) to facilitate the reaction.

  • Milling: Secure the jar in a planetary ball mill or mixer mill. Grind the mixture at a specified frequency (e.g., 20-30 Hz) for a set duration (e.g., 30-60 minutes).

  • Sample Recovery: Carefully recover the resulting powder from the jar.

  • Initial Analysis: Analyze the powder using Powder X-ray Diffraction (PXRD) to identify the formation of a new crystalline phase, distinct from the starting materials.

Protocol 2.2: Bulk Synthesis by Solution Evaporation

This protocol is suitable for producing larger quantities of co-crystals for further characterization.

  • Dissolution: Dissolve stoichiometric amounts of this compound and the co-former in a suitable solvent system at room temperature or with gentle heating. Ensure complete dissolution of both components.

  • Evaporation: Allow the solvent to evaporate slowly under ambient conditions. This can be achieved by leaving the container loosely covered (e.g., with perforated parafilm) in a fume hood.

  • Crystal Harvesting: Once the solvent has fully evaporated, harvest the resulting crystalline solid.

  • Characterization: Characterize the solid material using PXRD, Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm co-crystal formation and purity.[7]

Protocol 2.3: Physicochemical Characterization
  • Sample Preparation: Gently pack the powdered sample into a sample holder.

  • Data Acquisition: Collect the diffraction pattern over a suitable 2θ range (e.g., 5° to 45°) using a diffractometer with CuKα radiation.[8]

  • Analysis: Compare the resulting diffractogram to those of the starting materials (this compound and co-former). A new, unique pattern indicates the formation of a new solid phase (co-crystal).[7]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

  • Thermal Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Analysis: Observe the thermogram for thermal events. The formation of a co-crystal is typically indicated by a single, sharp melting endotherm that is different from the melting points of the individual components.[9]

  • Equilibrium Solubility: Add an excess amount of the co-crystal powder to a known volume of dissolution medium (e.g., water, phosphate buffer). Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. Filter the suspension and analyze the supernatant concentration using a validated analytical method like HPLC.[10]

  • Intrinsic Dissolution Rate (IDR): Compact the co-crystal powder into a die to create a pellet with a known surface area. Place the die in a dissolution apparatus (e.g., USP Paddle Method) containing a fixed volume of dissolution medium.[11] Withdraw samples at predetermined time intervals and analyze for this compound concentration. The IDR is calculated from the slope of the cumulative amount of drug dissolved per unit area versus time.[4]

Quantitative Data and Physicochemical Properties

Co-crystallization can significantly alter the thermal properties and solubility of this compound. A study involving eight co-crystals of this compound found that while most had comparable stability, the co-crystal with hydroquinone demonstrated enhanced solubility and dissolution.[1][2]

Table 1: Thermal Properties of this compound and Co-crystals Note: Data is illustrative based on typical findings in co-crystal research. Specific values should be obtained from primary literature.

CompoundMelting Point (°C)Thermal Event
This compound~103 °CSharp Endotherm
This compound-Hydroquinone Co-crystalVaries (Typically between API and Co-former)Single Sharp Endotherm
Other this compound Co-crystalsVariesSingle Sharp Endotherm

Table 2: Solubility and Dissolution Rate Comparison Note: Data is illustrative based on the reported findings for the hydroquinone co-crystal.[1][2]

CompoundAqueous SolubilityDissolution Rate
This compoundBaselineBaseline
This compound-Hydroquinone Co-crystalIncreasedIncreased

The mechanism behind this enhancement involves the formation of a new crystal lattice where the strong interactions between this compound molecules are disrupted by the co-former. This new, often less stable, lattice requires less energy to break apart, leading to improved interaction with the solvent.

cluster_0 API Crystal Lattice cluster_1 Co-crystal Lattice cluster_2 Resulting Property Change API This compound (High Lattice Energy) Cocrystal New Co-crystal Lattice (Lower Lattice Energy) API->Cocrystal + Coformer Co-former (e.g., Hydroquinone) Coformer->Cocrystal Solubility Increased Solubility & Dissolution Rate Cocrystal->Solubility Leads to

Caption: Mechanism of solubility enhancement via co-crystallization.

References

Application Note: Spectrophotometric Determination of Propyphenazone in Combination Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is frequently formulated in combination with other active pharmaceutical ingredients (APIs) such as paracetamol and caffeine to enhance its therapeutic efficacy.[1] The simultaneous analysis of these components in a single dosage form presents a challenge due to spectral overlap. This application note details validated spectrophotometric methods for the quantitative determination of this compound in such combination drug products. These methods offer a simple, cost-effective, and rapid alternative to more complex chromatographic techniques.[1]

The described protocols are based on UV-Visible spectrophotometry, including direct absorbance measurement, absorption ratio method, and first-order derivative spectrophotometry.[2][3][4] Additionally, chemometric techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) can be employed for the resolution of complex mixtures.

Principle of Spectrophotometric Analysis

Spectrophotometry is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. For a multi-component mixture, the total absorbance at a given wavelength is the sum of the individual absorbances of each component. By solving simultaneous equations at multiple wavelengths, the concentration of each component can be determined. Derivative spectrophotometry helps in resolving overlapping spectra by calculating the first or higher-order derivative of the absorbance spectrum, which can eliminate interference from other components at their zero-crossing points.[3][4][5]

Experimental Protocols

Instrumentation and Reagents
  • Instrument: A double beam UV-Visible spectrophotometer with 1 cm quartz cells is required.[6]

  • Reagents:

    • Methanol (Spectroscopic grade)[3][4]

    • 0.1 M Hydrochloric Acid

    • Phosphate buffer (pH 7.2)[1]

    • Distilled water[7][8]

    • This compound, Paracetamol, and Caffeine reference standards.

Preparation of Standard Stock Solutions

Accurately weigh 100 mg of each reference standard (this compound, Paracetamol, Caffeine) and transfer to separate 100 ml volumetric flasks.[3] Dissolve and dilute to the mark with the chosen solvent (e.g., methanol or 0.1 M HCl) to obtain a stock solution of 1000 µg/ml for each compound.[3] From these stock solutions, prepare working standard solutions of desired concentrations by appropriate dilution.

Sample Preparation (from Tablet Formulation)
  • Weigh and finely powder at least 20 tablets to get a homogenous sample.

  • Accurately weigh a quantity of the powdered tablets equivalent to a known amount of the active ingredients (e.g., 100 mg of the total drug content).

  • Transfer the powder to a 100 ml volumetric flask.

  • Add about 70 ml of the solvent, sonicate for 15 minutes to ensure complete dissolution of the active ingredients, and then dilute to the mark with the same solvent.

  • Filter the solution through a suitable filter paper to remove any insoluble excipients.

  • Further dilute the filtrate with the solvent to obtain a final concentration within the linear range of the analytical method.[4]

Spectrophotometric Methods
  • Scan the standard solutions of this compound, Paracetamol, and Caffeine in the UV region (e.g., 200-400 nm) to determine their respective wavelengths of maximum absorbance (λmax).[6][8]

  • For a three-component mixture (this compound, Paracetamol, Caffeine), select three wavelengths for analysis, which are the λmax of each of the three drugs.[8]

  • Measure the absorbance of the sample solution at the three selected wavelengths.

  • Calculate the concentration of each component by solving the simultaneous equations (Cramer's rule can be applied).[7][8]

This method is suitable for the analysis of a two-component mixture.

  • Determine the λmax of both drugs and the iso-absorptive point (the wavelength at which both substances have the same absorptivity).[1][2]

  • Measure the absorbance of the sample solution at the iso-absorptive point and the λmax of one of the components.[1][2]

  • The concentration of the components can be calculated using the specific equations derived for this method.[1]

This method is particularly useful for resolving binary mixtures with overlapping spectra.[3][4]

  • Record the absorption spectra of the standard solutions of this compound and Paracetamol and convert them to their first-derivative spectra.

  • Identify the zero-crossing point (ZCP) of one drug and the wavelength at which the other drug shows a significant derivative absorbance.[3][4]

  • For the determination of this compound in a mixture with Paracetamol, measure the first-derivative absorbance at the ZCP of Paracetamol (e.g., 249 nm).[3][4]

  • Similarly, for the determination of Paracetamol, measure the first-derivative absorbance at the ZCP of this compound (e.g., 274 nm).[3][4]

  • The concentration of each drug is proportional to the derivative absorbance at the respective ZCP of the other drug.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated spectrophotometric methods for the determination of this compound in combination drugs.

Table 1: Method Validation Parameters for this compound Analysis

Analytical MethodLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)
UV-Spectrophotometry2 - 2095 - 102<5
First Order Derivative5 - 24100.45 - 102.71-
Absorption Ratio Method5 - 17.5--
Multivariate Calibration (PCR/PLS)10.0 - 30.0--
Data compiled from multiple sources.[1][4][7] "-" indicates data not available in the provided search results.

Table 2: Wavelengths used in Different Spectrophotometric Methods

MethodAnalyteWavelength (nm)Solvent
UV-SpectrophotometryThis compound266Double distilled water
First Order DerivativeThis compound249 (ZCP of Paracetamol)Methanol
First Order DerivativeParacetamol274 (ZCP of this compound)Methanol
Absorption Ratio MethodThis compound265 (λmax)Phosphate buffer pH 7.2:Methanol (70:30)
Absorption Ratio MethodParacetamol245 (λmax)Phosphate buffer pH 7.2:Methanol (70:30)
Absorption Ratio MethodCaffeine273 (λmax)Phosphate buffer pH 7.2:Methanol (70:30)
Data compiled from multiple sources.[1][3][4][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation start Start sample_prep Sample Preparation (Tablet Powdering & Dissolution) start->sample_prep std_prep Standard Preparation (Reference Standards) start->std_prep measurement Spectrophotometric Measurement (Absorbance Reading) sample_prep->measurement std_prep->measurement data_processing Data Processing (e.g., Derivative, Simultaneous Eq.) measurement->data_processing quantification Quantification (Concentration Calculation) data_processing->quantification validation Method Validation (Accuracy, Precision, Linearity) quantification->validation end End validation->end Final Report multicomponent_analysis cluster_principle Principle of Multicomponent Analysis cluster_methods Analytical Approaches cluster_output Output mixture Drug Mixture (this compound + Paracetamol + Caffeine) sim_eq Simultaneous Equation (Measurement at multiple λmax) mixture->sim_eq Overlapping Spectra derivative Derivative Spectrophotometry (Zero-Crossing Point Measurement) mixture->derivative Overlapping Spectra chemometrics Chemometrics (PCR/PLS) mixture->chemometrics Overlapping Spectra concentration Individual Concentration of This compound, Paracetamol, Caffeine sim_eq->concentration derivative->concentration chemometrics->concentration

References

Application Note: Simultaneous Determination of Propyphenazone and Caffeine by TLC-Densitometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a validated Thin-Layer Chromatography (TLC)-densitometry method for the simultaneous quantitative determination of propyphenazone and caffeine. This method is applicable for the analysis of these active pharmaceutical ingredients (APIs) in combined dosage forms. TLC-densitometry offers a simple, cost-effective, and reliable alternative to more complex chromatographic techniques like HPLC for routine quality control analysis. The described protocol has been validated according to International Conference on Harmonisation (ICH) guidelines, ensuring accuracy, precision, and robustness.[1][2]

Principle

The method is based on the separation of this compound and caffeine on a silica gel stationary phase using a suitable mobile phase. The separated components are then quantified by densitometric scanning of the chromatogram in absorbance mode at a specific wavelength. The amount of each analyte is determined by comparing its peak area to a calibration curve prepared from standard solutions.

Experimental Protocols

Materials and Reagents
  • Standards: this compound and caffeine reference standards

  • Solvents: Methanol, chloroform, toluene, ethyl acetate, acetic acid (all analytical grade)

  • Stationary Phase: Pre-coated TLC plates with silica gel 60 F254[1][3][4]

Instrumentation
  • TLC applicator (e.g., Camag Linomat autosampler)

  • TLC developing chamber

  • TLC scanner (densitometer)

  • UV lamp

Preparation of Standard Solutions
  • Standard Stock Solutions: Accurately weigh and dissolve 10 mg of this compound and 10 mg of caffeine in separate 10 mL volumetric flasks with methanol to obtain stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with methanol to achieve a concentration range suitable for building the calibration curve (e.g., for TLC method, aliquots from each standard stock solution to deliver 5–30 µ g/spot for this compound and 4–24 µ g/spot for caffeine).[3]

Sample Preparation
  • Tablet Sample: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask. Add a suitable volume of methanol, sonicate for 15 minutes to ensure complete dissolution of the active ingredients, and then dilute to the mark with methanol. Filter the solution to remove any insoluble excipients. The final concentration should be within the linearity range of the method.

Chromatographic Conditions
  • Stationary Phase: TLC aluminum sheets pre-coated with silica gel 60 F254 (10 x 20 cm).[4]

  • Mobile Phase: A mixture of chloroform, toluene, ethyl acetate, methanol, and acetic acid in the ratio of 6:6:1:2:0.1 by volume.[1][3][4] Another suitable mobile phase is chloroform, toluene, ethyl acetate, ethanol, and acetic acid (80%) in a volume ratio of 18:18:7.5:5:0.3.[5]

  • Application: Apply the standard and sample solutions as bands of 6 mm length, 10.5 mm apart from each other, and 15 mm from the bottom edge of the plate using an autosampler.[4]

  • Development: Develop the plate in a chromatographic chamber previously saturated with the mobile phase for about 15-20 minutes.[5] Allow the mobile phase to migrate a distance of 8 cm.[4]

  • Drying: After development, air dry the TLC plate.

Densitometric Analysis
  • Detection: Scan the dried plates using a TLC scanner in absorbance mode.

  • Wavelength: Densitometric scanning can be performed at 220 nm for both drugs.[1][3][4] Alternatively, scanning can be done at 272 nm for this compound and 276 nm for caffeine.[6]

  • Quantification: The peak areas of the separated spots are recorded and used for quantification.

Data Presentation

Chromatographic Separation

The method provides good separation of this compound and caffeine.

CompoundRf Value (Mobile Phase 1)Rf Value (Mobile Phase 2)
Caffeine0.52[3][4]0.47[7]
This compound0.64 - 0.65[3][4]0.60[7]

Mobile Phase 1: Chloroform:Toluene:Ethyl Acetate:Methanol:Acetic Acid (6:6:1:2:0.1, by volume)[1][3][4]. Mobile Phase 2: Chloroform:Toluene:Ethyl Acetate:Methanol:80% Acetic Acid (18:18:7.5:6:0.3, v/v)[7].

Method Validation Data

The developed TLC-densitometry method was validated as per ICH guidelines.[1]

Table 1: Linearity Data

AnalyteLinearity Range (µ g/spot )Correlation Coefficient (r²)
This compound5 - 30[3]> 0.99
Caffeine4 - 24[3]> 0.99

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µ g/spot )LOQ (µ g/spot )
This compound0.029 - 0.046[7][8]0.096[5]
Caffeine0.010 - 0.054[7][8]0.162[5]

Table 3: Accuracy (Recovery Study)

AnalyteAmount Added (%)Average Recovery (%)% RSD
This compound5099.0[5]< 2
10098.8[5]< 2
15098.4[5]< 2
Caffeine5099.7[5]< 2
100100.2[5]< 2
15099.2[5]< 2

Table 4: Precision (Intra-day and Inter-day)

AnalyteIntra-day Precision (% RSD)Inter-day Precision (% RSD)
This compound0.68 - 1.10[5]0.53 - 1.26[5]
Caffeine0.75 - 1.08[5]0.82 - 1.06[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis cluster_result Result StandardPrep Standard Preparation Application Spotting on TLC Plate StandardPrep->Application SamplePrep Sample Preparation SamplePrep->Application Development Chromatographic Development Application->Development Drying Drying of Plate Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Data Acquisition & Quantification Scanning->Quantification Result Concentration Determination Quantification->Result

Caption: Experimental workflow for TLC-densitometry analysis.

logical_relationship cluster_method TLC-Densitometry Method Separation Separation on Silica Gel Plate Detection UV Detection Separation->Detection leads to Quantification Peak Area Measurement Detection->Quantification enables Calibration Calibration Curve Plotting Quantification->Calibration compared against Calculation Concentration Calculation Calibration->Calculation used for

Caption: Logical steps of the TLC-densitometry method.

References

Application Notes and Protocols for Propyphenazone Stability Testing in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Ensuring its stability in pharmaceutical formulations is critical for maintaining therapeutic efficacy and safety throughout the product's shelf life. Stability testing provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

These application notes provide a comprehensive overview and detailed protocols for conducting stability testing of this compound in various formulations, in accordance with the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2). The protocols cover long-term, accelerated, and forced degradation studies, along with a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products.

Stability Testing Protocols

The stability of this compound in a given formulation should be evaluated under conditions that simulate the expected storage and use of the final product. The following protocols are based on the ICH Q1A(R2) guideline for stability testing of new drug substances and products.

Long-Term Stability Testing

This study is designed to monitor the characteristics of the drug product over its intended shelf life under the recommended storage conditions.

Protocol:

  • Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. The choice of condition should be based on the climatic zone where the product is intended to be marketed.

  • Testing Frequency: Samples should be tested at intervals of 0, 3, 6, 9, 12, 18, 24, and 36 months, and then annually through the proposed shelf life.[1]

  • Parameters to be Tested: Appearance, assay of this compound, content of degradation products, dissolution (for solid oral dosage forms), and any other formulation-specific critical quality attributes.

Accelerated Stability Testing

This study is designed to increase the rate of chemical degradation and physical change of a drug product by using exaggerated storage conditions.

Protocol:

  • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[1]

  • Parameters to be Tested: Same as for long-term stability testing.

  • Evaluation: If a significant change occurs during the 6-month accelerated study, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted for at least 12 months.[1] A "significant change" is generally defined as a 5% change in assay from its initial value or failure to meet the acceptance criteria for other parameters.

Forced Degradation (Stress) Studies

Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing a stability-indicating analytical method.

Protocol:

  • Conditions: The drug substance and/or drug product should be subjected to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photostability: The drug product should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Stressed samples should be analyzed by a suitable stability-indicating method (e.g., HPLC) to separate the drug from its degradation products. Peak purity analysis of the drug peak is essential to demonstrate the specificity of the method.

Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential for the accurate quantification of this compound and its degradation products. The following method is a representative example and may require optimization for specific formulations.

Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and powder a representative number of tablets (or an equivalent amount of other formulations).

    • Transfer a portion of the powder equivalent to a known amount of this compound into a volumetric flask.

    • Add a suitable diluent (e.g., a mixture of water and methanol) and sonicate to dissolve.

    • Dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm filter before injection.

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

All quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and trend analysis.

Table 1: Long-Term Stability Data for this compound Formulation

Time Point (Months)Storage ConditionAppearanceAssay (%)Total Degradation Products (%)Dissolution (%)
0-Complies100.2< 0.195
325°C/60%RHComplies99.80.1593
625°C/60%RHComplies99.50.2094
1225°C/60%RHComplies99.10.2892
..................

Table 2: Accelerated Stability Data for this compound Formulation

Time Point (Months)Storage ConditionAppearanceAssay (%)Total Degradation Products (%)Dissolution (%)
0-Complies100.2< 0.195
340°C/75%RHComplies98.50.5588
640°C/75%RHComplies97.20.9585

Table 3: Summary of Forced Degradation Studies for this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h15.22
0.1 M NaOH, 60°C, 24h25.83
10% H₂O₂, RT, 24h35.14
Dry Heat, 105°C, 48h8.51
Photolytic12.32

Potential Degradation Pathways

While the exact chemical structures of all degradation products require detailed characterization (e.g., using LC-MS and NMR), based on the known metabolism of this compound and general chemical degradation principles, the following pathways are proposed. The primary metabolic routes for this compound are demethylation and oxidation.[2][3]

  • Hydrolysis: The pyrazolone ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions, leading to the formation of open-ring structures.

  • Oxidation: The molecule has several sites prone to oxidation, including the N-methyl group and the isopropyl group. Oxidation can lead to the formation of N-oxides and hydroxylated derivatives.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to rearrangements or cleavage of the pyrazolone ring.

Visualizations

Experimental Workflow

G cluster_0 Stability Study Initiation cluster_1 Stability Chambers cluster_2 Analytical Testing cluster_3 Data Evaluation Drug_Product This compound Formulation (e.g., Tablets) Long_Term Long-Term Storage (25°C/60%RH or 30°C/65%RH) Drug_Product->Long_Term Accelerated Accelerated Storage (40°C/75%RH) Drug_Product->Accelerated Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Drug_Product->Forced_Degradation ICH_Guidelines ICH Q1A(R2) Guidelines ICH_Guidelines->Long_Term ICH_Guidelines->Accelerated ICH_Guidelines->Forced_Degradation Sampling Time-Point Sampling Long_Term->Sampling Accelerated->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis (Assay, Degradation Products) Forced_Degradation->HPLC_Analysis Sampling->HPLC_Analysis Other_Tests Other Tests (Appearance, Dissolution) Sampling->Other_Tests Data_Analysis Data Analysis & Trending HPLC_Analysis->Data_Analysis Other_Tests->Data_Analysis Shelf_Life Shelf-Life Determination Data_Analysis->Shelf_Life Report Stability Report Generation Shelf_Life->Report

Caption: Experimental workflow for this compound stability testing.

Putative Degradation Pathways

G This compound This compound Hydrolysis_Products Hydrolysis (Ring Cleavage Products) This compound->Hydrolysis_Products Acid/Base Oxidation_Products Oxidation (N-Oxides, Hydroxylated Derivatives) This compound->Oxidation_Products H₂O₂ Photodegradation_Products Photodegradation (Ring Rearrangement/Cleavage) This compound->Photodegradation_Products UV Light Demethylation_Product Demethylation Product This compound->Demethylation_Product Metabolic/Oxidative

References

Application Notes and Protocols for Propyphenazone in Pediatric Oral Suspension Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, making it a candidate for managing pain and fever in pediatric populations.[1][2] Oral liquid formulations are preferable for children due to ease of swallowing and flexible dosing.[3][4] These application notes provide a comprehensive guide to the development and quality control of a pediatric oral suspension of this compound.

This compound acts by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain, fever, and inflammation.[5][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.

PropertyValueReference
Molecular FormulaC₁₄H₁₈N₂O[5]
Molecular Weight230.31 g/mol [5]
AppearanceWhite to off-white crystalline powder[6]
Melting Point102-105°C[7]
SolubilitySlightly soluble in water; Freely soluble in ethanol (96%) and methylene chloride[7]
pKa1.46 ± 0.65 (Predicted)[7]

Model Formulation for a this compound Pediatric Oral Suspension

The following is a model formulation for a 100 mg/5 mL this compound oral suspension. The selection of excipients is critical for the stability, palatability, and safety of pediatric formulations.[3][8]

IngredientConcentration (% w/v)Function
This compound2.0Active Pharmaceutical Ingredient
Xanthan Gum0.2Suspending Agent
Sucrose30.0Sweetening Agent, Viscosity Enhancer
Sodium Benzoate0.1Preservative
Citric Acid Monohydrate0.1pH adjusting agent/Buffering Agent
Sodium Citrate Dihydrate0.15pH adjusting agent/Buffering Agent
Cherry Flavor0.2Flavoring Agent
Purified Waterq.s. to 100%Vehicle

Experimental Protocols

Preparation of this compound Oral Suspension (100 mg/5 mL)

This protocol outlines the steps for preparing a laboratory-scale batch of the model formulation.

Equipment:

  • Analytical balance

  • Magnetic stirrer with hot plate

  • Homogenizer

  • pH meter

  • Volumetric flasks and graduated cylinders

  • Beakers

Procedure:

  • Vehicle Preparation: In a suitable beaker, dissolve the sodium benzoate, citric acid, and sodium citrate in approximately 70% of the final volume of purified water with gentle stirring.

  • Incorporation of Suspending Agent: Slowly disperse the xanthan gum into the vortex of the stirring solution to prevent clumping. Continue stirring until a uniform dispersion is formed.

  • Addition of Sweetener and Flavor: Gradually add the sucrose to the dispersion and stir until completely dissolved. Add the cherry flavor and mix thoroughly.

  • Dispersion of API: In a separate container, levigate the this compound powder with a small portion of the prepared vehicle to form a smooth paste.

  • Final Mixing: Gradually add the paste to the bulk of the vehicle with continuous stirring.

  • Homogenization: Homogenize the suspension to ensure a uniform particle size distribution of the suspended drug.

  • Final Volume Adjustment: Transfer the suspension to a calibrated volumetric container and add purified water to reach the final volume. Mix well.

  • Packaging: Transfer the final suspension into amber-colored bottles to protect from light.

Quality Control Testing of this compound Oral Suspension

A battery of tests is essential to ensure the quality, safety, and efficacy of the final product.[9][10]

4.2.1. Appearance

  • Procedure: Visually inspect the suspension for color, odor, and the presence of any foreign matter. Assess the homogeneity of the suspension after shaking.

  • Acceptance Criteria: A uniform, white to off-white suspension with the characteristic odor of the flavoring agent, free from visible foreign particles.

4.2.2. pH Measurement

  • Procedure: Calibrate a pH meter using standard buffers. Measure the pH of an undiluted sample of the suspension.

  • Acceptance Criteria: The pH should be within a pre-defined range (e.g., 4.0 - 5.0) to ensure stability and palatability.

4.2.3. Viscosity

  • Procedure: Use a rotational viscometer to measure the viscosity of the suspension at a controlled temperature (e.g., 25°C).[11][12][13]

  • Acceptance Criteria: The viscosity should fall within a specified range to ensure adequate physical stability (prevention of rapid settling) and pourability.[14][15]

4.2.4. Assay of this compound (Content Uniformity)

  • Method: A validated High-Performance Liquid Chromatography (HPLC) method is recommended for the accurate quantification of this compound.[16][17]

ParameterSpecification
Instrumentation HPLC with UV detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 238 nm
Injection Volume 20 µL
Retention Time Approximately 13.63 min
  • Standard Preparation: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the suspension equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add a suitable solvent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve the this compound. Dilute to volume with the solvent. Further dilute an aliquot of this solution with the mobile phase to obtain a theoretical concentration of 10 µg/mL of this compound.

  • Procedure: Inject the standard and sample preparations into the chromatograph and record the peak areas.

  • Calculation: Calculate the percentage of this compound in the suspension using the following formula:

    % Label Claim = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

  • Acceptance Criteria: The content of this compound should be within 90.0% to 110.0% of the label claim.

4.2.5. Microbial Limit Testing

  • Procedure: Perform the microbial limit test according to pharmacopeial methods to determine the total aerobic microbial count (TAMC) and total yeast and mold count (TYMC).[18][19] The test should also include a screen for the absence of objectionable microorganisms such as Escherichia coli.[20][21]

  • Acceptance Criteria: The microbial counts should not exceed the limits specified for oral aqueous preparations (e.g., TAMC ≤ 10² CFU/mL, TYMC ≤ 10¹ CFU/mL, and absence of E. coli).[20]

Stability Testing

Stability studies are conducted to establish the shelf-life of the product under defined storage conditions.[22][23][24][25]

  • Protocol: Store the suspension in its final packaging at long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions as per ICH guidelines.[26]

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 1, 2, 3, 6 months for accelerated).

  • Parameters to be Monitored: Appearance, pH, viscosity, assay of this compound, and microbial limits.

Visualizations

G cluster_0 This compound Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Pain_Fever Pain & Fever Prostaglandins->Pain_Fever This compound This compound This compound->COX1_COX2 Inhibition

Caption: Mechanism of action of this compound.

G cluster_0 Formulation Workflow start Start weigh Weigh Raw Materials start->weigh prepare_vehicle Prepare Aqueous Vehicle (Water, Preservative, Buffers) weigh->prepare_vehicle levigate_api Levigate this compound weigh->levigate_api disperse_suspending_agent Disperse Suspending Agent prepare_vehicle->disperse_suspending_agent add_excipients Add Sweetener & Flavor disperse_suspending_agent->add_excipients mix Combine and Mix add_excipients->mix levigate_api->mix homogenize Homogenize Suspension mix->homogenize qs QS to Final Volume homogenize->qs fill Fill and Package qs->fill end End fill->end

Caption: Workflow for pediatric oral suspension formulation.

G cluster_1 Quality Control Workflow sample Obtain Suspension Sample appearance Appearance Test sample->appearance ph pH Measurement sample->ph viscosity Viscosity Test sample->viscosity assay Assay (HPLC) sample->assay microbial Microbial Limit Test sample->microbial results Review Results appearance->results ph->results viscosity->results assay->results microbial->results release Batch Release results->release

Caption: Quality control testing workflow.

References

Application Notes and Protocols: Synthesis and Application of Deuterated Propyphenazone for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, belonging to the pyrazolone class.[1][2] Understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. The primary metabolic pathway for this compound in the liver involves demethylation and oxidation reactions.[3][4][5][6] Stable isotope labeling, particularly with deuterium, is a powerful technique for elucidating metabolic pathways and quantifying drug metabolites.[][8][9] Deuterated compounds serve as ideal internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), due to their similar physicochemical properties to the analyte, ensuring accurate quantification by correcting for variations during sample processing and analysis.[2][10]

This document provides a detailed protocol for the synthesis of deuterated this compound (this compound-d3) and its application in in vitro metabolic stability studies using human liver microsomes.

Synthesis of Deuterated this compound (this compound-d3)

The synthesis of this compound-d3 (4-isopropyl-2,3-di(methyl-d3)-1-phenyl-3-pyrazolin-5-one) can be achieved through a multi-step process involving the condensation of a deuterated precursor. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound-d3

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Deuterated methyl iodide (CD3I)

  • 2-Bromopropane

  • Sodium hydride (NaH)

  • Anhydrous solvents (Ethanol, Toluene, Tetrahydrofuran)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of 1-phenyl-3-methyl-5-pyrazolone: React phenylhydrazine with ethyl acetoacetate in the presence of a base like sodium ethoxide in ethanol. The resulting condensation and cyclization will yield 1-phenyl-3-methyl-5-pyrazolone.[11]

  • Deuteromethylation: The N-methylation of the pyrazolone ring is a critical step for introducing the deuterium label. Treat the 1-phenyl-3-methyl-5-pyrazolone with a strong base such as sodium hydride in an anhydrous aprotic solvent like THF to generate the corresponding anion. Subsequent reaction with deuterated methyl iodide (CD3I) will yield 1-phenyl-2,3-di(methyl-d3)-5-pyrazolone.

  • Isopropylation: The final step involves the introduction of the isopropyl group at the C4 position. This can be achieved by reacting the deuterated pyrazolone intermediate with 2-bromopropane in the presence of a base.

Purification and Characterization:

The crude deuterated this compound should be purified using column chromatography on silica gel. The structure and purity of the final product must be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the absence of the N-methyl proton signal.

    • ²H NMR will confirm the presence of the deuterium signal.

    • ¹³C NMR will show a triplet for the carbon attached to the deuterium due to C-D coupling.[2]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak that is three mass units higher than that of unlabeled this compound.[2]

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product cluster_analysis Analysis Phenylhydrazine Phenylhydrazine Step1 Step 1: Condensation & Cyclization Phenylhydrazine->Step1 Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Step1 CD3I Deuterated Methyl Iodide (CD3I) Step2 Step 2: Deuteromethylation CD3I->Step2 Two_Bromopropane 2-Bromopropane Step3 Step 3: Isopropylation Two_Bromopropane->Step3 Intermediate1 1-phenyl-3-methyl-5-pyrazolone Step1->Intermediate1 Intermediate2 1-phenyl-2,3-di(methyl-d3)-5-pyrazolone Step2->Intermediate2 Final_Product This compound-d3 Step3->Final_Product Intermediate1->Step2 Intermediate2->Step3 Purification Purification (Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis_prep Sample Processing Prep_Solutions Prepare Stock Solutions (this compound, this compound-d3) Start_Reaction Add this compound to Initiate Reaction Prep_Solutions->Start_Reaction Prep_Microsomes Prepare Microsome Reaction Mixture Pre_incubation Pre-incubate Microsomes at 37°C Prep_Microsomes->Pre_incubation Pre_incubation->Start_Reaction Time_Points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Terminate Terminate Reaction with Acetonitrile + this compound-d3 (IS) Time_Points->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_MS_Analysis LC-MS/MS Analysis Collect_Supernatant->LC_MS_Analysis Metabolism_Pathway This compound This compound Demethylated_Metabolite N-demethylthis compound This compound->Demethylated_Metabolite CYP450 (Demethylation) Oxidized_Metabolite Oxidized Metabolites Demethylated_Metabolite->Oxidized_Metabolite Oxidation Conjugated_Metabolite Enolglucuronide of N-demethylthis compound Demethylated_Metabolite->Conjugated_Metabolite Glucuronidation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propyphenazone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using propyphenazone in in vitro assays. Below you will find troubleshooting guides and FAQs to address common challenges related to its solubility, ensuring the accuracy and reproducibility of your experimental results.

This compound Physicochemical Properties

Understanding the basic physicochemical properties of this compound is the first step in optimizing its use. This compound is a pyrazolone derivative classified as a non-steroidal anti-inflammatory drug (NSAID).[1][2]

PropertyValue
Molecular Formula C₁₄H₁₈N₂O[1][3][4]
Molecular Weight ~230.31 g/mol [1][5]
Appearance White to off-white crystalline solid or powder[6][7]
Melting Point 102-105°C[3][8]

Solubility Profile

This compound's solubility is a critical factor for its application in aqueous-based in vitro systems. While it is only slightly soluble in water, it is freely soluble in several organic solvents.[7][9]

SolventSolubility
Water Slightly soluble[6][8][9]
Dimethyl Sulfoxide (DMSO) ≥ 2.6 mg/mL[6][10]; 60 mg/mL (with sonication)[5]
Ethanol (96%) Freely soluble[6][9]
Methylene Chloride Freely soluble[6][9]
Chloroform Soluble[6]

Experimental Protocols

Adhering to proper protocols for solution preparation is crucial to prevent precipitation and ensure accurate final concentrations.

Protocol 1: Preparation of a this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored and later diluted to working concentrations.

Materials and Equipment:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate size volumetric flask (e.g., 1 mL or 5 mL)

  • Vortex mixer and/or ultrasonic bath

  • Amber glass storage vials

Methodology:

  • Equilibration: Before opening, allow the vial containing solid this compound powder to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.[6]

  • Weighing: Accurately weigh the required amount of this compound. For a 100 mM solution, this would be 23.03 mg per 1 mL of DMSO.

  • Dissolution: Transfer the weighed powder into a clean, dry volumetric flask.[6] Add approximately 70-80% of the final volume of DMSO.

  • Mixing: Cap the flask and vortex thoroughly.[6] If the solid does not dissolve completely, use an ultrasonic bath to aid dissolution.[5][6] Sonication is recommended for achieving higher concentrations.[5]

  • Dilution to Volume: Once the solid is completely dissolved, add DMSO to the volumetric flask until the meniscus reaches the calibration mark.[6]

  • Homogenization: Cap the flask and invert it at least 10 times to ensure the solution is homogeneous.[6]

  • Storage: Transfer the stock solution into clean, amber glass vials.[6] It is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[11][12] Label the vials clearly with the compound name, concentration, solvent, and preparation date.

  • Long-term Storage: Store aliquots at -20°C for up to one year or at -80°C for up to two years.[5][11]

G cluster_prep Stock Solution Preparation A Equilibrate Powder to Room Temp B Weigh this compound A->B C Add ~75% DMSO B->C D Vortex / Sonicate until Dissolved C->D E Add DMSO to Final Volume D->E F Homogenize (Invert Flask) E->F G Aliquot into Amber Vials F->G H Store at -20°C or -80°C G->H

Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol minimizes the risk of precipitation when diluting the DMSO-based stock solution into your aqueous cell culture medium.

Methodology:

  • Pre-warm Media: Warm your cell culture medium (with or without serum) to 37°C in a water bath. This helps reduce temperature shock that can cause precipitation of media components or the compound.[12]

  • Intermediate Dilution (Optional but Recommended): To avoid "solvent shock," perform a serial dilution of your DMSO stock solution in fresh DMSO to get closer to your final desired concentration.[13]

  • Final Dilution: Add the small volume of the this compound stock (or intermediate dilution) directly into the pre-warmed medium while gently vortexing or swirling.[12] Rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can trigger precipitation.[12]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, typically not exceeding 0.5%, as higher concentrations can be toxic to cells.[12] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[12]

  • Visual Inspection: After dilution, visually inspect the solution to ensure it is clear and free of any precipitate before adding it to your cells.

Troubleshooting Guide

Q: I observed a precipitate immediately after adding my this compound DMSO stock to the cell culture medium. What's happening?

A: This is a common phenomenon known as "solvent shock" or "crashing out."[13] It occurs when a compound dissolved in a high-solubility organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it has poor solubility. The compound is forced out of solution, forming a precipitate.

Solutions:

  • Dilute into Pre-warmed Media: Always warm your cell culture media to 37°C before adding the compound.[12]

  • Mix During Addition: Add the DMSO stock dropwise into the media while actively mixing (e.g., vortexing or swirling). This avoids creating localized zones of high concentration.[12]

  • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions in DMSO before the final dilution into the aqueous media.[13]

Q: My this compound solution was initially clear, but a precipitate formed after incubation. Why?

A: This can be caused by several factors:

  • Compound Instability: The compound may be unstable in the aqueous environment over time.

  • Media Interactions: Components in the media, such as salts and proteins, can interact with the compound, reducing its solubility.[13]

  • Evaporation: Water loss from the culture vessel in the incubator increases the concentration of all solutes, which may push your compound's concentration past its solubility limit.[12][13]

  • pH Changes: Cell metabolism can alter the pH of the medium, which may affect the solubility of your compound.[12][13]

Solutions:

  • Verify Concentration: Ensure your final working concentration is below the known solubility limit of this compound in your specific culture medium.

  • Control Evaporation: Ensure your incubator has adequate humidity and that culture plates or flasks are properly sealed.[12]

  • Check for Contamination: Microbial contamination can cause turbidity that may be mistaken for chemical precipitation.[13]

G Start Precipitate Observed in Media Q1 When did it appear? Start->Q1 Immediate Immediately upon adding DMSO stock Q1->Immediate Immediately Later After incubation Q1->Later Later Cause1 Likely Cause: 'Solvent Shock' Immediate->Cause1 Cause2 Potential Causes: - Evaporation - Media Interaction - pH Shift / Instability Later->Cause2 Solution1 Solution: 1. Use pre-warmed media. 2. Mix while adding. 3. Perform serial dilutions. Cause1->Solution1 Solution2 Solution: 1. Check incubator humidity. 2. Ensure final concentration is below solubility limit. 3. Check for contamination. Cause2->Solution2

Troubleshooting workflow for this compound precipitation.

Q: Can I just filter out the precipitate from my media or compound solution?

A: Filtering is generally not recommended.[12] The precipitate is your active compound that has fallen out of solution. Filtering it will remove the compound, leading to an unknown and lower final concentration in your assay, which will invalidate your experimental results. The correct approach is to address the root cause of the precipitation to ensure the compound remains fully dissolved.[12]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][14] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules involved in pain, fever, and inflammation.[1][2] By blocking COX enzymes, this compound reduces the synthesis of prostaglandins.[2][14]

G AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Effects Pain, Fever, Inflammation PGs->Effects This compound This compound This compound->COX

Mechanism of action for this compound.

Q: Which solvent is best for preparing a stock solution for in vitro assays?

A: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for cell-based assays.[5][6] It offers excellent solubility and is miscible with cell culture media at the low final concentrations required for experiments. Ethanol is also a viable option where its use is compatible with the downstream assay.[6][9]

Q: How should I store my this compound solutions?

A: The solid powder should be stored at room temperature in a dry, sealed container.[8][9] A concentrated stock solution in DMSO should be aliquoted into single-use vials to avoid freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years for maximum stability.[5][11]

References

Troubleshooting eutectic mixture formation in paracetamol-propyphenazone tablets

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the formation of eutectic mixtures in paracetamol-propyphenazone tablets.

Understanding the Paracetamol-Propyphenazone Eutectic Mixture

Paracetamol and propyphenazone can form a eutectic mixture, which is a combination of the two substances that melts at a single, lower temperature than the melting points of the individual components.[1] This physical interaction, while not a chemical change, can introduce significant challenges during the manufacturing process and affect the stability of the final solid dosage form.[1][2][3]

Key Characteristics of the Eutectic Mixture
PropertyValue
Eutectic CompositionApproximately 35:65 (w/w) of Paracetamol to this compound[1][2][4][5]
Eutectic TemperatureApproximately 56°C[1][2][4][5]
Nature of InteractionPhysical interaction with no chemical change[4][5]
CrystallinityLower degree of crystallinity than the individual substances[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the development and manufacturing of paracetamol-propyphenazone tablets.

Issue 1: Tablets are soft, discolored (e.g., brownish), or show surface defects during stability studies.

  • Possible Cause: Formation of the eutectic mixture, which is often accelerated by high temperatures and humidity.[2][3][4][5] The presence of the lower melting point eutectic can lead to physical instability of the tablets.

  • Troubleshooting Steps:

    • Review the Manufacturing Process: Wet granulation can increase the intimate contact and potential for eutectic formation.[6][7] Consider switching to direct compression to minimize heat and solvent exposure.

    • Control Storage Conditions: Ensure tablets are stored in packaging with adequate protection against high humidity and temperature.[2][3][4][5]

    • Excipient Selection: Evaluate the impact of different fillers and binders on the extent of intimate contact between the active pharmaceutical ingredients (APIs).

    • Co-Spray Drying: Consider co-spray drying one or both APIs with a polymer like hydroxypropyl methylcellulose (HPMC) or hydroxypropyl cellulose (HPC) to create a barrier around the drug particles, reducing direct contact.[8][9]

Issue 2: Sticking and picking on tablet punches during compression.

  • Possible Cause: Frictional heat generated during compression can be sufficient to melt the low-melting-point eutectic mixture, causing the tablet mass to adhere to the punch faces.[1]

  • Troubleshooting Steps:

    • Optimize Compression Parameters:

      • Reduce Compression Speed: Slowing the tablet press can decrease frictional heat.[1]

      • Lower Compression Force: While this may impact tablet hardness, it can reduce heat generation.

    • Improve Lubrication: Incorporate or increase the concentration of a suitable lubricant, such as magnesium stearate.

    • Add a Glidant: Use a glidant like colloidal silicon dioxide to enhance powder flow and minimize friction.[1]

    • Punch and Die Maintenance: Ensure tooling is smooth, polished, and free of defects.[1] Consider using specialized tooling with anti-stick coatings.[1]

Issue 3: Inconsistent dissolution results between batches or during stability testing.

  • Possible Cause: Non-uniform formation of the eutectic mixture within the tablets can lead to variability in drug release.[1] The lower crystallinity of the eutectic can alter dissolution rates.

  • Troubleshooting Steps:

    • Ensure Homogeneous Blending: Optimize blending time and technique to ensure a uniform distribution of both APIs and excipients.

    • Control Particle Size: Consistent particle size distribution of the APIs can contribute to more uniform eutectic formation.

    • Characterize the Eutectic Formation: Utilize analytical techniques like Differential Scanning Calorimetry (DSC) to quantify the extent of eutectic formation in different batches.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of eutectic mixture formation in my paracetamol-propyphenazone formulation?

A1: The most common indicators include:

  • Physical Instability of Tablets: Softening, discoloration, or other surface defects, particularly under stressed storage conditions (high temperature and humidity).[1][2][3][4][5]

  • Manufacturing Difficulties: Issues such as sticking to tablet punches during compression.[1]

  • Altered Dissolution Profile: Changes in the rate at which the drugs dissolve.[1]

  • Thermal Analysis: A melting endotherm appearing at a lower temperature (around 56°C) than the melting points of the individual APIs when analyzed by DSC.[1][2][4][5]

Q2: Which manufacturing process is preferable to minimize eutectic formation: wet granulation or direct compression?

A2: Direct compression is generally the preferred method as it avoids the use of heat and solvents, which can facilitate the intimate contact between paracetamol and this compound required for eutectic formation.[6][7] Wet granulation has been shown to hasten the formation of the eutectic mixture.[6][7]

Q3: Does the formation of the eutectic mixture affect the chemical stability of paracetamol or this compound?

A3: Studies have shown that the formation of the eutectic mixture is a physical interaction, and no chemical changes to the APIs have been observed.[4][5] However, the physical instability it causes can render the product unacceptable.

Q4: How can I confirm the presence and quantify the extent of eutectic formation in my tablets?

A4: Differential Scanning Calorimetry (DSC) is the primary technique used to identify and study the eutectic mixture. The appearance of a melting peak at approximately 56°C is indicative of the eutectic. The area of this peak can be used to quantify the amount of eutectic present. Other techniques like X-ray Powder Diffraction (XRPD) can show a decrease in crystallinity, and Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the absence of chemical interactions.[2][4][5]

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Eutectic Characterization

  • Objective: To identify the eutectic melting point and characterize the thermal behavior of paracetamol-propyphenazone mixtures.

  • Methodology:

    • Sample Preparation: Accurately weigh physical mixtures of paracetamol and this compound in various ratios (e.g., 90:10, 80:20, ..., 10:90), including the theoretical eutectic composition of 35:65.[3] Gently blend the powders.

    • Accurately weigh 10-15 mg of the sample into a standard aluminum DSC pan and seal it.[3]

    • DSC Analysis:

      • Place the sealed pan in the DSC instrument, using an empty sealed pan as a reference.

      • Heat the sample at a constant rate, typically 10°C/min, over a temperature range of 20-200°C.[3]

      • Record the heat flow as a function of temperature.

    • Data Interpretation: The appearance of an endothermic peak at a temperature lower than the melting points of the individual components confirms the formation of a eutectic mixture. The lowest melting point will be observed at the eutectic composition.

2. X-ray Powder Diffraction (XRPD) for Crystallinity Analysis

  • Objective: To assess the changes in the crystalline structure of the mixture compared to the individual components.

  • Methodology:

    • Sample Preparation: Prepare samples of pure paracetamol, pure this compound, and the 35:65 (w/w) paracetamol-propyphenazone physical mixture.

    • XRPD Analysis:

      • Mount the sample on the XRPD instrument.

      • Scan the sample over a defined 2θ range (e.g., 10-30°) using CuKα radiation.[3]

    • Data Interpretation: Compare the diffraction patterns. The pattern of the eutectic mixture will likely show a reduction in the intensity of the characteristic peaks of the individual components, indicating a lower degree of crystallinity.[4][5]

3. Fourier-Transform Infrared Spectroscopy (FTIR) for Interaction Analysis

  • Objective: To determine if any chemical interactions occur between paracetamol and this compound.

  • Methodology:

    • Sample Preparation: Prepare samples of pure paracetamol, pure this compound, and the 35:65 (w/w) paracetamol-propyphenazone physical mixture. Prepare KBr pellets or use an ATR accessory.

    • FTIR Analysis:

      • Record the infrared spectra of each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Data Interpretation: Overlay the spectra. In the absence of chemical interactions, the spectrum of the mixture should be a simple superposition of the spectra of the individual components. The absence of new peaks or significant shifts in existing peaks indicates no chemical interaction.[4][5]

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_investigation Investigation Steps cluster_solution Potential Solutions Issue Tablet Softening/ Discoloration Cause Eutectic Mixture Formation Issue->Cause DSC DSC Analysis Cause->DSC XRPD XRPD Analysis Cause->XRPD FTIR FTIR Analysis Cause->FTIR Process Modify Manufacturing Process (e.g., Direct Compression) Cause->Process Storage Control Storage Conditions Cause->Storage Excipients Optimize Excipients Cause->Excipients DSC->Process XRPD->Process FTIR->Process Eutectic_Formation_Logic cluster_components Components cluster_factors Contributing Factors cluster_outcome Outcome cluster_consequences Consequences Paracetamol Paracetamol Contact Intimate Particle Contact Paracetamol->Contact This compound This compound This compound->Contact Eutectic Eutectic Mixture (Melts at ~56°C) Contact->Eutectic Heat Heat/Pressure (Manufacturing) Heat->Eutectic Humidity High Humidity Humidity->Eutectic Instability Physical Instability of Tablets Eutectic->Instability Processing Processing Issues (e.g., Sticking) Eutectic->Processing

References

Technical Support Center: Enhancing Propyphenazone Dissolution Rate Through Cocrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the dissolution rate of propyphenazone via cocrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is cocrystallization a suitable approach for enhancing the dissolution rate of this compound?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) classified under the Biopharmaceutics Classification System (BCS) Class II, which means it has low solubility and high permeability. For such drugs, the dissolution rate is the limiting step for oral absorption. Cocrystallization is a technique that modifies the physicochemical properties of an active pharmaceutical ingredient (API) by incorporating it into a new crystal lattice with a pharmaceutically acceptable coformer. This can disrupt the stable crystal lattice of the pure drug, leading to improved aqueous solubility and a faster dissolution rate, which in turn can enhance bioavailability.

Q2: What types of coformers have been successfully used with this compound?

A2: this compound has limited hydrogen bonding capabilities, which can make coformer selection challenging.[1] However, research has identified several successful coformers, including:

  • Hydroquinone: This coformer has been shown to increase both the solubility and dissolution rate of this compound.[1]

  • Carboxylic Acids: Coformers containing carboxylic acid functional groups, such as fumaric acid and 4,5-dichlorophthalic acid, have been used.

  • Hydroxybenzoic Acids: Examples include 4-hydroxybenzoic acid, 2,5-dihydroxybenzoic acid, and 3,5-dihydroxybenzoic acid.

  • Pyrithyldione: A drug-drug cocrystal of this compound and the sedative pyrithyldione has also been reported.

Q3: What are the common methods for preparing this compound cocrystals?

A3: The most common methods for preparing this compound cocrystals are solution-based and solid-state methods.

  • Solvent Evaporation: This is a solution-based method where stoichiometric amounts of this compound and the coformer are dissolved in a common solvent, which is then slowly evaporated to yield the cocrystals.

  • Liquid-Assisted Grinding (LAG): This is a mechanochemical method where this compound and the coformer are ground together with a small amount of a liquid (solvent). The liquid acts as a catalyst to facilitate the cocrystal formation. This method is often efficient for screening potential coformers.

Q4: How can I confirm the formation of a new cocrystal phase?

A4: Several analytical techniques are used to confirm the formation of a cocrystal and to characterize its properties:

  • Powder X-ray Diffraction (PXRD): The PXRD pattern of a cocrystal will be unique and different from the patterns of the individual components (this compound and the coformer).

  • Differential Scanning Calorimetry (DSC): A cocrystal will typically exhibit a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the starting materials.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies, particularly of the functional groups involved in hydrogen bonding (like carbonyl groups), can indicate the formation of a cocrystal.

  • Single Crystal X-ray Diffraction (SCXRD): This technique provides definitive proof of cocrystal formation by determining the precise arrangement of the molecules in the crystal lattice.

Troubleshooting Guide

Issue 1: The dissolution rate of my this compound cocrystal is not significantly improved, or is even lower than the pure drug.

Possible Cause Troubleshooting Step
Coformer Selection The chosen coformer may not sufficiently disrupt the crystal lattice or may have very low solubility itself. Screen a wider range of pharmaceutically acceptable coformers with different functional groups and solubility profiles.
Polymorphism A new, less soluble polymorphic form of the cocrystal may have been inadvertently produced. Characterize the solid form using PXRD and DSC to check for polymorphism. Try different preparation methods (e.g., different solvents or grinding times) to target the desired polymorph.
"Spring and Parachute" Effect The cocrystal may rapidly dissolve (the "spring") but then the supersaturated solution quickly precipitates the less soluble pure this compound (the "parachute" fails). Consider the use of precipitation inhibitors in the formulation to maintain the supersaturated state.
Conversion in Dissolution Media The cocrystal may be unstable in the dissolution medium and convert back to the more stable, less soluble form of pure this compound. Analyze the solid residue after the dissolution test by PXRD to check for any phase changes.

Issue 2: My cocrystallization experiment results in a physical mixture or fails to produce a cocrystal.

Possible Cause Troubleshooting Step
Inadequate Mixing/Energy Input (Grinding) Ensure thorough mixing and sufficient grinding time and energy. For liquid-assisted grinding, experiment with different solvents and different liquid-to-solid ratios.
Inappropriate Solvent (Solution Methods) The solvent may be favoring the crystallization of one of the individual components. Screen different solvents where both this compound and the coformer have comparable solubilities.
Stoichiometry Ensure the correct stoichiometric ratio of this compound to coformer is being used.
Thermodynamic Instability The formation of the cocrystal may not be thermodynamically favorable under the experimental conditions. Try different temperatures or preparation methods.

Issue 3: The prepared cocrystals are physically or chemically unstable during storage.

Possible Cause Troubleshooting Step
Hygroscopicity The cocrystal may be absorbing moisture from the atmosphere, which can lead to phase changes. Store the cocrystals in a desiccator and perform stability studies under controlled humidity conditions.
Phase Transformation The cocrystal may convert to a different polymorphic form or disproportionate back to the starting materials over time. Monitor the solid form stability using PXRD and DSC at regular intervals under accelerated stability conditions (e.g., elevated temperature and humidity).
Interaction with Excipients In a formulation, excipients can interact with the cocrystal and cause it to dissociate. Conduct compatibility studies with commonly used pharmaceutical excipients.

Data Presentation

Table 1: Solubility of this compound and its Cocrystals

CompoundSolubility (mg/mL) in pH 7.5 Phosphate BufferFold Increase vs. This compound
This compound[Data not available in search results]-
This compound-Hydroquinone CocrystalIncreased solubility reported[1]> 1
This compound-4-Hydroxybenzoic Acid Cocrystal[Data not available in search results]-
This compound-2,5-Dihydroxybenzoic Acid Cocrystal[Data not available in search results]-

Table 2: Dissolution Rate of this compound and its Cocrystals

CompoundDissolution Rate Parameter (e.g., % dissolved in 30 min)Fold Increase vs. This compound
This compound[Data not available in search results]-
This compound-Hydroquinone CocrystalIncreased dissolution rate reported[1]> 1
This compound-4-Hydroxybenzoic Acid Cocrystal[Data not available in search results]-
This compound-2,5-Dihydroxybenzoic Acid Cocrystal[Data not available in search results]-

(Note: While the search results qualitatively confirm the enhanced solubility and dissolution for the hydroquinone cocrystal, specific quantitative data was not available. The tables are structured to present such data once obtained from experimental work.)

Experimental Protocols

Protocol 1: Cocrystal Preparation by Liquid-Assisted Grinding (LAG)
  • Materials: this compound, coformer, grinding solvent (e.g., ethanol, acetonitrile, or water), mortar and pestle or a ball mill.

  • Procedure:

    • Weigh stoichiometric amounts of this compound and the coformer (e.g., a 1:1 molar ratio).

    • Transfer the powders to a mortar or a grinding jar.

    • Add a few drops of the grinding solvent. The consistency should be a paste, not a slurry.

    • Grind the mixture manually with a pestle for 15-30 minutes, or in a ball mill according to the manufacturer's instructions.

    • Collect the resulting solid powder.

    • Characterize the product using PXRD to confirm cocrystal formation.

Protocol 2: Cocrystal Preparation by Solvent Evaporation
  • Materials: this compound, coformer, a suitable solvent in which both components are soluble (e.g., methanol, ethanol, or acetone).

  • Procedure:

    • Dissolve stoichiometric amounts of this compound and the coformer in a minimal amount of the chosen solvent in a beaker or flask. Gentle heating and stirring can be used to facilitate dissolution.

    • Cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.

    • Allow the solvent to evaporate over a period of hours to days until crystals are formed.

    • Collect the crystals by filtration.

    • Dry the crystals under vacuum.

    • Characterize the product using PXRD and DSC.

Protocol 3: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
  • Apparatus and Materials: USP Dissolution Apparatus 2 (Paddle Apparatus), dissolution vessels, paddles, dissolution medium (e.g., 900 mL of pH 7.5 phosphate buffer), this compound pure drug, this compound cocrystal, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Prepare the dissolution medium and equilibrate it to 37 ± 0.5 °C in the dissolution vessels.

    • Set the paddle rotation speed (e.g., 50 or 75 RPM).

    • Accurately weigh an amount of pure this compound or cocrystal equivalent to a specific dose of this compound.

    • Introduce the powder into the dissolution vessel.

    • Start the paddle rotation and the timer simultaneously.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.

    • Immediately filter the sample through a suitable filter (e.g., 0.45 µm).

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method (HPLC or UV-Vis).

    • Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile (% drug dissolved vs. time).

Visualizations

Experimental_Workflow cluster_screening Coformer Screening cluster_characterization Characterization cluster_evaluation Performance Evaluation Start Select this compound & Potential Coformers Grinding Liquid-Assisted Grinding (LAG) Start->Grinding Evaporation Solvent Evaporation Start->Evaporation PXRD PXRD Analysis Grinding->PXRD Evaporation->PXRD DSC DSC Analysis PXRD->DSC FTIR FTIR Analysis DSC->FTIR Confirmation Cocrystal Formation Confirmed? FTIR->Confirmation Confirmation->Start No, Rescreen Solubility Solubility Study Confirmation->Solubility Yes Dissolution Dissolution Testing Solubility->Dissolution Stability Stability Assessment Dissolution->Stability Result Enhanced Dissolution Rate Stability->Result

Caption: Workflow for this compound cocrystal screening and evaluation.

Troubleshooting_Logic cluster_formation_issues Formation Troubleshooting cluster_dissolution_issues Dissolution Troubleshooting Start Experiment: Prepare this compound Cocrystal CheckFormation Cocrystal Formed? (Check PXRD/DSC) Start->CheckFormation CheckDissolution Dissolution Rate Enhanced? CheckFormation->CheckDissolution Yes AdjustMethod Adjust Method: - Change Solvent - Modify Grinding Time/Energy - Check Stoichiometry CheckFormation->AdjustMethod No Success Successful Cocrystal CheckDissolution->Success Yes CheckPolymorph Check for Polymorphism (PXRD) CheckDissolution->CheckPolymorph No AdjustMethod->Start Rescreen Rescreen Coformers AdjustMethod->Rescreen CheckConversion Check for Conversion in Media (Analyze Residue) CheckPolymorph->CheckConversion AddInhibitor Consider Precipitation Inhibitors CheckConversion->AddInhibitor AddInhibitor->Start Reformulate/Rescreen

Caption: Troubleshooting logic for this compound cocrystallization.

References

Technical Support Center: Method Development for Propyphenazone Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of propyphenazone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully separating this compound from its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound?

A1: A common impurity of this compound is phenazone (also known as antipyrine), which is a related substance often monitored during quality control testing.[1][2][3] Other potential impurities can arise from the synthesis process or degradation. Forced degradation studies under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions can help identify potential degradation products.[4][5][6][7][8]

Q2: Which analytical techniques are most suitable for separating this compound from its impurities?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and robust technique for the quantitative analysis of this compound and its impurities due to its specificity, accuracy, and precision.[9] Thin-Layer Chromatography (TLC) combined with densitometry also offers a simple and cost-effective alternative for quantification.[10]

Q3: What are the typical chromatographic conditions for HPLC analysis of this compound?

A3: Reversed-phase HPLC (RP-HPLC) is commonly employed. A typical setup includes a C18 or C8 column, a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol, and UV detection.[9][11][12] The specific conditions can be either isocratic or gradient elution.[11][13][14]

Q4: How can I validate my analytical method for this compound analysis?

A4: Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[9][12][13] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[12][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound and its impurities.

HPLC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic modifier-to-buffer ratio or the pH. A change in pH can alter the ionization state of analytes and improve separation.[16]
Incorrect column selection.Use a column with a different selectivity (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[17]
Flow rate is too high.Reduce the flow rate to allow for better partitioning between the stationary and mobile phases.
Peak Tailing Active sites on the silica backbone of the column.Use a highly deactivated (end-capped) column. Add a competing base to the mobile phase in low concentrations.
Column overload.Reduce the sample concentration or injection volume.[18]
Extraneous column effects.Ensure proper connections and minimize tubing length between the injector, column, and detector.
Ghost Peaks Impurities in the mobile phase or carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase.[16] Implement a robust needle wash program on the autosampler.
Sample degradation in the autosampler.Keep the autosampler tray at a controlled, cool temperature.[5]
Baseline Drift or Noise Contaminated mobile phase or detector cell.Degas the mobile phase.[11] Flush the system and detector cell with a strong solvent like isopropanol.[18]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[9]
Pump issues (e.g., worn seals, check valve problems).Perform routine pump maintenance, including seal replacement and check valve cleaning or replacement.[16]
TLC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation (Spots Overlap) Inappropriate mobile phase composition.Modify the mobile phase polarity. A common mobile phase for this compound and related impurities is a mixture of methanol, ethyl acetate, and glacial acetic acid.[1]
Chamber not saturated.Ensure the developing chamber is properly saturated with the mobile phase vapor before placing the plate inside.
Spots are Streaked Sample overload.Apply a smaller volume or a more dilute sample solution to the plate.[10]
Sample solvent is too strong.Dissolve the sample in a weaker solvent relative to the mobile phase.
Inconsistent Rf Values Changes in temperature or mobile phase composition.Control the temperature during development. Prepare fresh mobile phase for each run.
Uneven solvent front migration.Ensure the plate is placed vertically in the chamber and the solvent level is below the sample application spots.

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound and Impurities[19]
  • Instrument: Standard HPLC system with a UV-Visible detector.[9]

  • Column: End-capped octylsilyl silica gel for chromatography (C8), 5 µm particle size, 250 mm x 4.0 mm.[19]

  • Mobile Phase: A mixture of 60 volumes of potassium dihydrogen phosphate buffer (pH 5.2) and 40 volumes of acetonitrile.[19]

  • Flow Rate: 1.2 mL/min.[19]

  • Detection: UV at 210 nm.[12][19]

  • Injection Volume: 20 µL.[9][19]

  • Column Temperature: 30°C.[9]

  • Standard Preparation: Dissolve the this compound reference standard in the mobile phase.

  • Sample Preparation: For tablets, weigh and crush no fewer than 20 tablets. Dissolve an accurately weighed portion of the powder in the mobile phase, sonicate, filter, and dilute to the appropriate concentration.[9][11]

Protocol 2: TLC-Densitometry Method for this compound and Impurities[1]
  • Plate: TLC silica gel 60 F254 plates.[1]

  • Mobile Phase: Methanol–ethyl acetate–glacial acetic acid (1:9:0.1, v/v/v).[1]

  • Application: Apply standard and sample solutions as bands.

  • Development: Develop the plate over 2/3 of its length in a saturated chamber.

  • Drying: Dry the plate in a current of hot air.

  • Detection: Densitometric scanning at 210 nm.[1]

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol.

  • Sample Preparation: Extract a weighed amount of powdered tablets with methanol, sonicate, and filter.

Quantitative Data Summary

Table 1: HPLC Method Performance Data

ParameterMethod 1Method 2Method 3
Analyte(s) This compound, Paracetamol, CaffeineThis compound, Paracetamol, CaffeineThis compound, Phenazone, Flavoxate HCl
Linearity Range (µg/mL) 1.5–4524.8-75.01.00–60.00
LOD (µg/mL) 0.03[15]--
LOQ (µg/mL) 0.10[15]--
Retention Time (min) 11.22[12]-5.90
Accuracy (% Recovery) 98.59[15]--
Precision (%RSD) 0.6[15]< 2-
Reference [12][15][14][2]

Table 2: TLC-Densitometry Method Performance Data

ParameterMethod 1Method 2
Analyte(s) This compound, Caffeine, Ergotamine Tartrate, Phenazone, TheophyllineThis compound, Paracetamol, Caffeine
Linearity Range (µ g/spot ) -0.096 - 1.8
LOD (µ g/spot ) -0.024[10]
LOQ (µ g/spot ) -0.096[10][20]
Rf Value ~0.65~0.60[10]
Accuracy (% Recovery) -98.4 - 99.0[10][20]
Precision (%RSD) -0.53 - 1.26[10][20]
Reference [1][21][10][20]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation & Degassing System_Equilibration HPLC System Equilibration Mobile_Phase->System_Equilibration Standard_Prep Standard Solution Preparation Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Tablet Extraction) Sample_Prep->Injection System_Equilibration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV Detector) Separation->Detection Chromatogram Record Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical workflow for HPLC analysis of this compound.

Caption: A logical workflow for troubleshooting HPLC separation issues.

References

Addressing physical instability in propyphenazone solid dosage forms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propyphenazone Solid Dosage Forms. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific physical instability issues you may encounter during your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical instability issues observed in this compound solid dosage forms?

A1: The primary physical instability issues associated with this compound in solid dosage forms include:

  • Polymorphism: this compound is known to exist in multiple crystalline forms (polymorphs), with at least three identified (Forms I, II, and III).[1][2] These forms can have different melting points and stability profiles, and transitions between them can be induced by manufacturing processes (like melting and cooling) or storage conditions.[1][2] The commercial-grade is typically Form II.[1]

  • Eutectic Formation: When formulated with other active pharmaceutical ingredients (APIs), particularly paracetamol, this compound can form a eutectic mixture. This mixture has a significantly lower melting point (around 56°C for a 35:65 w/w paracetamol to this compound ratio) than the individual components, which can lead to physical instability, such as tablet softening, especially under accelerated stability conditions (high temperature and humidity).[3]

  • Hygroscopicity: While this compound itself is not highly hygroscopic, moisture can act as a plasticizer, potentially accelerating polymorphic transitions or the formation of eutectic mixtures, leading to a loss of physical stability in the final dosage form.[2]

  • Manufacturing Challenges: Issues such as sticking (adhesion of granules to punch faces) and picking (adhesion to embossed or debossed areas of punches) are common challenges during tablet compression, which can be exacerbated by the physicochemical properties of the this compound formulation.[4][5]

Q2: Which polymorphic form of this compound is the most stable?

A2: The commercially available form of this compound is typically Form II.[1] Upon melting and cooling, it can convert to the metastable Forms I and III.[1][2] Over time, these metastable forms tend to revert to the more stable Form II during storage.[1] Therefore, Form II is considered the most stable polymorph at room temperature.

Q3: How does eutectic formation with paracetamol affect the stability of this compound tablets?

A3: The formation of a eutectic mixture with paracetamol significantly lowers the melting point of the blend to approximately 56°C. This can lead to the softening and discoloration of tablets, particularly when exposed to elevated temperatures (e.g., 40°C) and humidity (e.g., 75% RH) during stability studies. The lower melting point of the eutectic makes the formulation more susceptible to physical changes, compromising the integrity and appearance of the tablets.

Troubleshooting Guides

Issue 1: Polymorphic Conversion Detected During Stability Studies

Question: My this compound tablets are showing changes in their solid-state properties (e.g., altered dissolution profile, appearance of new peaks in XRD) during stability testing. How can I troubleshoot this?

Answer:

This issue is likely due to a polymorphic transition of this compound. The following workflow can help you investigate and address this problem.

start Polymorphic Conversion Suspected dsc_xrd Characterize Initial and Stressed Samples using DSC and XRD start->dsc_xrd compare Compare Thermograms and Diffractograms dsc_xrd->compare no_change No Significant Change (Investigate other factors like chemical degradation) compare->no_change No change Polymorphic Transition Confirmed compare->change Yes process Review Manufacturing Process (e.g., drying temperature, compression force) change->process excipients Evaluate Excipient Compatibility (Moisture content, potential interactions) change->excipients formulation Reformulate to Stabilize Polymorph (e.g., add polymeric binders, control moisture) process->formulation excipients->formulation end Stable Formulation Achieved formulation->end

Caption: Troubleshooting workflow for polymorphic conversion.

Troubleshooting Steps:

  • Confirm Polymorphic Transition:

    • Use Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRD) to analyze both the initial and stressed tablet samples.

    • In DSC, look for shifts in melting endotherms or the appearance of new peaks. This compound Form II melts around 100-104°C, while other forms may melt at slightly different temperatures.[1][6]

    • In XRD, compare the diffraction patterns. Changes in peak positions and intensities indicate a change in the crystal structure.

  • Review Manufacturing Process:

    • Wet Granulation: High drying temperatures can induce melting and subsequent recrystallization into a different polymorph. Evaluate and potentially lower the drying temperature.

    • Direct Compression: High compression forces can sometimes induce polymorphic changes. Assess the impact of varying compression force.

  • Assess Excipient Compatibility:

    • Hygroscopic excipients can absorb moisture, which may facilitate polymorphic transitions. Review the hygroscopicity of your chosen excipients.

    • Consider performing binary mixture studies of this compound with each excipient to identify any potential solid-state interactions using DSC.

  • Reformulation Strategies:

    • Incorporate stabilizing excipients, such as polymers (e.g., HPMC, HPC), which can inhibit molecular mobility and prevent polymorphic transitions.[7][8]

    • If using wet granulation, select binders that produce robust granules to protect the API during processing.[9][10]

    • For direct compression, use co-processed excipients to improve powder flow and compressibility, which may allow for lower compression forces.[11]

Issue 2: Tablet Sticking and Picking During Compression

Question: I am experiencing significant sticking of the formulation to the punch faces and picking from the logo on the tablets during manufacturing. What can I do to resolve this?

Answer:

Sticking and picking are common tableting issues that can often be resolved by systematically evaluating the formulation, machine parameters, and tooling.

start Sticking and Picking Observed formulation Formulation Review start->formulation machine Machine Parameter Adjustment start->machine tooling Tooling Inspection & Modification start->tooling lubricant Optimize Lubricant (Type and concentration) formulation->lubricant moisture Control Moisture Content (Granulation drying) formulation->moisture speed Adjust Turret Speed machine->speed force Modify Compression Force machine->force polish Polish Punch Faces tooling->polish design Modify Tablet Design (e.g., font, logo) tooling->design resolved Issue Resolved lubricant->resolved moisture->resolved speed->resolved force->resolved polish->resolved design->resolved

Caption: Logical approach to resolving sticking and picking.

Troubleshooting Steps:

  • Formulation Adjustments:

    • Lubrication: Inadequate lubrication is a primary cause. Ensure the lubricant (e.g., magnesium stearate) is used at an optimal concentration and is blended effectively.

    • Moisture Content: Excess moisture in the granules can increase adhesion. Verify that the granules are dried to an appropriate moisture level.

    • Binder: The type and concentration of the binder can affect stickiness. Consider evaluating alternative binders.[9]

  • Tablet Press Parameter Optimization:

    • Compression Speed: High turret speeds can increase frictional heat, potentially causing localized melting and sticking. Try reducing the press speed.

    • Compression Force: Insufficient compression force can result in weak tablets that are more prone to sticking. Conversely, excessive force can also be problematic. Experiment with adjusting the compression force.

  • Tooling and Tablet Design:

    • Punch Condition: Inspect the punch faces for any scratches or wear. Polishing the punch faces can often alleviate sticking.

    • Tablet Design: For picking issues related to logos or lettering, consider simplifying the design. Using sans-serif fonts and reducing the depth of the embossing can be effective.

    • Specialty Tooling: Consider using tooling with specialized anti-stick coatings.

Data Presentation

Table 1: Thermal Properties of this compound Polymorphs

Polymorphic FormMelting Point (°C)NotesReference
Form I~104Metastable form, can appear on reheating of melted Form II.[1]
Form II~100-104The stable, commercial form.[1][6]
Form III~101Metastable form, can appear on reheating of melted Form II.[1]

Table 2: Typical Physical Quality Control Parameters for this compound Tablets

ParameterTypical SpecificationNotesReference
Hardness4-10 kg (39-98 N)Must be sufficient to withstand handling and transportation.[12][13]
FriabilityNot more than 1.0%Measures the tablet's durability to abrasion.[14][15][16]
DissolutionVaries by formulationTypically, >80% of the drug should dissolve in a specified time (e.g., 30-45 min) in a suitable medium (e.g., pH 6.8 phosphate buffer).[7][17]

Experimental Protocols

Characterization of this compound Polymorphs by Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize the polymorphic forms of this compound in a sample by measuring their thermal transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound powder or ground tablet into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 120°C at a heating rate of 10°C/min. This will show the thermal behavior of the "as-is" sample.

    • Cool the sample from 120°C to 25°C at a controlled rate (e.g., 20°C/min).

    • Reheat the sample from 25°C to 120°C at 10°C/min. This "heat-cool-heat" cycle can reveal metastable polymorphs formed upon cooling the melt.[6]

  • Data Analysis: Analyze the resulting thermogram. Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization. The peak temperature and enthalpy of fusion are characteristic of specific polymorphs.

Identification of Crystalline Forms by X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form(s) of this compound in a solid sample.

Methodology:

  • Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals. Pack the powder into the sample holder.

  • Instrument Setup:

    • Use a diffractometer with a Cu Kα radiation source.

    • Set the instrument parameters (e.g., voltage and current) as per the manufacturer's recommendation.

  • Data Collection:

    • Scan the sample over a 2θ range of 5° to 40°.

    • Use a step size of 0.02° and a scan speed appropriate to obtain a good signal-to-noise ratio.

  • Data Analysis: Compare the obtained diffractogram with reference patterns for known this compound polymorphs. Each crystalline form will have a unique diffraction pattern characterized by peaks at specific 2θ angles.

Assessment of Drug-Excipient Interaction by Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To detect potential chemical interactions between this compound and excipients.

Methodology:

  • Sample Preparation:

    • Prepare physical mixtures of this compound and each excipient in a 1:1 ratio by gentle blending.

    • Prepare a KBr (potassium bromide) disc for each sample by mixing approximately 1 mg of the sample with 100-200 mg of dry KBr and compressing the mixture into a thin, transparent disc.

  • Spectral Acquisition:

    • Record the FT-IR spectrum for each sample over a wavenumber range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of a pure KBr disc.

  • Data Analysis:

    • Compare the spectrum of the physical mixture to the spectra of the individual components (this compound and the excipient).

    • The appearance of new peaks, disappearance of existing peaks, or significant shifts in peak positions in the mixture's spectrum can indicate a chemical interaction. The absence of such changes suggests physical compatibility.[3]

References

Optimization of mobile phase for propyphenazone HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of propyphenazone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue in the analysis of basic compounds like this compound.[1] This can compromise the accuracy of quantification and resolution.[1]

  • Cause 1: Secondary Interactions: this compound, being a weakly basic compound, can interact with residual silanol groups on the silica-based stationary phase (e.g., C18 column). These interactions cause a secondary retention mechanism that leads to peak tailing.[1]

  • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3.0) can help to protonate the this compound molecule, reducing its interaction with the stationary phase.[1][2]

  • Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

  • Solution 2: Sample Dilution: Try diluting your sample to see if the peak shape improves.[1]

  • Cause 3: Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.

  • Solution 3: Column Washing or Replacement: A thorough column wash with a strong solvent may resolve the issue. If not, the column may need to be replaced.[3][4]

Q2: I'm observing high backpressure in my HPLC system. What should I do?

High backpressure can indicate a blockage in the system and can potentially damage the column or pump.[3]

  • Cause 1: Blocked Frit or Column: Particulate matter from the sample or mobile phase can clog the column inlet frit.

  • Solution 1: Backflush the Column: Reversing the column and flushing it with a strong solvent can dislodge particulates.[3]

  • Cause 2: Mobile Phase Precipitation: If the mobile phase components are not fully miscible or if buffer salts precipitate, this can cause a blockage.

  • Solution 2: Check Mobile Phase Preparation: Ensure all mobile phase components are fully dissolved and the mixture is properly degassed.[5]

  • Cause 3: System Blockage: The blockage could be in the tubing, injector, or guard column.

  • Solution 3: Isolate the Source: Systematically check each component to identify the location of the blockage.

Q3: My retention times for this compound are shifting between injections. Why is this happening?

Inconsistent retention times can affect the reliability of your analytical method.

  • Cause 1: Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before injection, retention times can drift.

  • Solution 1: Increase Equilibration Time: Ensure a stable baseline is achieved before injecting your sample, which indicates the column is well-equilibrated.[2][6]

  • Cause 2: Fluctuations in Mobile Phase Composition or Flow Rate: Inaccurate mixing of mobile phase components or pump malfunctions can lead to retention time variability.[7]

  • Solution 2: Check Pump Performance and Mobile Phase Preparation: Verify the pump is delivering a consistent flow rate and that the mobile phase is prepared accurately.

  • Cause 3: Temperature Variations: Changes in column temperature can affect retention times.

  • Solution 3: Use a Column Oven: Maintaining a constant column temperature will improve the reproducibility of your results.[8][9]

Q4: I am seeing poor resolution between this compound and other components in my sample.

Poor resolution can make accurate quantification difficult.

  • Cause 1: Inappropriate Mobile Phase Composition: The ratio of aqueous to organic solvent in the mobile phase is critical for achieving good separation.

  • Solution 1: Optimize Mobile Phase: Adjust the mobile phase composition. For instance, increasing the aqueous component may increase retention and improve separation from earlier eluting peaks.

  • Cause 2: Old or Degraded Column: A worn-out column will lose its resolving power.

  • Solution 2: Replace the Column: If mobile phase optimization does not improve resolution, the column may need to be replaced.

  • Cause 3: Incorrect Flow Rate: The flow rate can impact the efficiency of the separation.

  • Solution 3: Adjust Flow Rate: A lower flow rate can sometimes improve resolution, though it will increase the run time.

Data Presentation

The following tables summarize quantitative data from various validated HPLC methods for the analysis of this compound.

Table 1: Mobile Phase Compositions for this compound HPLC Analysis

Organic ModifierAqueous PhaseRatio (v/v)pHReference
2-PropanolWater with 1% o-phosphoric acid20:803.0[2]
Acetonitrile0.1% Ortho phosphoric acid bufferGradient3.0[10]
Acetonitrile0.05 M NaH2PO4 with 1% THFGradient3.0[11]
AcetonitrilePhosphate buffer42:583.5[12]
MethanolWater70:30-[9]
Methanol20mM Phosphate Buffer with orthophosphoric acid60:402.5[6][13]
Acetonitrile, MethanolWaterTernary Gradient-[14]

Table 2: Chromatographic Conditions for this compound HPLC Analysis

Column TypeColumn DimensionsFlow Rate (mL/min)Detection Wavelength (nm)Injection Volume (µL)Column Temperature (°C)
Gracesmart C18250mm x 4.6mm, 5µm1.521020-
ODS150mm x 4.6mm, 5µ1.5280--
Zorbax® Eclipse XDB C18250mm x 4.6mm, 5µmGradient22020Room Temperature
Luna 5u C18100mm x 4.6mm, 5µm1.52752025
Kinetex® coreshell C8250mm x 4.6mm, 5µm-240--
--1.0--30
Prontosil C18250mm x 4.6mm, 5µm1.2272-30

Experimental Protocols

This section provides a detailed methodology for a common reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of this compound, often in combination with paracetamol and caffeine.[8]

Objective: To quantify this compound in a pharmaceutical formulation using RP-HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[15]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Reference standards for this compound, paracetamol, and caffeine.

  • HPLC-grade acetonitrile, methanol, and water.[6]

  • Phosphoric acid or a phosphate buffer to adjust the mobile phase pH.[2][6]

  • 0.45 µm syringe filters.[15]

2. Preparation of Mobile Phase:

  • Prepare the aqueous phase by dissolving the buffer salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water.[6]

  • Adjust the pH of the aqueous phase to the desired value (e.g., 3.0) using phosphoric acid.[2][11]

  • Mix the aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the specified ratio.

  • Degas the mobile phase using sonication or another suitable method to remove dissolved gases.[2]

3. Preparation of Standard Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase or a diluent like methanol) in a volumetric flask to obtain a stock solution of known concentration.[8][15]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.[8]

4. Preparation of Sample Solutions:

  • For tablet dosage forms, weigh and finely powder a representative number of tablets.[8]

  • Accurately weigh a portion of the powder and transfer it to a volumetric flask.

  • Add a suitable diluent, sonicate to dissolve the active ingredients, and then dilute to volume.[8]

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any undissolved excipients.[6][15]

5. Chromatographic Procedure:

  • Set the chromatographic conditions (flow rate, column temperature, and detection wavelength) on the HPLC system.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.[6]

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Visualizations

The following diagrams illustrate key workflows and logical relationships in HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Solution Preparation Injection Injection Standard->Injection Sample Sample Solution Preparation Sample->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: A general workflow for HPLC analysis.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_pressure Pressure Issues cluster_retention Retention Time Issues Problem Chromatographic Issue Observed PeakTailing Peak Tailing? Problem->PeakTailing HighPressure High Backpressure? Problem->HighPressure RTShift Retention Time Shifting? Problem->RTShift CheckpH Adjust Mobile Phase pH PeakTailing->CheckpH Yes DiluteSample Dilute Sample CheckpH->DiluteSample Still Tailing CheckColumn Check Column Condition DiluteSample->CheckColumn Still Tailing Backflush Backflush Column HighPressure->Backflush Yes CheckMobilePhase Check Mobile Phase for Precipitation Backflush->CheckMobilePhase Still High IsolateBlockage Isolate System Blockage CheckMobilePhase->IsolateBlockage Still High EquilibrateLonger Increase Equilibration Time RTShift->EquilibrateLonger Yes CheckPump Check Pump and Mobile Phase EquilibrateLonger->CheckPump Still Shifting UseOven Use Column Oven CheckPump->UseOven Still Shifting

References

Technical Support Center: Minimizing Gastrointestinal Side Effects of Propyphenazone Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working with propyphenazone prodrugs to minimize their gastrointestinal (GI) side effects. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the gastrointestinal side effects of this compound and other NSAIDs?

A1: The primary mechanism of NSAID-induced gastrointestinal damage is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1. COX-1 is responsible for the production of prostaglandins that play a crucial role in protecting the gastrointestinal mucosa. By inhibiting COX-1, NSAIDs reduce the secretion of protective mucus and bicarbonate, decrease mucosal blood flow, and increase gastric acid secretion, leading to mucosal injury, erosions, and ulcers. This compound, like other traditional NSAIDs, is known to cause GI side effects such as abdominal pain and nausea.[1][2]

Q2: What is the rationale for developing this compound prodrugs to minimize GI side effects?

A2: The main strategy behind developing this compound prodrugs is to temporarily mask the functional groups responsible for direct irritation of the gastric mucosa. For instance, in mutual prodrugs, the carboxylic acid group of an acidic NSAID is often esterified with a hydroxylated metabolite of this compound.[3][4][5] This masking prevents the direct contact of the acidic drug with the stomach lining, reducing local irritation.[5] The prodrug is designed to be stable in the acidic environment of the stomach and to be hydrolyzed in the more neutral pH of the intestine or after absorption into the systemic circulation, releasing the active parent drugs.[6][7]

Q3: What are "mutual prodrugs" of this compound, and how do they work?

A3: Mutual prodrugs of this compound involve covalently linking this compound with another pharmacologically active agent, often another NSAID like ibuprofen, diclofenac, or naproxen.[3][8][9] The linkage, typically an ester bond, renders both drugs temporarily inactive.[8] This approach has a dual benefit: it masks the irritating functional groups of the NSAIDs, and upon hydrolysis, it can produce a synergistic or additive therapeutic effect.[1][9]

Q4: How does the COX-1/COX-2 selectivity of a compound relate to its gastrointestinal safety profile?

A4: COX-1 is constitutively expressed in the gastric mucosa and is involved in its protection, while COX-2 is primarily induced during inflammation and pain.[3] Therefore, drugs that are more selective for inhibiting COX-2 over COX-1 are generally associated with a lower risk of gastrointestinal side effects.[3] The development of COX-2 selective inhibitors was a significant step towards safer NSAIDs.[4] Some this compound-based analogues have been designed to be highly selective COX-2 inhibitors.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in ulcer index scores in animal models. - Inconsistent fasting period for animals.- Variation in drug administration technique (e.g., gavage).- Stress-induced ulcers in animals.- Inconsistent scoring of ulcers.- Ensure a standardized fasting period (typically 18-24 hours) with free access to water.- Train personnel on proper oral gavage techniques to minimize esophageal and gastric trauma.- Acclimatize animals to the experimental conditions to reduce stress.- Use a standardized, blinded scoring system for ulcer evaluation.
Inconsistent in vitro drug release from prodrugs. - Inappropriate pH of the simulated gastric or intestinal fluid.- Incorrect concentration or source of hydrolyzing enzymes (e.g., esterases).- Instability of the prodrug in the dissolution medium.- Prepare simulated gastric fluid (pH 1.2) and intestinal fluid (pH 7.4) fresh and verify the pH before each experiment.- Use a consistent source and concentration of enzymes and validate their activity.- Assess the stability of the prodrug in the respective media at 37°C.
Unexpectedly low anti-inflammatory or analgesic activity of a prodrug in vivo. - Incomplete hydrolysis of the prodrug to the active parent drugs.- Poor absorption of the intact prodrug.- Rapid metabolism and excretion of the prodrug or active metabolites.- Perform pharmacokinetic studies to determine the plasma concentrations of the prodrug and the released parent drugs.- Analyze the in vitro hydrolysis rate in plasma and liver homogenates to assess metabolic stability.- Consider co-administration with an enzyme inhibitor (if ethically permissible) to investigate metabolic pathways.
Difficulty in synthesizing this compound prodrugs. - Low yield of the esterification reaction.- Side reactions leading to impurities.- Difficulty in purification of the final product.- Optimize reaction conditions (e.g., temperature, reaction time, catalyst).- Use appropriate protecting groups for reactive functional groups.- Employ column chromatography or recrystallization for purification and confirm purity using HPLC and spectroscopic methods.

Comparative Data on Gastrointestinal Safety

The following table summarizes the available data on the ulcerogenic activity of this compound and its mutual prodrugs. A lower ulcer index indicates a better gastrointestinal safety profile.

Compound Dose (mg/kg) Mean Ulcer Index % Reduction in Ulcerogenicity Reference
Control (Vehicle) -0.00 ± 0.00-[6]
Ketorolac 502.98 ± 0.12-[6]
Ketorolac-Propyphenazone Prodrug 500.92 ± 0.0869.13%[6]
Niflumic Acid 502.54 ± 0.15-[6]
Niflumic Acid-Propyphenazone Prodrug 500.76 ± 0.0670.08%[6]
Tolfenamic Acid 502.12 ± 0.11-[6]
Tolfenamic Acid-Propyphenazone Prodrug 500.64 ± 0.0569.81%[6]

Note: The data presented is from a single study for direct comparability. Other studies suggest that mutual prodrugs of this compound with naproxen and fenbufen also exhibit reduced gastrointestinal side effects, though quantitative ulcer index data may vary between studies.[1][8]

Key Experimental Protocols

NSAID-Induced Gastric Ulcer Model in Rats

Objective: To evaluate the ulcerogenic potential of this compound prodrugs compared to the parent drug.

Materials:

  • Wistar rats (150-200g)

  • Test compounds (this compound, prodrugs, positive control like indomethacin)

  • Vehicle (e.g., 1% carboxymethyl cellulose solution)

  • Oral gavage needles

  • Dissecting instruments

  • Formalin solution (10%)

  • Magnifying lens or dissecting microscope

Procedure:

  • Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., indomethacin 30 mg/kg), this compound, and this compound prodrug(s).

  • Administer the test compounds or vehicle orally via gavage.

  • After 4-6 hours of drug administration, sacrifice the animals by cervical dislocation.

  • Carefully dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Pin the stomach on a board and examine the gastric mucosa for ulcers under a magnifying lens.

  • Score the ulcers based on a predefined scale (e.g., 0 = no ulcer, 1 = reddish spots, 2 = hemorrhagic streaks, 3 = deep ulcers, 4 = perforation).

  • Calculate the ulcer index (UI) for each group using the formula: UI = (Mean ulcer score) + (Percentage of animals with ulcers / 10).

  • Calculate the percentage of gastroprotection using the formula: % Protection = [(UI of control - UI of test) / UI of control] x 100.

In Vitro Hydrolysis of this compound Prodrugs

Objective: To determine the stability of this compound prodrugs in simulated gastric and intestinal fluids.

Materials:

  • This compound prodrug

  • Simulated Gastric Fluid (SGF, pH 1.2, without pepsin)

  • Simulated Intestinal Fluid (SIF, pH 7.4, with pancreatin or esterases)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath at 37°C

  • Centrifuge

Procedure:

  • Prepare stock solutions of the this compound prodrug in a suitable solvent (e.g., methanol).

  • Stability in SGF:

    • Add a known amount of the prodrug stock solution to pre-warmed SGF (37°C).

    • Incubate the mixture at 37°C with constant shaking.

    • At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot of the sample.

    • Immediately stop the reaction by adding a quenching solution (e.g., ice-cold methanol) and centrifuge to precipitate any proteins.

    • Analyze the supernatant by HPLC to quantify the amount of remaining prodrug and any released parent drug.

  • Hydrolysis in SIF:

    • Repeat the procedure described above using SIF containing a relevant enzyme (e.g., porcine liver esterase) instead of SGF.

  • Data Analysis:

    • Plot the concentration of the prodrug versus time for both SGF and SIF.

    • Determine the rate of hydrolysis and the half-life (t½) of the prodrug in each medium. A stable prodrug in SGF and a faster hydrolysis in SIF is the desired profile.

Visualizations

NSAID_GI_Toxicity_Pathway NSAID NSAID (e.g., this compound) COX1 COX-1 Inhibition NSAID->COX1 Prostaglandins Reduced Prostaglandins (PGE2, PGI2) COX1->Prostaglandins Mucus Decreased Mucus & Bicarbonate Secretion Prostaglandins->Mucus BloodFlow Reduced Mucosal Blood Flow Prostaglandins->BloodFlow Acid Increased Gastric Acid Secretion Prostaglandins->Acid Injury Mucosal Injury & Ulceration Mucus->Injury BloodFlow->Injury Acid->Injury

Caption: Signaling pathway of NSAID-induced gastrointestinal toxicity.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Prodrug Synthesis & Characterization Stability Chemical Stability (pH 1.2 & 7.4) Synthesis->Stability Hydrolysis Enzymatic Hydrolysis (Plasma, Esterases) Stability->Hydrolysis COX_Assay COX-1/COX-2 Inhibition Assay Hydrolysis->COX_Assay AntiInflammatory Anti-inflammatory Activity COX_Assay->AntiInflammatory Lead Candidate Selection Analgesic Analgesic Activity AntiInflammatory->Analgesic Ulcerogenicity Ulcerogenic Potential (Ulcer Index) Analgesic->Ulcerogenicity PK_Studies Pharmacokinetic Studies Ulcerogenicity->PK_Studies

Caption: Experimental workflow for evaluating this compound prodrugs.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Unexpected Experimental Outcome Protocol Protocol Deviation Problem->Protocol Reagents Reagent/Compound Instability Problem->Reagents Animal Animal Model Variability Problem->Animal Assay Assay Sensitivity/Specificity Problem->Assay ReviewProtocol Review & Standardize Protocols Protocol->ReviewProtocol CheckReagents Verify Reagent Quality & Compound Purity Reagents->CheckReagents RefineModel Refine Animal Handling & Dosing Animal->RefineModel ValidateAssay Validate Assay Performance Assay->ValidateAssay

Caption: Logical relationship for troubleshooting experimental issues.

References

Improving yield and purity in propyphenazone chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of propyphenazone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The typical synthesis of this compound involves a two-step process.[1] The first step is the formation of a pyrazolone intermediate by reacting ethyl 2-isopropylacetoacetate with phenylhydrazine.[2][3] The second step is the alkylation of this intermediate, usually with methyl iodide, to yield the final this compound product.[2][3]

Q2: What are the key reaction parameters to monitor for optimal yield and purity?

A2: Temperature, reaction time, and the choice of solvent are critical parameters. For instance, in the synthesis of 3-bromomethyl this compound, a related starting material, maintaining the temperature between 10-15 °C during the addition of bromine is crucial.[4] The choice of solvent for crystallization, such as using diethyl ether instead of dichloromethane, has also been shown to improve the yield of related intermediates.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common method for monitoring the progress of the reaction.[4][5] A suitable mobile phase, such as a 2:1 mixture of ethyl acetate and hexane, can be used to separate the product from the reactants.[4] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[6][7]

Q4: What are some common impurities found in this compound synthesis?

A4: Potential impurities can arise from side reactions or unreacted starting materials. Known impurities include 5-Methoxy-3-methyl-4-(1-methylethyl)-1-phenyl-1H-pyrazole (Impurity B) and 4-[(1RS)-1,3-Dimethylbutyl]- 1,5-dimethyl-2-phenyl-1,2-dihydro-3H- pyrazol-3-one (Impurity C).[8] The formation of 3-hydroxymethyl-propyphenazone can be an unwanted side product if conditions are not controlled, for example, by using a cold aqueous sodium carbonate solution during workup.[4]

Q5: What is the recommended method for purifying crude this compound?

A5: Recrystallization is a common and effective method for purifying this compound.[4] Hot water is often used as the solvent for recrystallization, resulting in pure white crystals.[4][5] Washing the crystals with a cold solvent, such as cold diethyl ether, can also help to remove impurities.[4][5]

Troubleshooting Guides

Low Yield
Symptom Potential Cause Suggested Solution
Low recovery of the pyrazolone intermediate Incomplete reaction between ethyl 2-isopropylacetoacetate and phenylhydrazine.Ensure stoichiometric amounts of reactants. Consider extending the reaction time or moderately increasing the temperature, while monitoring for side product formation with TLC.
Loss of product during workup and extraction.Ensure the pH is optimized for the extraction of the pyrazolone intermediate. Use an adequate volume of extraction solvent and perform multiple extractions.
Low yield in the final alkylation step Incomplete alkylation of the pyrazolone intermediate.Use a slight excess of the alkylating agent (e.g., methyl iodide). Ensure the reaction is carried out under anhydrous conditions if necessary. Monitor the reaction to completion using TLC.
Degradation of the product during reaction or workup.Avoid excessive heating and prolonged reaction times. Use a cold sodium carbonate solution to neutralize any acidic byproducts during the workup to prevent the formation of degradation products like 3-hydroxymethyl-propyphenazone.[4]
Significant loss of product during recrystallization The product is too soluble in the chosen recrystallization solvent.Test a range of solvents or solvent mixtures to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Using too much solvent for recrystallization.Use the minimum amount of hot solvent required to dissolve the crude product completely.
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper. Keep the solution hot during filtration.
High Impurity Levels
Symptom Potential Cause Suggested Solution
Presence of unreacted starting materials in the final product Incomplete reaction in either the pyrazolone formation or the alkylation step.Increase the reaction time or temperature as appropriate, guided by TLC analysis. Consider using a slight excess of one reactant to drive the reaction to completion.
Formation of side products (e.g., 3-hydroxymethyl-propyphenazone) Reaction conditions favoring side reactions, such as elevated temperatures or the presence of water.Maintain strict temperature control, especially during exothermic steps.[4] Use anhydrous solvents and reagents where necessary. Modifications to the workup, such as using a cold sodium carbonate solution, can prevent the formation of certain impurities.[4]
Discolored product Presence of colored impurities, possibly from the degradation of reactants or products.Purify the product by recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities. Ensure starting materials are of high purity.
Broad melting point range of the final product Presence of multiple impurities.Perform multiple recrystallizations until a sharp melting point is achieved. Consider column chromatography for the separation of closely related impurities.

Quantitative Data Summary

The following table summarizes reported yields for this compound and a key intermediate under specific conditions.

Product Reaction/Purification Step Reported Yield Reference
3-bromomethyl this compoundSynthesis and crystallization87.86%[4]
3-hydroxymethyl this compoundSynthesis and recrystallization with hot water85.36%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common synthesis routes.[2][3] Researchers should optimize conditions based on their specific laboratory setup and reagents.

Step 1: Formation of the Pyrazolone Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl 2-isopropylacetoacetate and phenylhydrazine.

  • Heat the mixture under reflux. The reaction progress should be monitored by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.

  • Extract the product into a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazolone intermediate.

Step 2: Alkylation to this compound

  • Dissolve the crude pyrazolone intermediate in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.[4]

  • Add methyl iodide to the solution. The amount should be stoichiometric or in slight excess.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with a cold 10% aqueous sodium carbonate solution.[4]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimum amount of hot water to the flask while stirring until the solid is completely dissolved.[4]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration.

  • Perform a hot gravity filtration to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the white crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water or another suitable cold solvent like diethyl ether.[4]

  • Dry the pure crystals in a vacuum desiccator over anhydrous calcium chloride.[4]

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification A Ethyl 2-isopropylacetoacetate C Step 1: Pyrazolone Formation (Reflux) A->C B Phenylhydrazine B->C D Intermediate: 4-isopropyl-1,5-dimethyl-2-phenyl- 1,2-dihydro-3H-pyrazol-3-one C->D E Step 2: N-methylation (with Methyl Iodide) D->E F Crude this compound E->F G Recrystallization (e.g., with hot water) F->G H Pure this compound G->H

Caption: General workflow for the synthesis and purification of this compound.

G start Low Yield Observed q1 Check TLC of Crude Product start->q1 incomplete Incomplete Reaction q1->incomplete Starting material present loss Product Loss During Workup q1->loss Clean reaction, but low mass recovery sol1 Increase reaction time/temperature Ensure correct stoichiometry incomplete->sol1 sol2 Optimize extraction pH Perform multiple extractions loss->sol2 sol3 Check recrystallization solvent Use minimum hot solvent loss->sol3

Caption: Troubleshooting decision tree for addressing low yield in synthesis.

G cluster_conditions Reaction Conditions cluster_outcome Purity Outcome cluster_issues Potential Issues Temp Temperature SideRxn Side Reactions Temp->SideRxn Too high Degradation Product Degradation Temp->Degradation Too high Time Reaction Time Time->SideRxn Too long IncompleteRxn Incomplete Reaction Time->IncompleteRxn Too short PuritySM Purity of Starting Materials ImpurityCarryover Impurity Carryover PuritySM->ImpurityCarryover Workup Workup Procedure Workup->Degradation Incorrect pH/ quenching Purity Final Product Purity SideRxn->Purity Degradation->Purity IncompleteRxn->Purity ImpurityCarryover->Purity

References

Overcoming interference in spectrophotometric analysis of propyphenazone mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectrophotometric analysis of propyphenazone in mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the spectrophotometric analysis of this compound mixtures, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Spectral Overlap & Interference The UV-Vis absorption spectra of this compound and other active pharmaceutical ingredients (APIs) or excipients in the mixture overlap significantly, making direct quantification impossible.[1][2]1. Derivative Spectrophotometry: Utilize first or higher-order derivative spectrophotometry. This technique can resolve overlapping spectra by converting the zero-order spectrum into derivative spectra, allowing for quantification at zero-crossing points of the interfering substances.[3][4][5] 2. Absorption Ratio (Q-Absorbance) Method: This method involves measuring the absorbance at two selected wavelengths: one being the iso-absorptive point (where both components have the same absorptivity) and the other being the λmax of one of the components.[6][7] 3. Chemometric Methods: Employ multivariate calibration techniques like Principal Component Regression (PCR) or Partial Least Squares (PLS). These methods use complex mathematical models to resolve overlapping spectra from multiple components simultaneously.[8][9]
Inaccurate or Non-Reproducible Results - Improper solvent selection. - Incorrect wavelength selection. - Instability of the sample. - Instrument malfunction.1. Solvent Selection: Ensure the solvent used (e.g., Methanol, 0.1 M HCl) is appropriate for all components in the mixture and does not interfere with the analysis.[4] 2. Wavelength Verification: Verify the λmax and iso-absorptive points for your specific instrument and standards. 3. Sample Stability: Analyze samples promptly after preparation. If necessary, conduct stability studies to determine the timeframe for reliable analysis. 4. Instrument Calibration: Regularly calibrate the spectrophotometer according to the manufacturer's guidelines.
Poor Linearity of Calibration Curve - Concentrations are outside the linear range of the assay. - Inaccurate preparation of standard solutions.1. Concentration Range: Ensure the concentrations of the standard solutions and samples fall within the validated linear range of the analytical method.[4][5] 2. Standard Preparation: Carefully prepare standard solutions with accurately weighed standards and calibrated volumetric flasks.
Method Validation Failures (e.g., Poor Recovery) - Matrix effects from excipients in the formulation. - Inefficient extraction of the API from the dosage form.1. Recovery Studies: Perform recovery studies by spiking a placebo with known amounts of the standard drug to assess the influence of excipients.[4] 2. Extraction Optimization: If extraction is incomplete, optimize the procedure by adjusting the solvent, sonication time, or shaking method.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the spectrophotometric analysis of this compound in combination drug products?

A1: The main challenge is spectral interference. This compound is often formulated with other active ingredients like paracetamol and caffeine, whose UV absorption spectra significantly overlap with that of this compound.[1][2] This overlap prevents accurate quantification using direct UV-Vis spectrophotometry.

Q2: How does first-derivative spectrophotometry help in overcoming spectral overlap?

A2: First-derivative spectrophotometry calculates the rate of change of absorbance with respect to wavelength (dA/dλ). This mathematical transformation can separate overlapping signals. For a two-component mixture, the concentration of one component can be determined at the "zero-crossing" point of the other component in the first-derivative spectrum.[3][4][5]

Q3: What are chemometric methods and how are they applied to this analysis?

A3: Chemometrics involves the use of mathematical and statistical methods to analyze chemical data.[8][10] In the context of spectrophotometry, techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) are used to build multivariate calibration models. These models can resolve the spectra of individual components in a complex mixture without the need for physical separation, allowing for their simultaneous determination.[9]

Q4: Can I use UV-Vis spectrophotometry for the analysis of this compound in tablets without separating it from excipients?

A4: Yes, in many cases. Methods like derivative spectrophotometry and chemometric-assisted spectrophotometry have been successfully applied to the determination of this compound in tablet formulations without prior separation from excipients.[3] However, it is crucial to validate the method to ensure that the excipients do not interfere with the analysis.

Q5: What is the absorption ratio method and when is it applicable?

A5: The absorption ratio method, also known as the Q-Absorbance method, is a technique for the analysis of binary mixtures. It requires the measurement of absorbance at two wavelengths: the iso-absorptive point of the two drugs and the λmax of one of the drugs.[6][7] This method is generally simpler than derivative or chemometric approaches but is limited to two-component mixtures.

Quantitative Data Summary

The following tables summarize key performance parameters of various spectrophotometric methods for the analysis of this compound mixtures.

Table 1: Linearity and Range of Spectrophotometric Methods

Method Analyte(s) Linearity Range (µg/mL) Solvent
First Order Derivative Spectrophotometry[4][5]Paracetamol & this compoundParacetamol: 1-12, this compound: 5-24Methanol
Chemometric (PCR & PLS)Paracetamol, this compound & CaffeineParacetamol: 3.0-15.0, this compound: 10.0-30.0, Caffeine: 4.0-12.00.1 M HCl
Absorption Ratio Method[6]Paracetamol, this compound & CaffeineParacetamol: 3-10.5, this compound: 5-17.5, Caffeine: 4.5-13Phosphate buffer pH 7.2 and Methanol (70:30)

Table 2: Accuracy and Precision of Spectrophotometric Methods

Method Analyte(s) Mean % Recovery Precision (%RSD)
First Order Derivative Spectrophotometry[4]Paracetamol & this compoundParacetamol: 100.48-102.119, this compound: 100.448-102.713Intraday and Interday %RSD values were not explicitly stated but the method was found to be precise.
Chemometric (PCR & PLS)[8]Ciprofloxacin & Doxycycline Hyclate (Example of application)97.50 - 101.87< 2

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Method Analyte(s) LOD (µg/mL) LOQ (µg/mL)
First Order Derivative Spectrophotometry[4]Paracetamol & this compoundCalculated as 3.3 σ/SCalculated as 10 σ/S
HPLC (for comparison)[11]Paracetamol, this compound & CaffeineParacetamol: 0.042, this compound: 0.194, Caffeine: 0.074Paracetamol: 0.125, this compound: 0.776, Caffeine: 0.295

Note: σ is the standard deviation of the response (y-intercept) and S is the mean of the slope of the calibration plot.

Experimental Protocols

1. First-Order Derivative Spectrophotometry for Paracetamol and this compound [4][5]

  • Standard Stock Solution Preparation: Accurately weigh and transfer 100mg of Paracetamol and 100mg of this compound into a 100 ml volumetric flask. Dissolve and dilute to volume with Methanol to get a concentration of 1000 µg/mL for each.

  • Working Standard Solution: Dilute the stock solution with Methanol to obtain the desired concentrations for the calibration curve (e.g., 1-12 µg/mL for Paracetamol and 5-24 µg/mL for this compound).

  • Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 100mg of Paracetamol and 100mg of this compound into a 100 ml volumetric flask. Add Methanol, sonicate to dissolve, and dilute to volume. Filter the solution. Further dilute to bring the concentration within the calibration range.

  • Spectrophotometric Analysis:

    • Scan the standard solutions of both drugs in the range of 200-400 nm to determine the zero-crossing points.

    • Convert the zero-order spectra (D0) to first-derivative spectra (D1).

    • For the quantification of this compound, measure the D1 absorbance at the zero-crossing point of Paracetamol (e.g., 249 nm).

    • For the quantification of Paracetamol, measure the D1 absorbance at the zero-crossing point of this compound (e.g., 274 nm).

    • Construct calibration curves by plotting absorbance versus concentration.

    • Determine the concentration of each drug in the sample solution from the respective calibration curves.

2. Chemometric-Assisted Spectrophotometry (PCR/PLS) for Paracetamol, this compound, and Caffeine

  • Solvent: 0.1 M HCl.

  • Stock Solutions: Prepare individual stock solutions of Paracetamol, this compound, and Caffeine in 0.1 M HCl.

  • Calibration Set: Prepare a series of mixtures (e.g., 16 mixtures) with varying concentrations of the three drugs within their linear ranges.

  • Spectrophotometric Measurement: Record the UV spectra of the calibration mixtures between 220 and 280 nm.

  • Data Analysis:

    • Use a suitable software package for chemometric analysis.

    • Develop PCR and PLS models using the spectral data of the calibration set.

    • Optimize the models to determine the optimal number of principal components or latent variables.

    • Validate the models using a separate validation set or cross-validation.

  • Sample Analysis: Prepare the sample solution as described previously, using 0.1 M HCl as the solvent. Record its UV spectrum and use the developed chemometric models to predict the concentrations of Paracetamol, this compound, and Caffeine.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_quantification Quantification weigh Weigh Standards & Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentrations dissolve->dilute scan Scan Spectra (200-400 nm) dilute->scan process Data Processing scan->process calibrate Construct Calibration Curve process->calibrate calculate Calculate Concentration calibrate->calculate

Caption: General experimental workflow for spectrophotometric analysis.

troubleshooting_logic cluster_solutions Solutions start Problem: Spectral Overlap direct_uv Direct UV-Vis (Inaccurate) start->direct_uv Leads to derivative Derivative Spectrophotometry start->derivative Apply ratio Absorption Ratio Method start->ratio Apply chemometric Chemometric Methods (PCR/PLS) start->chemometric Apply zc_quant Quantify at Zero-Crossing Points derivative->zc_quant iso_quant Measure at Iso-absorptive & λmax ratio->iso_quant model_quant Build & Apply Multivariate Model chemometric->model_quant

Caption: Troubleshooting logic for spectral interference issues.

References

Strategies to prevent polymorphic changes in propyphenazone during manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the polymorphic control of propyphenazone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing polymorphic changes in this compound during manufacturing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Understanding this compound Polymorphism

This compound is known to exist in at least three polymorphic forms: Form I, Form II, and Form III.[1][2] Form II is the most stable polymorph at room temperature, making it the desired form for pharmaceutical development to ensure product consistency and stability.[2] Form I is a metastable form, and Form III can be generated from the melt.[1][2] Polymorphic transitions can be triggered by various factors during manufacturing, including temperature fluctuations, solvent choice, and mechanical stress from processes like milling and tablet compression.[1][3]

Troubleshooting Guide: Preventing Polymorphic Transformations

This guide addresses common issues encountered during the manufacturing of this compound and provides strategies to control its polymorphic form.

Problem Potential Cause Recommended Solution
Appearance of metastable Form I after crystallization. Rapid cooling of the crystallization solution.Implement a controlled, slower cooling rate. Consider seeding with Form II crystals to promote the growth of the stable polymorph.
Inappropriate solvent selection.Utilize a solvent system known to favor the crystallization of Form II. Ethanol has been shown to produce the stable Form II, whereas solvents like acetone, ethyl acetate, and toluene can yield the metastable Form I, especially with rapid cooling.[4][5]
Polymorphic changes observed after milling or grinding. High mechanical stress and localized heat generation.Reduce milling intensity and duration. Consider cryogenic milling to dissipate heat. Alternative particle size reduction methods with lower energy input could be explored.
Conversion to other polymorphic forms during wet granulation. Solvent-mediated transformation. The granulation liquid can dissolve the stable form and allow the metastable form to recrystallize.Select a granulation liquid in which this compound has low solubility. Minimize the amount of granulation liquid and the granulation time. Fluid bed granulation may offer better control over moisture and temperature compared to high-shear granulation.[6]
Polymorphic instability detected in tablets after compression. Pressure-induced transformation due to shear stress.Optimize tablet compression parameters by reducing compaction force. Incorporate excipients with good plasticity that can absorb and dissipate the mechanical stress. Site-specific lubrication of the die and punches can also minimize shear forces.[3][7]
Inconsistent polymorphic form between batches. Variations in process parameters such as temperature, humidity, and mixing speed.Implement strict process controls and in-process monitoring. Utilize Process Analytical Technology (PAT), such as in-situ Raman spectroscopy, to monitor the polymorphic form in real-time during crystallization and other critical steps.[8][9]

Frequently Asked Questions (FAQs)

Q1: Which is the most stable polymorphic form of this compound for pharmaceutical development?

A1: Form II is the thermodynamically stable polymorph of this compound at ambient conditions and is therefore the preferred form for development to ensure long-term stability of the drug product.[2]

Q2: How can I selectively crystallize the stable Form II of this compound?

A2: To selectively crystallize Form II, a controlled crystallization process is crucial. This includes selecting an appropriate solvent (e.g., ethanol), employing a slow cooling rate, and potentially seeding the solution with Form II crystals.[4] Anti-solvent crystallization can also be a method to control polymorphism.[10]

Q3: What analytical techniques are best suited for identifying and quantifying this compound polymorphs?

A3: Several techniques are used for the characterization of this compound polymorphs:

  • Powder X-ray Diffraction (PXRD): This is the gold standard for identifying the specific crystalline form. Rietveld refinement of PXRD data can be used for accurate quantitative analysis of polymorphic mixtures.[11][12]

  • Differential Scanning Calorimetry (DSC): DSC is useful for determining the melting points and transition temperatures of the different polymorphs. The thermogram of this compound can show complex melting and recrystallization events, indicating the presence of multiple forms.[2][13][14][15]

  • Raman Spectroscopy: This technique is highly sensitive to changes in the crystal lattice and can be used for both qualitative and quantitative analysis. It is particularly advantageous for in-situ monitoring of polymorphic transformations during processing.[8][9][16]

Q4: Can mechanical stress during manufacturing really cause polymorphic changes?

A4: Yes, mechanical stress from processes like milling and tablet compression is a significant factor in inducing polymorphic transformations. The energy input can lead to the conversion of a stable form to a metastable one or vice-versa.[3]

Q5: How does the presence of other excipients affect the polymorphism of this compound?

A5: Excipients can influence polymorphic stability. For instance, in combination with paracetamol, this compound can form a eutectic mixture, which may alter its physical stability.[1][17] Certain polymeric excipients can also be used to inhibit polymorphic transitions by interacting with the crystal surface.[18]

Quantitative Data Summary

The following table summarizes key thermal properties of this compound polymorphs.

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)Notes
Form I (metastable) ~104Data not consistently reportedCan be formed from the melt upon cooling.[2]
Form II (stable) ~103~104The commercially available and most stable form at room temperature.[2][10]
Form III ~101Data not consistently reportedReported to form from the melt.[2]

Note: The melting points can vary slightly depending on the experimental conditions, such as the heating rate in DSC analysis.

Experimental Protocols

Protocol 1: Identification of this compound Polymorphs using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 120 °C at a heating rate of 10 °C/min.

    • Cool the sample from 120 °C to 25 °C at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan from 25 °C to 120 °C at 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events. The melting point of Form II is typically observed around 103 °C in the first heating scan. The presence of other peaks or complex thermal events in the second heating scan can indicate the formation of metastable forms (I and III) from the melt.[2]

Protocol 2: Characterization of this compound Polymorphs by Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.

  • Instrument Setup: Place the sample holder in the PXRD instrument.

  • Data Collection: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a suitable counting time per step.

  • Data Analysis: Compare the resulting diffractogram with reference patterns for Form I and Form II of this compound to identify the polymorphic form(s) present. For quantitative analysis of mixtures, the Rietveld refinement method can be employed.[11][12]

Visualizations

experimental_workflow cluster_crystallization Crystallization & Isolation cluster_manufacturing Downstream Processing cluster_analysis Polymorph Characterization start This compound Solution crystallization Controlled Cooling Crystallization (e.g., in Ethanol) start->crystallization filtration Filtration & Drying crystallization->filtration stable_form Stable Polymorph (Form II) filtration->stable_form dsc DSC filtration->dsc milling Milling / Particle Size Reduction stable_form->milling granulation Wet Granulation milling->granulation pxrd PXRD milling->pxrd tableting Tableting granulation->tableting final_product Final Dosage Form tableting->final_product raman Raman Spectroscopy tableting->raman

Caption: Experimental workflow for manufacturing and polymorphic analysis.

polymorphic_transformation_pathways form_ii Form II (Stable) form_i Form I (Metastable) form_ii->form_i High Mechanical Stress (Milling/Compression) melt Melt form_ii->melt Heating form_i->form_ii Spontaneous (Solvent-mediated or Thermal) amorphous Amorphous Phase amorphous->form_ii Recrystallization (below Tg) amorphous->form_i Recrystallization (above Tg) melt->form_i Rapid Cooling melt->amorphous Quenching

Caption: Potential polymorphic transformation pathways for this compound.

References

Validation & Comparative

A Head-to-Head Battle of Analgesics: Propyphenazone Versus Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-opioid analgesics, both propyphenazone and paracetamol have long been utilized for their pain-relieving and fever-reducing properties. While often found in combination formulations, a comparative analysis of their individual efficacy is crucial for informed clinical decision-making and future drug development. This guide provides an objective comparison of this compound and paracetamol, drawing upon available experimental data to elucidate their respective pharmacological profiles.

At a Glance: Key Efficacy and Pharmacokinetic Parameters

ParameterThis compoundParacetamol (Acetaminophen)Key Findings from Comparative Studies
Analgesic Efficacy Effective for mild to moderate pain.Effective for mild to moderate pain.A pooled analysis of eight studies on a combination product (this compound 150 mg, paracetamol 250 mg, and caffeine 50 mg) showed faster onset and greater analgesic efficacy compared to paracetamol 500 mg alone in acute dentoalveolar pain.[1][2] More patients treated with the combination reported pain relief at 30 and 60 minutes post-dosing compared to those on paracetamol alone.[2]
Antipyretic Efficacy Possesses antipyretic properties.Well-established antipyretic.Direct head-to-head comparative data on antipyretic efficacy is limited in the reviewed literature.
Onset of Action Faster onset of action.[3]Slower onset of action.[3]The combination of this compound and paracetamol demonstrates a faster onset of action than paracetamol alone.[2][4]
Duration of Action Shorter duration of action.[3]Longer duration of action.[3]The combination of the two agents can prolong the therapeutic activity of this compound.[3]
Peak Plasma Concentration (Cmax) Increased by approximately 40% when co-administered with paracetamol.[3]Varies with dose and formulation.A pharmacokinetic study of a combination product showed that the absorption rate for the tablet formulation was faster than for the suppository.[5]
Elimination Half-Life Prolonged to about 77 minutes when combined with paracetamol.[3]Approximately 1.9–2.5 hours.A study on a combination product showed only small differences in elimination rates between tablet and suppository formulations.[5]

Delving into the Mechanisms of Action

The analgesic and antipyretic effects of this compound and paracetamol stem from distinct signaling pathways.

This compound , a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

Arachidonic_Acid Arachidonic Acid COX COX-1 & COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Pain_Fever Pain & Fever Prostaglandins->Pain_Fever This compound This compound This compound->COX Inhibits

Mechanism of Action of this compound

Paracetamol , on the other hand, has a more complex and not fully elucidated mechanism of action. It is a weak inhibitor of COX enzymes in peripheral tissues, which accounts for its limited anti-inflammatory properties. Its primary analgesic and antipyretic effects are believed to be centrally mediated. The leading theories suggest that paracetamol modulates the serotonergic and cannabinoid systems within the central nervous system, leading to pain relief and a reduction in body temperature.

Paracetamol Paracetamol Central_Nervous_System Central Nervous System Paracetamol->Central_Nervous_System Serotonergic_Pathway Serotonergic Pathway (Descending Inhibition) Central_Nervous_System->Serotonergic_Pathway Cannabinoid_System Endocannabinoid System Central_Nervous_System->Cannabinoid_System Antipyresis Antipyresis Central_Nervous_System->Antipyresis Analgesia Analgesia Serotonergic_Pathway->Analgesia Cannabinoid_System->Analgesia

Central Mechanism of Action of Paracetamol

Experimental Protocols: A Glimpse into the Research

Patient_Recruitment Patient Recruitment (Post-dental surgery) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Paracetamol) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Pain_Assessment Pain Assessment (e.g., VAS at 0, 30, 60, 120, 180 mins) Group_A->Pain_Assessment Group_B->Pain_Assessment Group_C->Pain_Assessment Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Pain_Assessment->Data_Analysis

Typical Experimental Workflow for Analgesic Efficacy

Key Methodological Considerations from Reviewed Studies:

  • Study Design: The majority of robust studies are randomized, double-blind, and placebo-controlled to minimize bias.[6]

  • Patient Population: Studies often recruit patients experiencing moderate to severe pain following procedures like dental surgery to ensure a measurable analgesic effect.[1][2]

  • Pain Assessment: Pain intensity is typically measured using validated scales such as the Visual Analogue Scale (VAS) at predefined time intervals post-medication.

  • Outcome Measures: Primary endpoints often include the sum of pain intensity differences (SPID) and total pain relief (TOTPAR) over a specified period. The time to onset of perceptible pain relief is also a critical measure.

Synergistic Potential and Concluding Remarks

The available evidence strongly suggests that this compound and paracetamol have complementary pharmacokinetic and pharmacodynamic profiles. This compound offers a rapid onset of action, while paracetamol provides a longer duration of analgesia.[3] This complementarity is the rationale behind their frequent combination in commercial formulations, often with caffeine to further enhance the analgesic effect.

While direct, comprehensive comparative studies on the individual agents are somewhat limited, the existing data from combination studies and comparisons with other analgesics indicate that both this compound and paracetamol are effective options for the management of mild to moderate pain. The choice between them as single agents may depend on the desired speed of onset versus the duration of action required. For rapid relief, this compound may have an advantage, whereas for sustained analgesia, paracetamol might be preferred.

Future head-to-head clinical trials with detailed, publicly available protocols are warranted to provide a more definitive comparative analysis of the efficacy and safety of this compound and paracetamol as monotherapies across a broader range of pain and fever models. This would further empower researchers, scientists, and drug development professionals in the ongoing quest for optimal pain management strategies.

References

A Comparative Guide to Validated HPLC Methods for Propyphenazone Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical component of regulatory compliance and ensuring the quality of pharmaceutical products.[1] This guide provides a detailed comparison of two validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of propyphenazone, with supporting experimental data presented in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Workflow for HPLC Method Validation

The validation of an HPLC method is a systematic process to confirm that the analytical procedure is suitable for its intended purpose.[1][5] The typical workflow, as outlined by ICH guidelines, is illustrated in the diagram below.[2]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Analysis & Reporting A Define Analytical Procedure B Select Chromatographic Conditions A->B C Specificity A->C B->C D Linearity C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Sample Analysis I->J K Validation Report J->K

References

Propyphenazone: A Comparative Analysis of Monotherapy Versus Combination Therapy with Caffeine for Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synergistic analgesic effects of combining propyphenazone with caffeine, supported by clinical data and mechanistic insights.

This compound, a non-steroidal anti-inflammatory drug (NSAID) from the pyrazolone class, has a long history of use for its analgesic and antipyretic properties.[1][2] While effective as a standalone treatment, its combination with caffeine has been investigated to enhance its pain-relieving capabilities.[1] This guide provides a comprehensive comparison of this compound monotherapy versus its combination with caffeine, presenting supporting experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Enhanced Analgesic Efficacy with Caffeine Combination

Clinical evidence strongly indicates that the addition of caffeine significantly boosts the analgesic effects of this compound.[1][3][4] A key study investigating this synergy demonstrated a notable increase in the antinociceptive effect of this compound when co-administered with caffeine.[3][4]

Quantitative Data Summary

A randomized, double-blind, placebo-controlled, five-fold crossover study provides crucial quantitative data on this enhanced efficacy. The study utilized chemo-somatosensory event-related potentials (CSSERP), an objective measure of nociception, to assess analgesic effects.

Treatment GroupDosageMean CSSERP Amplitude Reduction (Compared to Placebo)Statistical Significance (p-value)
This compound Monotherapy400 mgNot statistically significant> 0.05
This compound Monotherapy600 mgStatistically significant decrease< 0.05
Combination Therapy400 mg this compound + 100 mg CaffeineStatistically significant decrease< 0.05
Combination Therapy600 mg this compound + 150 mg CaffeineStatistically significant decrease< 0.05

Data sourced from Kraetsch et al.[3][4]

The results clearly show that while 400 mg of this compound alone did not produce a significant analgesic effect compared to placebo, the addition of caffeine led to a significant reduction in pain-related brain potentials.[3][4] Furthermore, for both dosages of this compound, the combination with caffeine resulted in a significant amplification of the antinociceptive effect.[3][4] Interestingly, the study found no significant differences in the plasma levels of this compound when administered alone or with caffeine, suggesting that the enhanced effect is not due to altered pharmacokinetics.[3][4]

Experimental Protocols

The primary evidence for the synergistic effect of this compound and caffeine comes from a robust clinical trial. The methodology of this key experiment is detailed below.

Study Design: Chemo-Somatosensory Event-Related Potentials (CSSERP) Study
  • Objective: To investigate whether the analgesic effect of this compound is enhanced by the addition of caffeine.[3][4]

  • Design: A placebo-controlled, randomized, double-blind, 5-fold cross-over study design was employed.[3][4]

  • Participants: Twenty healthy volunteers participated in the experiments.[3][4]

  • Interventions: Each participant received five different oral medications in a randomized order, with a washout period of at least five days between each experiment:[3][4]

    • Placebo

    • 400 mg this compound

    • 600 mg this compound

    • 400 mg this compound + 100 mg Caffeine

    • 600 mg this compound + 150 mg Caffeine

  • Pain Model: Analgesia was assessed using chemo-somatosensory event-related potentials (CSSERP) elicited by stimulation of the nasal mucosa.[3][4]

  • Outcome Measures:

    • Primary: Amplitude of CSSERP as a measure of nociception.[3][4]

    • Secondary: Subjective pain intensity ratings, spontaneous EEG to monitor for drug effects unrelated to nociception.[3][4]

  • Pharmacokinetic Analysis: Plasma levels of this compound were analyzed to determine if caffeine influenced its concentration.[3][4]

Signaling Pathways and Mechanism of Action

The enhanced analgesia from the combination of this compound and caffeine is attributed to their distinct but complementary mechanisms of action.

This compound, like other NSAIDs, primarily exerts its effect by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[2] Prostaglandins are key mediators of inflammation, pain, and fever.[2] By reducing prostaglandin production, this compound alleviates pain and inflammation.

Caffeine, on the other hand, acts as an adjuvant analgesic through several proposed mechanisms. A primary mechanism is the antagonism of adenosine receptors.[5] Adenosine is involved in pain signaling, and by blocking its receptors, caffeine can modulate pain perception. Additionally, caffeine may enhance the absorption of other drugs and contribute to a sense of alertness, which can indirectly influence the experience of pain.[6][7]

The combination of these two mechanisms—COX inhibition by this compound and adenosine receptor antagonism by caffeine—is believed to result in a synergistic or additive analgesic effect, providing more effective pain relief than either component alone.[1][3]

G cluster_0 This compound Pathway cluster_1 Caffeine Pathway Cellular Damage Cellular Damage Arachidonic Acid Arachidonic Acid Cellular Damage->Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Analgesic Effect Analgesic Effect This compound This compound This compound->COX Enzymes Inhibits Adenosine Adenosine Adenosine Receptors Adenosine Receptors Adenosine->Adenosine Receptors Pain Signaling Pain Signaling Adenosine Receptors->Pain Signaling Caffeine Caffeine Caffeine->Adenosine Receptors Antagonizes G cluster_workflow Experimental Workflow: CSSERP Study cluster_crossover 5-Fold Crossover start Start screening Participant Screening (Healthy Volunteers) start->screening randomization Randomization screening->randomization drug_admin_placebo Oral Administration: Placebo randomization->drug_admin_placebo washout Washout Period (≥ 5 days) drug_admin_prop400 Oral Administration: 400mg this compound washout->drug_admin_prop400 Next Period drug_admin_prop600 Oral Administration: 600mg this compound washout->drug_admin_prop600 Next Period drug_admin_combo400 Oral Administration: 400mg this compound + 100mg Caffeine washout->drug_admin_combo400 Next Period drug_admin_combo600 Oral Administration: 600mg this compound + 150mg Caffeine washout->drug_admin_combo600 Next Period analysis Data Analysis washout->analysis After all periods pain_stim Nasal Mucosa Stimulation drug_admin_placebo->pain_stim drug_admin_prop400->pain_stim drug_admin_prop600->pain_stim drug_admin_combo400->pain_stim drug_admin_combo600->pain_stim data_acq Data Acquisition: - CSSERP - Pain Ratings - EEG - Blood Samples pain_stim->data_acq data_acq->washout end End analysis->end

References

A Comparative Analysis of Analgesic Onset: Propyphenazone vs. Ibuprofen and Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the onset of analgesic action for three common non-steroidal anti-inflammatory drugs (NSAIDs): propyphenazone, ibuprofen, and aspirin. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding of the pharmacodynamic properties of these compounds.

Executive Summary

This compound, a pyrazolone derivative, demonstrates a rapid onset of analgesic action, often comparable to or faster than standard formulations of ibuprofen and aspirin. All three drugs share a common mechanism of action, the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of pain and inflammation. The variations in their onset of action can be attributed to differences in their pharmacokinetic properties, such as absorption and distribution.

Comparative Analgesic Onset: Quantitative Data

A pooled analysis of eight clinical studies provides key insights into the comparative analgesic onset of a combination product containing this compound (Saridon®, consisting of 150 mg this compound, 250 mg paracetamol, and 50 mg caffeine) against ibuprofen, aspirin, and placebo. The primary model used in these studies was the dental pain model, a well-established method for evaluating analgesic efficacy.

The data indicates that the this compound-containing combination has a faster onset of action compared to 500 mg aspirin and 200 mg ibuprofen.[1][2][3] Specifically, a greater percentage of patients treated with the this compound combination reported significant pain relief as early as 30 minutes post-administration compared to those who received aspirin or placebo.[1][2][3] The difference in analgesic effect compared to ibuprofen was statistically significant at 60 minutes post-dosing.[1][2][3]

Another study focusing on postoperative dental pain found that both 150 mg and 300 mg doses of this compound reached their peak analgesic activity sooner than 1000 mg of acetylsalicylic acid (aspirin).[4]

Drug/CombinationDosageTime to Onset of AnalgesiaComparator(s)Key Findings
This compound Combination (Saridon®) 150 mg this compound, 250 mg paracetamol, 50 mg caffeineFaster onset than comparators500 mg Aspirin, 200 mg Ibuprofen, PlaceboStatistically significant difference in pain relief at 30 minutes vs. aspirin and placebo, and at 60 minutes vs. ibuprofen.[1][2][3]
This compound 150 mg and 300 mgFaster peak activity than aspirin1000 mg Acetylsalicylic Acid (Aspirin)Reached peak analgesic effect sooner than aspirin in a postoperative dental pain model.[4]
Ibuprofen 200 mgSlower onset than this compound combinationThis compound Combination (Saridon®)The this compound combination showed a statistically significant greater analgesic effect at 60 minutes.[1][2][3]
Aspirin 500 mgSlower onset than this compound combinationThis compound Combination (Saridon®)A higher percentage of patients on the this compound combination reported pain relief at 30 and 60 minutes.[1][2][3]

Experimental Protocols

The primary experimental model cited in the comparative studies is the postoperative dental pain model , a standardized and widely accepted method for assessing the efficacy of analgesics.[5]

Dental Pain Model Protocol
  • Patient Selection: Healthy adult patients scheduled for the surgical removal of one or more impacted third molars are recruited for the study.

  • Baseline Pain Assessment: Following the surgical procedure and the dissipation of local anesthesia, patients are required to have a moderate to severe level of pain, typically assessed using a Visual Analog Scale (VAS) or a categorical scale.

  • Drug Administration: Patients are randomly assigned to receive a single oral dose of the investigational drug (e.g., this compound), a comparator (e.g., ibuprofen, aspirin), or a placebo. The studies are typically double-blinded to prevent bias.

  • Pain Assessment:

    • Time to Onset of Analgesia: The "double-stopwatch" method is frequently employed to determine the time to perceptible pain relief.[6][7] Patients are given two stopwatches and instructed to stop the first when they begin to feel any pain relief and the second when the pain relief is meaningful.

    • Pain Intensity and Relief: Pain intensity and relief are assessed at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) post-medication.[1] Pain intensity is often measured using a 100mm Visual Analog Scale (VAS), where 0 mm represents "no pain" and 100 mm represents the "worst imaginable pain".[8][9][10][11] Pain relief can be rated on a categorical scale (e.g., 0 = no relief to 4 = complete relief).

  • Data Analysis: The primary endpoints typically include the time to onset of analgesia, total pain relief (TOTPAR), and the sum of pain intensity differences (SPID) over a specified period (e.g., 4 or 6 hours).

Below is a generalized workflow for such a clinical trial.

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Assessment cluster_3 Data Analysis A Patient Recruitment (Dental Surgery) B Informed Consent A->B C Baseline Pain Assessment (VAS) B->C D Randomization C->D E Drug Administration (this compound/Ibuprofen/Aspirin/Placebo) D->E F Measure Time to Perceptible and Meaningful Pain Relief (Double-Stopwatch) E->F G Assess Pain Intensity & Relief (VAS at regular intervals) F->G H Record Adverse Events G->H I Calculate TOTPAR & SPID H->I J Statistical Comparison of Onset Times I->J

Fig. 1: Generalized Experimental Workflow for Analgesic Onset Studies.

Signaling Pathways

This compound, ibuprofen, and aspirin are all non-steroidal anti-inflammatory drugs (NSAIDs) that exert their analgesic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever.

The key steps in this pathway are:

  • Release of Arachidonic Acid: In response to tissue injury or inflammation, the enzyme phospholipase A2 releases arachidonic acid from the cell membrane phospholipids.

  • Prostaglandin Synthesis: The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).

  • Production of Prostanoids: PGH2 is then converted by various tissue-specific synthases into different prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2). These molecules then act on their respective receptors to produce physiological effects, including the sensitization of nociceptors (pain receptors).

  • NSAID Inhibition: this compound, ibuprofen, and aspirin inhibit the activity of COX-1 and COX-2, thereby reducing the production of prostaglandins and leading to an analgesic effect. Aspirin is an irreversible inhibitor, while ibuprofen and this compound are reversible inhibitors of COX enzymes.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Inhibition cluster_3 Physiological Effect A Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 & COX-2 (Cyclooxygenase) B->C D Prostaglandin H2 (PGH2) C->D E Prostaglandins (PGE2, etc.) Thromboxanes (TXA2) D->E Isomerases G Pain & Inflammation E->G F This compound Ibuprofen Aspirin F->C Inhibit

Fig. 2: Simplified Signaling Pathway of NSAID Analgesic Action.

The following diagram illustrates the logical relationship in the mechanism of action leading to analgesia.

G A Tissue Injury/ Inflammatory Stimulus B Phospholipase A2 Activation A->B C Arachidonic Acid Release B->C D COX Enzyme Activity (COX-1 & COX-2) C->D E Prostaglandin Synthesis D->E F Nociceptor Sensitization E->F G Pain Perception F->G H NSAID Administration (this compound, Ibuprofen, Aspirin) I COX Enzyme Inhibition H->I I->D

Fig. 3: Logical Flow of NSAID-Mediated Analgesia.

Conclusion

The available evidence suggests that this compound, particularly in combination formulations, exhibits a rapid onset of analgesia that is comparable to or faster than standard doses of ibuprofen and aspirin in the context of acute dental pain. The shared mechanism of COX inhibition underlies the analgesic effects of all three compounds. For drug development professionals, the rapid onset of this compound may present an attractive attribute for formulations aimed at providing fast relief from acute pain. Further head-to-head studies with various formulations are warranted to fully elucidate the comparative pharmacokinetics and pharmacodynamics of these analgesics.

References

A Comparative Guide to the Efficacy of Propyphenazone, Paracetamol, and Caffeine in Acute Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the fixed-dose combination of propyphenazone, paracetamol, and caffeine for the management of acute pain. By objectively comparing its performance with alternative analgesics and presenting supporting experimental data, this document serves as a valuable resource for those involved in pain research and the development of novel analgesic therapies.

Introduction

The combination of this compound, a non-steroidal anti-inflammatory drug (NSAID), paracetamol, an analgesic and antipyretic, and caffeine, an adjuvant, is formulated to provide rapid and effective relief from acute pain.[1] This guide delves into the clinical evidence supporting the efficacy of this combination, details the experimental methodologies used in key studies, and explores the synergistic mechanisms of action of its components.

Efficacy in Acute Pain: A Quantitative Comparison

A significant body of evidence for the efficacy of the this compound-paracetamol-caffeine (PPC) combination comes from a pooled statistical analysis of eight clinical studies. This analysis evaluated the onset of action and analgesic efficacy of a formulation containing 150 mg of this compound, 250 mg of paracetamol, and 50 mg of caffeine (marketed as Saridon®) against other common over-the-counter analgesics and placebo in patients experiencing acute dentoalveolar pain.[2]

Table 1: Onset of Analgesic Action in Acute Dentoalveolar Pain

Treatment GroupPercentage of Patients Reporting 'Pain Gone/Partly Gone' at 30 MinutesPercentage of Patients Reporting 'Pain Gone/Partly Gone' at 60 Minutes
PPC Combination Significantly higher than Paracetamol (p=0.009), Aspirin (p<0.001), and Placebo (p=0.001)Significantly higher than Paracetamol, Aspirin, and Placebo (p<0.0001 for all) and Ibuprofen (p<0.01)
Paracetamol (500mg)Lower than PPC CombinationLower than PPC Combination
Ibuprofen (200mg)No significant difference from PPC at 30 minLower than PPC Combination
Aspirin (500mg)Lower than PPC CombinationLower than PPC Combination
PlaceboLower than PPC CombinationLower than PPC Combination

Data extracted from a pooled analysis of eight studies in 500 patients with moderate to severe acute dentoalveolar pain.[2]

Table 2: Overall Analgesic Efficacy in Acute Dentoalveolar Pain

Treatment GroupTotal Pain Relief (TOTPAR) Scores at 4 HoursPatient's Overall Assessment of Efficacy
PPC Combination Significantly higher than Paracetamol, Ibuprofen, and Placebo (p<0.0001 for all) and Aspirin (p<0.01)Assessed as more efficacious than all other study medications (p<0.0001 for all)
Paracetamol (500mg)Lower than PPC CombinationAssessed as less efficacious than PPC
Ibuprofen (200mg)Lower than PPC CombinationAssessed as less efficacious than PPC
Aspirin (500mg)Lower than PPC CombinationAssessed as less efficacious than PPC
PlaceboLower than PPC CombinationAssessed as less efficacious than PPC

Data extracted from a pooled analysis of eight studies in 500 patients with moderate to severe acute dentoalveolar pain.[2]

Experimental Protocols

The data presented above is derived from a pooled analysis of eight studies with similar experimental designs. A detailed, representative experimental protocol is outlined below.

Objective: To assess the onset of action and analgesic efficacy of a single oral dose of the this compound-paracetamol-caffeine combination compared to single-agent analgesics and placebo in patients with acute pain.

Study Design: A randomized, single-blind, parallel-group study. While seven of the eight studies in the pooled analysis were single-blind, a double-blind design is the gold standard for future confirmatory studies.[2]

Participant Population:

  • Inclusion Criteria: Generally healthy male and female patients, aged 18-65 years, experiencing moderate to severe acute dentoalveolar pain (e.g., post-dental surgery).[2]

  • Exclusion Criteria: History of hypersensitivity to any of the study medications, significant medical conditions (cardiovascular, renal, hepatic, gastrointestinal), and recent use of other analgesics.

Interventions:

  • Test Product: this compound 150 mg, Paracetamol 250 mg, Caffeine 50 mg (one tablet).[2]

  • Comparators: Paracetamol 500 mg, Ibuprofen 200 mg, Aspirin 500 mg, and Placebo (one tablet each).[2]

Outcome Measures:

  • Primary Outcome:

    • Onset of Action: Assessed by the proportion of patients reporting "pain gone" or "partly gone" at 30 and 60 minutes post-dosing.[2]

    • Pain Intensity Difference (PID): Measured at 30 and 60 minutes post-dosing.[2]

  • Secondary Outcomes:

    • Total Pain Relief (TOTPAR): Calculated over a 4-hour period.[2]

    • Patient's Global Assessment of Efficacy: Rated at the end of the 4-hour observation period.[2]

    • Adverse Events: Monitored and recorded throughout the study. The most common adverse events reported were gastrointestinal disorders.[2]

Pain Assessment:

  • Pain intensity and relief were typically assessed using validated scales such as the Visual Analog Scale (VAS) or a categorical scale (e.g., none, mild, moderate, severe). Patients recorded their pain levels at baseline and at specified time points post-medication.

Statistical Analysis:

  • Efficacy endpoints were analyzed using appropriate statistical methods, such as chi-square tests for categorical data (e.g., proportion of responders) and analysis of variance (ANOVA) for continuous data (e.g., TOTPAR scores). P-values less than 0.05 were considered statistically significant.

G cluster_protocol Experimental Workflow for Acute Pain Clinical Trial screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization baseline Baseline Pain Assessment randomization->baseline intervention Single Dose Administration (PPC / Comparator / Placebo) baseline->intervention assessment Pain Assessment at 30 min, 60 min, 4 hours intervention->assessment global_eval Patient's Global Efficacy Assessment assessment->global_eval ae_monitoring Adverse Event Monitoring global_eval->ae_monitoring analysis Statistical Analysis ae_monitoring->analysis

A simplified workflow of a typical acute pain clinical trial.

Synergistic Signaling Pathways in Analgesia

The enhanced efficacy of the this compound, paracetamol, and caffeine combination can be attributed to the synergistic and complementary mechanisms of action of its individual components, which target multiple pain pathways.

  • This compound: As a non-steroidal anti-inflammatory drug (NSAID), this compound primarily acts by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

  • Paracetamol: The exact mechanism of paracetamol is not fully elucidated but is known to be complex. It is a weak inhibitor of COX enzymes in peripheral tissues, which may contribute to its analgesic and antipyretic effects with fewer gastrointestinal side effects compared to traditional NSAIDs.[4] Evidence also suggests that paracetamol's analgesic effects are mediated through its interaction with the serotonergic and endocannabinoid systems in the central nervous system.

  • Caffeine: Caffeine acts as an analgesic adjuvant. Its primary mechanism is the antagonism of adenosine receptors. Adenosine is involved in the modulation of nociceptive transmission, and by blocking its receptors, caffeine can enhance the analgesic effects of this compound and paracetamol.[5] Furthermore, caffeine can improve the absorption of paracetamol.[5]

A chemoreactome analysis suggests that the combination of this compound, paracetamol, and caffeine may activate prostaglandin, serotonin, cannabinoid, and opioid receptors to a greater extent than ibuprofen, providing a broader mechanism for pain relief.[6]

G cluster_pathways Synergistic Analgesic Signaling Pathways This compound This compound cox COX-1 & COX-2 Inhibition This compound->cox paracetamol Paracetamol paracetamol->cox cns Central Nervous System Mechanisms paracetamol->cns caffeine Caffeine adenosine Adenosine Receptor Antagonism caffeine->adenosine prostaglandins Reduced Prostaglandin Synthesis cox->prostaglandins analgesia Synergistic Analgesia (Pain Relief) prostaglandins->analgesia cns->analgesia adenosine->analgesia Enhances Analgesia

Proposed synergistic mechanism of action for the PPC combination.

Conclusion

The fixed-dose combination of this compound, paracetamol, and caffeine demonstrates superior efficacy in the management of acute pain compared to its individual components and other standard over-the-counter analgesics such as ibuprofen and aspirin. The available clinical data indicates a faster onset of action and greater overall pain relief.[2] This enhanced therapeutic effect is a result of the synergistic interaction of the three active ingredients, which target multiple nociceptive pathways. For drug development professionals, this combination serves as a noteworthy example of a successful multi-target therapeutic approach in pain management. Further well-designed, double-blind, randomized controlled trials are warranted to confirm these findings and further elucidate the clinical utility of this combination in various acute pain models.

References

Cross-validation of TLC and HPTLC methods for propyphenazone detection limits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analysis, selecting the appropriate chromatographic technique is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of traditional Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the detection of propyphenazone, a widely used analgesic and antipyretic drug. The following sections present a cross-validation of these methods, supported by experimental data on their detection limits, detailed methodologies, and a visual workflow to aid in methodological selection.

Data Presentation: Quantitative Comparison of Detection Limits

The sensitivity of a method, particularly its Limit of Detection (LOD), is a critical parameter in pharmaceutical analysis. A recent study systematically compared the LOD for this compound using various TLC and HPTLC plates and mobile phases. The results, summarized below, indicate that while HPTLC can offer lower detection limits under specific conditions, TLC remains a viable and more economical option, sometimes even providing superior or comparable sensitivity, especially in reversed-phase systems.[1][2][3]

MethodStationary Phase (Plate)Mobile PhaseLimit of Detection (LOD) (µ g/spot )
TLC Silica gel 60 F₂₅₄ (#1.05554)C: Chloroform - Toluene - Ethyl Acetate - Methanol - 80% Acetic Acid (18:18:7.5:6:0.3, v/v)0.029[1][4]
TLC Silica gel 60 F₂₅₄, modified with C18 groups (#1.05559)F: Methanol - Water (40:10, v/v)0.024[1][4]
TLC Silica gel 60 RP-2 F₂₅₄ silanized (#1.05747)C: Chloroform - Toluene - Ethyl Acetate - Methanol - 80% Acetic Acid (18:18:7.5:6:0.3, v/v)0.045[3]
TLC Silica gel 60 RP-2 F₂₅₄ silanized (#1.05747)E: Dioxane - Methanol - Ammonia 25% (45:5:0.5, v/v/v)0.030[3]
TLC Silica gel 60 RP-2 F₂₅₄ silanized (#1.05747)F: Methanol - Water (40:10, v/v)0.041[3]
HPTLC Silica gel 60F₂₅₄ (#1.05548)B: n-hexane - Acetone - Ammonia (25:25:0.5, v/v/v)0.046[3][4]
HPTLC Silica gel 60F₂₅₄ (#1.05548)C: Chloroform - Toluene - Ethyl Acetate - Methanol - 80% Acetic Acid (18:18:7.5:6:0.3, v/v)0.039[3]
HPTLC HPTLC plate (#1.13728)A: Chloroform - Methanol (9:1, v/v)0.048[3]
HPTLC HPTLC plate (#1.13728)C: Chloroform - Toluene - Ethyl Acetate - Methanol - 80% Acetic Acid (18:18:7.5:6:0.3, v/v)0.026[3]
HPTLC HPTLC plate (#1.13726)D: Methanol - Water (25:25, v/v)0.046[3]
HPTLC HPTLC plate (#1.13726)F: Methanol - Water (40:10, v/v)0.041[3]
HPTLC HPTLC plate (#1.15498)E: Dioxane - Methanol - Ammonia 25% (45:5:0.5, v/v/v)0.035[3]
HPTLC HPTLC plate (#1.15498)F: Methanol - Water (40:10, v/v)0.030[3]

Experimental Protocols

The successful cross-validation of TLC and HPTLC methods hinges on meticulous and well-documented experimental procedures. Below are the detailed methodologies employed in the comparative studies.

Sample and Standard Preparation

Standard stock solutions of this compound are prepared by dissolving the pure compound in a suitable solvent, such as methanol or ethanol, to a known concentration.[5] Working standard solutions are then prepared by serial dilution of the stock solution to achieve a range of concentrations for spotting onto the chromatographic plates. For the analysis of pharmaceutical formulations, a specific amount of the powdered tablet is dissolved in the solvent, filtered, and then diluted to the desired concentration.[5]

Chromatographic Conditions

a) Thin-Layer Chromatography (TLC)

  • Stationary Phase: TLC plates pre-coated with silica gel 60 F₂₅₄ or reversed-phase silica gel 60 RP-18 F₂₅₄ are commonly used.[4][5]

  • Sample Application: A specific volume of the standard or sample solution is spotted onto the TLC plate using a micropipette or a specialized applicator.

  • Mobile Phase and Chamber Saturation: A variety of mobile phases can be employed depending on the stationary phase and the desired separation. For normal-phase TLC, a common mobile phase is a mixture of chloroform, toluene, ethyl acetate, methanol, and acetic acid.[5] For reversed-phase TLC, mixtures of methanol and water are frequently used.[1][4] The chromatographic chamber is saturated with the mobile phase vapor for a specified time before developing the plate to ensure good separation and reproducible results.

  • Development: The plate is placed in the saturated chamber and developed until the mobile phase front reaches a predetermined distance.

  • Detection: After development, the plate is dried, and the spots are visualized under UV light at a specific wavelength (e.g., 254 nm). Densitometric scanning can then be used for quantification.

b) High-Performance Thin-Layer Chromatography (HPTLC)

  • Stationary Phase: HPTLC plates with smaller particle sizes and a narrower size distribution, such as HPTLC silica gel 60 F₂₅₄, are utilized for higher separation efficiency.[6]

  • Sample Application: Automated or semi-automated sample applicators are used to apply precise volumes of the sample solutions as narrow bands for better resolution.

  • Mobile Phase and Chamber Saturation: The mobile phases used are often similar to those in TLC, but the chamber saturation time is carefully controlled.

  • Development: The development of HPTLC plates is carried out in a controlled environment, often in a twin-trough chamber, to ensure reproducibility.

  • Detection and Densitometry: After development and drying, the plates are scanned with a densitometer at the wavelength of maximum absorbance for this compound. The resulting data is processed using specialized software for quantification.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the cross-validation of TLC and HPTLC methods for this compound detection.

TLC_HPTLC_Workflow cluster_prep 1. Preparation cluster_tlc 2a. TLC Method cluster_hptlc 2b. HPTLC Method cluster_analysis 3. Cross-Validation Standard Prepare this compound Standard Solutions TLC_Spot Spot Samples & Standards on TLC Plate Standard->TLC_Spot HPTLC_Spot Apply Samples & Standards on HPTLC Plate Standard->HPTLC_Spot Sample Prepare Sample Solutions Sample->TLC_Spot Sample->HPTLC_Spot TLC_Dev Develop TLC Plate in Saturated Chamber TLC_Spot->TLC_Dev TLC_Detect Visualize under UV & Densitometric Scan TLC_Dev->TLC_Detect TLC_LOD Determine LOD TLC_Detect->TLC_LOD Compare Compare LOD & Performance Parameters TLC_LOD->Compare HPTLC_Dev Develop HPTLC Plate in Controlled Environment HPTLC_Spot->HPTLC_Dev HPTLC_Detect Densitometric Scanning HPTLC_Dev->HPTLC_Detect HPTLC_LOD Determine LOD HPTLC_Detect->HPTLC_LOD HPTLC_LOD->Compare Conclusion Select Optimal Method based on Sensitivity, Cost, and Throughput Compare->Conclusion

Caption: Workflow for comparing TLC and HPTLC detection limits of this compound.

References

A Comparative Analysis of Propyphenazone and Other NSAIDs on Fetal Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of propyphenazone and other commonly used nonsteroidal anti-inflammatory drugs (NSAIDs) on fetal development, based on available preclinical data. The information is intended to support research and drug development efforts in understanding the reproductive toxicology of these compounds.

Executive Summary

Nonsteroidal anti-inflammatory drugs are widely used for their analgesic, anti-inflammatory, and antipyretic properties. However, their use during pregnancy is a significant concern due to potential adverse effects on fetal development. This guide focuses on a comparative analysis of this compound against other NSAIDs, including ibuprofen, diclofenac, and ketoprofen. It is important to note that the available experimental data on this compound's effects on fetal development primarily involves its administration in combination with other substances, such as paracetamol and caffeine. This limits a direct comparison of this compound as a single agent against other NSAIDs. The data presented herein is derived from animal studies, predominantly in rats, which are a standard model for developmental toxicity testing.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

NSAIDs exert their therapeutic effects, as well as some of their adverse effects, by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Prostaglandins also play a vital role in various aspects of fetal development, including the patency of the ductus arteriosus, regulation of fetal renal blood flow, and initiation of labor. Inhibition of prostaglandin synthesis during critical periods of gestation can therefore lead to developmental abnormalities.

Prostaglandin_Synthesis_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Catalyzes release of cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (PGE2, PGF2α, PGI2, etc.) pg_synthases->prostaglandins nsaids NSAIDs (this compound, Ibuprofen, Diclofenac, etc.) nsaids->cox Inhibit

Figure 1: Simplified Prostaglandin Synthesis Pathway and the Site of NSAID Action.

Comparative Quantitative Data on Fetal Development

The following table summarizes the findings from various preclinical studies on the effects of this compound (in combination) and other NSAIDs on fetal development in rats. Direct comparison should be made with caution due to variations in experimental design, including dosage, timing, and duration of administration.

Drug(s)Animal ModelDosageGestational Day of AdministrationKey Findings on Fetal Development
This compound (in combination with Paracetamol)Wistar RatsLow: 2.1 mg/kg PP + 3.5 mg/kg PAR; Mid: 21 mg/kg PP + 35 mg/kg PAR; High: 210 mg/kg PP + 350 mg/kg PAR8-14Dose-dependent decrease in fetal body weight and length. No significant increase in external or internal congenital anomalies.[1]
This compound (in combination with Caffeine)Wistar RatsLow: 2.1 mg/kg PP + 0.7 mg/kg CAF; Mid: 21 mg/kg PP + 7 mg/kg CAF; High: 210 mg/kg PP + 70 mg/kg CAF8-14Dose-dependent decrease in fetal body weight/length and placental weight, leading to intrauterine growth retardation. No significant increase in congenital anomalies.[1]
Ibuprofen Wistar Rats10, 30, or 60 mg/kg/day15-21 (and lactation)Decrease in body weight and anogenital distance in male offspring. Delayed testicular descent and preputial separation.
Ibuprofen Wistar Rats25.5, 255.0, and 600.0 mg/kg/day (triple daily doses)8-21Intrauterine growth retardation at the highest dose. Increased incidence of external and skeletal variations at middle and high doses.
Diclofenac Wistar Rats1 mg/kg/day (i.m.)5-20Significantly reduced volume of the cardiac ventricle wall in offspring.
Diclofenac Rat Embryo Culture7.5 and 15.0 µg/mlIn vitroLower total developmental score, and lower scores for caudal neural tube, flexion, and hindlimb development.
Ketoprofen Sprague-Dawley Rats0.1, 1.0, and 3.0 mg/kg (oral)Not specifiedDose-dependent reduction in prostaglandin F2α release from the uterus.

Experimental Protocols

The methodologies employed in the cited studies provide a framework for conducting similar reproductive toxicology assessments.

General In Vivo Protocol for Developmental Toxicity Assessment

A generalized experimental workflow for evaluating the effects of NSAIDs on fetal development in rats is outlined below.

Experimental_Workflow start Start: Timed Mating of Rats dosing Drug Administration during Gestation (e.g., GD 8-14) start->dosing caesarean Caesarean Section (e.g., GD 21) dosing->caesarean fetal_exam Fetal Examination caesarean->fetal_exam external External Examination (Gross malformations, weight, length) fetal_exam->external visceral Visceral Examination (Wilson's Technique) fetal_exam->visceral skeletal Skeletal Examination (Alizarin Red S Staining) fetal_exam->skeletal data_analysis Data Analysis (Statistical Comparison to Control) external->data_analysis visceral->data_analysis skeletal->data_analysis end End: Report Findings data_analysis->end

Figure 2: Generalized Experimental Workflow for NSAID Developmental Toxicity Studies.

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats are commonly used.

  • Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

  • Mating: Virgin females are mated with fertile males. The day a vaginal plug is observed is designated as Gestational Day (GD) 0.

2. Drug Administration:

  • Vehicle: The test compounds are typically suspended in a vehicle such as a Tween 80 water solution.

  • Route of Administration: Oral gavage is a common route to mimic human exposure.

  • Dosing Period: The administration period often covers the critical window of organogenesis in rats (approximately GD 6-15). For example, in some studies, dosing occurs from GD 8 to 14.[1]

  • Dose Levels: At least three dose levels (low, medium, and high) and a vehicle control group are included.

3. Maternal and Fetal Assessments:

  • Maternal Monitoring: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the gestation period.

  • Caesarean Section: On a specific day of gestation (e.g., GD 21), pregnant dams are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses.[1]

  • Fetal Examinations:

    • External Examination: Live fetuses are weighed, and their crown-rump length is measured. They are examined for any external malformations.

    • Visceral Examination: A subset of fetuses from each litter is fixed (e.g., in Bouin's solution) for internal organ examination, often using the Wilson's razor blade sectioning technique.[2]

    • Skeletal Examination: The remaining fetuses are processed for skeletal evaluation. This typically involves staining the skeleton with Alizarin Red S to visualize bone ossification and identify any skeletal abnormalities.[2]

4. Data Analysis:

  • Maternal and fetal parameters are statistically analyzed to compare the treatment groups with the control group. Statistical methods may include Student's t-test, Mann-Whitney U test, or ANOVA, depending on the data distribution.

Conclusion

The available preclinical data suggests that NSAIDs, including this compound when administered in combination with other analgesics, can have adverse effects on fetal development, primarily manifesting as intrauterine growth retardation. While significant increases in major congenital malformations were not consistently reported for this compound combinations at the tested doses, other NSAIDs like diclofenac have shown teratogenic potential in specific experimental models. The primary mechanism underlying these effects is the inhibition of prostaglandin synthesis, which is critical for normal fetal development.

Researchers and drug development professionals should exercise caution when extrapolating these animal data to human pregnancy. Further studies, particularly those evaluating this compound as a single agent in a direct comparative design with other NSAIDs, are warranted to provide a more definitive risk assessment. The experimental protocols outlined in this guide can serve as a valuable resource for designing future reproductive toxicology studies.

References

Propyphenazone Combination Therapies: A Comparative Analysis of Synergistic Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of propyphenazone's analgesic efficacy in combination therapies versus monotherapy. Supported by experimental data, this analysis delves into the synergistic effects observed when this compound is combined with other active pharmaceutical ingredients, most notably paracetamol and caffeine.

This compound, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, has a long history of use for its analgesic and antipyretic properties.[1] While effective on its own, clinical evidence strongly indicates that its therapeutic efficacy is significantly enhanced when formulated in combination with other analgesics or adjuvants.[2] These combinations often lead to a faster onset of action and superior pain relief compared to the individual components administered alone.[2][3]

The most common and widely studied combinations include this compound with paracetamol and caffeine.[2] The rationale for these formulations lies in the complementary pharmacokinetic and pharmacodynamic profiles of the constituent drugs, which appear to work synergistically to provide more effective pain management.[2]

Comparative Efficacy: Combination vs. Monotherapy

Clinical studies have consistently demonstrated the superior analgesic effect of this compound in combination therapies. A notable example is the combination of this compound, paracetamol, and caffeine.

A pooled statistical analysis of eight studies focusing on a formulation of 150 mg this compound, 250 mg paracetamol, and 50 mg caffeine (Saridon®) revealed a significantly faster onset of action and greater analgesic efficacy. This was observed in patients with acute dentoalveolar pain when compared to paracetamol, ibuprofen, aspirin, and placebo.[2]

Similarly, the addition of caffeine has been shown to amplify the antinociceptive effects of this compound. A randomized, double-blind, placebo-controlled, five-fold crossover study found that while 400 mg of this compound alone did not produce a significant reduction in the amplitude of chemo-somatosensory event-related potentials (CSSERP), the addition of 100 mg or 150 mg of caffeine to 400 mg or 600 mg of this compound, respectively, resulted in a significant decrease in CSSERP amplitudes, indicating a synergistic or additive analgesic effect.[2][4]

TherapyOnset of ActionAnalgesic EfficacySupporting Evidence
This compound Monotherapy RapidModerateEffective for mild to moderate pain.[1]
This compound + Caffeine Faster than this compound aloneSignificantly amplified antinociceptive effectsRandomized, double-blind, placebo-controlled crossover study showed a significant decrease in CSSERP amplitudes.[2][4]
This compound + Paracetamol + Caffeine Faster than Paracetamol, Ibuprofen, Aspirin, and PlaceboGreater overall pain reliefPooled analysis of eight studies on patients with acute dentoalveolar pain.[2] The combination prolongs the therapeutic activity of this compound.[5]

Mechanisms of Synergistic Action

The enhanced efficacy of this compound combination therapies stems from the distinct yet complementary mechanisms of action of the individual components, which target multiple pain pathways.

  • This compound: As an NSAID, its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[2][6] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][6]

  • Paracetamol: The mechanism of paracetamol is not fully understood but is thought to involve central COX inhibition, modulation of the serotonergic pathway, and interaction with the cannabinoid system.[2]

  • Caffeine: Caffeine acts as an analgesic adjuvant, enhancing the pain-relieving effects of other analgesics.[2][7] It is believed to work by blocking adenosine receptors, which can modulate nociceptive transmission.

The combination of these agents leads to a multi-pronged attack on pain signaling. For instance, the combination of this compound and paracetamol results in a prolongation of this compound's therapeutic activity, with its peak blood plasma concentrations increasing by about 40% and its elimination half-life being extended.[2][5]

G cluster_this compound This compound cluster_paracetamol Paracetamol cluster_caffeine Caffeine This compound This compound COX COX-1 & COX-2 Inhibition This compound->COX Prostaglandins Reduced Prostaglandin Synthesis COX->Prostaglandins Pain_Relief Synergistic Analgesic Effect Prostaglandins->Pain_Relief Paracetamol Paracetamol Central_COX Central COX Inhibition Paracetamol->Central_COX Serotonergic Serotonergic Pathway Modulation Paracetamol->Serotonergic Cannabinoid Cannabinoid System Interaction Paracetamol->Cannabinoid Central_COX->Pain_Relief Serotonergic->Pain_Relief Cannabinoid->Pain_Relief Caffeine Caffeine Adenosine Adenosine Receptor Antagonism Caffeine->Adenosine Adenosine->Pain_Relief

Signaling pathways of this compound, paracetamol, and caffeine.

Experimental Protocols

The following outlines a typical experimental design for evaluating the analgesic efficacy of this compound combination therapies, based on methodologies from cited studies.

Postoperative Dental Pain Model

This model is frequently used to assess the efficacy of analgesics in acute pain.

  • Patient Selection: Adult patients experiencing moderate to severe pain following dental surgery (e.g., extraction of impacted third molars) are recruited.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group design is often employed.

  • Treatment Arms:

    • This compound combination (e.g., 150 mg this compound, 250 mg paracetamol, 50 mg caffeine)

    • This compound monotherapy

    • Paracetamol monotherapy

    • Ibuprofen (active comparator)

    • Placebo

  • Pain Assessment: Pain intensity and pain relief are assessed at baseline and at regular intervals (e.g., 15, 30, 45, 60 minutes, and then hourly for up to 6-8 hours) post-dosing. Standard scales such as the Visual Analog Scale (VAS) or a categorical scale are used.

  • Primary Endpoints:

    • Total Pain Relief (TOTPAR): The sum of pain relief scores over the observation period.

    • Sum of Pain Intensity Differences (SPID): The sum of the differences in pain intensity from baseline at each time point.

  • Secondary Endpoints:

    • Onset of analgesia (time to first perceptible pain relief).

    • Peak pain relief.

    • Duration of analgesic effect.

    • Patient's global assessment of efficacy.

  • Statistical Analysis: Appropriate statistical methods, such as Analysis of Variance (ANOVA), are used to compare the treatment groups.

G cluster_workflow Experimental Workflow: Postoperative Dental Pain Study cluster_treatment Treatment Arms (Double-Blind) Patient_Selection Patient Selection (Moderate to Severe Postoperative Dental Pain) Randomization Randomization Patient_Selection->Randomization Combo This compound Combination Randomization->Combo Group 1 Mono This compound Monotherapy Randomization->Mono Group 2 Comparator Active Comparator (e.g., Ibuprofen) Randomization->Comparator Group 3 Placebo Placebo Randomization->Placebo Group 4 Pain_Assessment Pain Assessment (VAS/Categorical Scales at Regular Intervals) Combo->Pain_Assessment Mono->Pain_Assessment Comparator->Pain_Assessment Placebo->Pain_Assessment Data_Analysis Data Analysis (TOTPAR, SPID, Onset of Action) Pain_Assessment->Data_Analysis

Workflow of a postoperative dental pain study.

Conclusion

The available evidence strongly supports the superior efficacy of this compound in combination therapies, particularly with paracetamol and caffeine, for the management of acute pain.[2] These combinations offer a faster onset of action and greater overall pain relief compared to this compound monotherapy or other single-agent analgesics. This enhanced efficacy is a result of the synergistic and complementary mechanisms of action of the individual components, targeting multiple pain pathways. For drug development professionals, these findings underscore the potential of developing and refining combination analgesic formulations to provide more effective pain management solutions.

References

Head-to-Head Clinical Trials of Propyphenazone-Based Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical performance of propyphenazone-based analgesic formulations, drawing on data from key head-to-head clinical trials. The following sections present quantitative data on efficacy and safety, detailed experimental protocols from pivotal studies, and visualizations of experimental workflows to facilitate a deeper understanding of the research methodologies.

I. Comparative Efficacy and Safety of this compound Formulations

The clinical utility of this compound is often enhanced when formulated in combination with other active pharmaceutical ingredients, most notably paracetamol and caffeine. These combinations have been the subject of rigorous clinical investigation to assess their analgesic efficacy and safety profile against monotherapies and other established analgesics.

A. Pooled Analysis of a Triple Combination Formulation (this compound/Paracetamol/Caffeine)

A significant body of evidence for the efficacy of a triple combination formulation containing 150 mg of this compound, 250 mg of paracetamol, and 50 mg of caffeine (PPC), commercially known as Saridon®, comes from a pooled statistical analysis of eight individual studies. This analysis provides robust data on the formulation's performance in the management of acute dentoalveolar pain.

Data Summary: PPC vs. Other Analgesics and Placebo [1][2]

Outcome MeasurePPC (Saridon®)Paracetamol (500mg)Ibuprofen (200mg)Aspirin (500mg)Placebo
Onset of Action
Patients with 'Pain Gone/Partly Gone' at 30 minSignificantly more than Paracetamol, Aspirin, and Placebo----
Patients with 'Pain Gone/Partly Gone' at 60 minSignificantly more than all comparators----
Overall Analgesic Efficacy
Total Pain Relief (TOTPAR) over 4 hoursHighest among all groupsLess effective than PPCLess effective than PPCLess effective than PPCLeast effective
Patient's Global Assessment of EfficacyRated as most efficacious----
Safety and Tolerability
Incidence of Adverse Events4.0% (20 patients)No significant difference between groupsNo significant difference between groupsNo significant difference between groupsNo significant difference between groups
Most Common Adverse EventsGastrointestinal disorders, nervous system disorders, skin and subcutaneous tissue disorders----
B. This compound in Combination with Caffeine

The addition of caffeine as an adjuvant to this compound has been investigated to determine its impact on analgesic efficacy. A key study utilized chemo-somatosensory event-related potentials (CSSERP) to objectively measure the antinociceptive effects of this compound with and without caffeine.

Data Summary: this compound vs. This compound + Caffeine

FormulationChange in CSSERP Amplitude (vs. Placebo)
This compound (400 mg)Not statistically significant
This compound (600 mg)Statistically significant decrease
This compound (400 mg) + Caffeine (100 mg)Statistically significant decrease
This compound (600 mg) + Caffeine (150 mg)Statistically significant decrease

II. Experimental Protocols

A. Pooled Analysis of PPC in Acute Dentoalveolar Pain

Objective: To evaluate the onset of action, analgesic efficacy, and tolerability of a fixed-dose combination of this compound, paracetamol, and caffeine in patients with moderate to severe acute dentoalveolar pain.[1][2]

Study Design: Pooled statistical analysis of eight single-center, single-dose studies. Seven of the eight studies were single-blind.

Patient Population: 500 generally healthy patients (55.2% male, 44.8% female; average age 43.5 years) experiencing moderate (65.8%) to severe (34.2%) acute dentoalveolar pain.[1][2]

Interventions:

  • Test Product: this compound 150 mg / Paracetamol 250 mg / Caffeine 50 mg (PPC, Saridon®)

  • Comparators:

    • Paracetamol 500 mg

    • Ibuprofen 200 mg

    • Aspirin 500 mg

    • Placebo

Outcome Measures:

  • Primary Efficacy Endpoints:

    • Onset of Action: Time to 'pain gone/partly gone' reported by patients at 30 and 60 minutes post-dosing.

    • Total Pain Relief (TOTPAR): Sum of pain relief scores recorded over a 4-hour observation period.

  • Secondary Efficacy Endpoint: Patient's global assessment of the study medication's efficacy at the end of the study period.

  • Safety and Tolerability: Incidence and type of adverse events reported by patients.

Statistical Analysis: The pooled data were analyzed to compare the efficacy and safety of PPC with the comparator treatments. Specific statistical methods used in the original analysis are not detailed in the available literature.

B. Analgesic Effects of this compound in Combination with Caffeine

Objective: To investigate whether the analgesic effect of this compound is enhanced by the addition of caffeine.

Study Design: A placebo-controlled, randomized, double-blind, five-fold crossover study.

Patient Population: Twenty healthy volunteers.

Interventions: Each participant received one of the following five oral medications in a randomized order, with a washout period of at least five days between each treatment:

  • This compound 400 mg

  • This compound 600 mg

  • This compound 400 mg + Caffeine 100 mg

  • This compound 600 mg + Caffeine 150 mg

  • Placebo

Methodology: Chemo-Somatosensory Event-Related Potentials (CSSERP) The assessment of analgesia was based on the recording of CSSERPs elicited by the stimulation of the nasal mucosa. This technique provides an objective measure of the cortical processing of nociceptive input.

  • Stimulation: The nasal mucosa was stimulated with pulses of a chemical irritant (e.g., carbon dioxide).

  • EEG Recording: Electroencephalography (EEG) was used to record the brain's electrical activity from the scalp.

  • Signal Averaging: The EEG signals time-locked to the onset of the chemical stimuli were averaged to extract the event-related potentials, which reflect the neuronal responses to the painful stimuli.

  • Amplitude Analysis: The amplitude of the CSSERP components is considered to be correlated with the perceived intensity of the stimulus. A reduction in amplitude is indicative of an analgesic effect.

Outcome Measures:

  • Primary Endpoint: Amplitude of the CSSERP.

  • Secondary Endpoints:

    • Subjective estimation of stimulus intensity.

    • Spontaneous EEG to monitor for drug effects unrelated to nociception.

    • Plasma levels of this compound.

III. Visualizations

Experimental_Workflow_PPC_Dental_Pain cluster_screening Screening & Enrollment cluster_randomization Randomization (Single-Blind) cluster_treatment Treatment & Observation (4 hours) cluster_assessment Efficacy & Safety Assessment p1 500 Patients with Moderate-to-Severe Dentoalveolar Pain r1 PPC (this compound/ Paracetamol/Caffeine) p1->r1 Randomized to r2 Paracetamol 500mg p1->r2 Randomized to r3 Ibuprofen 200mg p1->r3 Randomized to r4 Aspirin 500mg p1->r4 Randomized to r5 Placebo p1->r5 Randomized to t1 Single Oral Dose Administration r1->t1 r2->t1 r3->t1 r4->t1 r5->t1 a1 Pain Relief Assessment (30 min, 60 min, and 4-hour TOTPAR) t1->a1 a2 Patient's Global Efficacy Assessment t1->a2 a3 Adverse Event Monitoring t1->a3

Caption: Workflow of the pooled clinical trials on PPC for acute dentoalveolar pain.

Experimental_Workflow_Propyphenazone_Caffeine_CSSERP cluster_participants Participants cluster_design Study Design cluster_interventions Interventions (Oral Administration) cluster_assessment Assessment p1 20 Healthy Volunteers d1 Randomized, Double-Blind, 5-Fold Crossover p1->d1 i1 This compound 400mg d1->i1 Each participant receives all treatments in random order i2 This compound 600mg d1->i2 Each participant receives all treatments in random order i3 This compound 400mg + Caffeine 100mg d1->i3 Each participant receives all treatments in random order i4 This compound 600mg + Caffeine 150mg d1->i4 Each participant receives all treatments in random order i5 Placebo d1->i5 Each participant receives all treatments in random order a1 CSSERP Recording (Nasal Mucosa Stimulation) i1->a1 Followed by i2->a1 Followed by i3->a1 Followed by i4->a1 Followed by i5->a1 Followed by a2 Subjective Pain Rating a1->a2 a3 Spontaneous EEG a1->a3 a4 Plasma this compound Levels a1->a4

Caption: Experimental workflow for the CSSERP study of this compound and caffeine.

References

Comparative pharmacokinetics of propyphenazone in different oral dosage forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of propyphenazone, a non-steroidal anti-inflammatory drug (NSAID), across different oral dosage forms. The information presented is based on available experimental data and is intended to assist in research and development involving this active pharmaceutical ingredient.

Comparative Pharmacokinetic Data

The rate and extent of drug absorption can vary significantly with the formulation, influencing the onset and intensity of the therapeutic effect. The following table summarizes key pharmacokinetic parameters for this compound in various oral dosage forms based on data from different studies. It is important to note that these values were not obtained from a single head-to-head comparative study, and therefore, direct comparisons should be made with caution due to potential variations in study design, subject populations, and analytical methodologies.

Dosage FormDoseCmax (µg/mL)Tmax (min)AUCHalf-life (t½)Study Population
Oral Dose (unspecified form)220 mg1.5 - 3.530Not ReportedNot ReportedVolunteers[1]
Lyophilized "Lyoc" TabletNot SpecifiedNot Reported60Not ReportedNot ReportedHumans[2]
Classic TabletNot SpecifiedNot Reported90Not ReportedNot ReportedHumans[2]
Aqueous Suspension (1%)100 mgBioequivalent to tabletsNot ReportedBioequivalent to tabletsNot ReportedRabbits[3]
Instant Suspension (1%)100 mgBioequivalent to tabletsNot ReportedBioequivalent to tabletsNot ReportedRabbits[3]
Tablet (in combination product)Not SpecifiedNot ReportedFaster than suppositoryNot ReportedNot Reported6 healthy male volunteers[4]

General pharmacokinetic information indicates that after oral administration, this compound is rapidly absorbed, with peak plasma concentrations typically reached within 30 to 60 minutes.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols based on the principles of bioequivalence studies.

Study Design for Oral Bioavailability

A typical pharmacokinetic study for comparing different oral dosage forms of this compound would follow a randomized, crossover design.

  • Subjects: A cohort of healthy adult volunteers, often within a specific age and body mass index (BMI) range, would be recruited. The number of subjects is determined by statistical power calculations to detect significant differences in pharmacokinetic parameters. For instance, one study involving a combination product with this compound included six healthy male volunteers aged 24 to 28 years.[4]

  • Dosing: Each subject would receive a single dose of the different this compound formulations (e.g., tablet, capsule, oral solution) in a randomized sequence, separated by a washout period of sufficient duration to ensure complete elimination of the drug from the body before the next administration.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical schedule would include a pre-dose sample and multiple samples over a 24-hour period to capture the absorption, distribution, metabolism, and excretion phases of the drug.

  • Analytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography (HPLC) method or a similar sensitive and specific analytical technique.

  • Pharmacokinetic Analysis: The primary pharmacokinetic parameters—maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC)—are calculated from the plasma concentration-time data for each subject and formulation.

Visualizing the Experimental Workflow

The following diagram illustrates a standard workflow for a comparative pharmacokinetic study.

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical & Data Analysis Phase Protocol_Design Study Protocol Design Ethics_Approval Ethics Committee Approval Protocol_Design->Ethics_Approval Subject_Recruitment Subject Recruitment & Screening Ethics_Approval->Subject_Recruitment Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Randomization Randomization to Formulation Sequence Informed_Consent->Randomization Dosing_Period_1 Period 1: Administration of Formulation A Randomization->Dosing_Period_1 Blood_Sampling_1 Serial Blood Sampling Dosing_Period_1->Blood_Sampling_1 Washout Washout Period Blood_Sampling_1->Washout Dosing_Period_2 Period 2: Administration of Formulation B Washout->Dosing_Period_2 Blood_Sampling_2 Serial Blood Sampling Dosing_Period_2->Blood_Sampling_2 Sample_Processing Plasma Separation & Storage Blood_Sampling_2->Sample_Processing Bioanalysis HPLC Analysis of this compound Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Statistical_Analysis Statistical Comparison of Formulations PK_Analysis->Statistical_Analysis Final_Report Final Study Report Generation Statistical_Analysis->Final_Report

Caption: A typical crossover design workflow for a comparative pharmacokinetic study.

Signaling Pathway of this compound's Mechanism of Action

This compound, like other NSAIDs, exerts its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This action reduces the production of prostaglandins, which are key mediators of pain and inflammation.

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation This compound This compound This compound->COX1_COX2 Inhibition

Caption: Mechanism of action of this compound via inhibition of COX enzymes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Propyphenazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as the analgesic compound propyphenazone, is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes risks and ensures compliance with regulatory standards.

This compound is categorized as harmful if swallowed and requires careful handling throughout its lifecycle in the laboratory, including its ultimate disposal.[1][2][3] The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing to prevent environmental contamination.[1] It is imperative that this compound is not disposed of down the drain or in regular trash, as this can lead to contamination of water systems and pose a threat to the environment.[1][3]

Step-by-Step Disposal Procedure for this compound

To ensure the safe and compliant disposal of this compound, the following step-by-step procedure should be followed:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4] In case of dust formation, a respirator may be necessary.[4]

  • Waste Segregation and Collection:

    • Collect all waste this compound, including expired or unused product and contaminated materials, in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the name "this compound."[5][6]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5][7]

    • Disposal must be carried out in accordance with all applicable local, regional, national, and international regulations.[1][2][8] In the United States, this falls under the guidelines of the Resource Conservation and Recovery Act (RCRA).[5][7]

Disposal of Empty this compound Containers

Empty containers that once held this compound must also be handled with care to prevent residual contamination:

  • Triple Rinsing:

    • Thoroughly rinse the empty container with a suitable solvent (e.g., water) at least three times.[1]

    • The rinsate from this process must be collected and treated as hazardous waste, following the same disposal procedure as for this compound itself.[6][9]

  • Rendering Unusable and Disposal:

    • After triple rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse.[1]

    • The cleaned and punctured container can then be disposed of in a sanitary landfill or offered for recycling or reconditioning, depending on local regulations.[1]

Managing Spills of this compound

In the event of a this compound spill, the following steps should be taken to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Control Dust: Avoid actions that could generate dust.[1][4]

  • Containment and Cleanup:

    • Wearing appropriate PPE, carefully sweep or scoop the spilled solid material.[10]

    • Collect the spilled material in a suitable, closed container labeled for disposal.[1][4]

  • Decontamination: Clean the spill area with soap and water.[2]

  • Disposal: Dispose of the collected spilled material and any contaminated cleaning materials as hazardous waste.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Propyphenazone_Disposal_Workflow cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal cluster_container Empty Container Disposal A Identify this compound Waste (Unused, Expired, Contaminated) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Triple Rinse Container with Suitable Solvent A->H C Collect in a Designated, Labeled, and Sealed Container B->C D Store in a Secure Area Away from Incompatible Materials C->D E Contact EHS or Licensed Hazardous Waste Vendor D->E F Arrange for Pickup and Transportation E->F G Disposal via Controlled Incineration at a Licensed Facility F->G I Collect Rinsate as Hazardous Waste H->I J Puncture Container to Prevent Reuse H->J I->C Add to Waste Container K Dispose of Cleaned Container (Landfill or Recycling) J->K

Caption: this compound Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and protecting the broader ecosystem.

References

Essential Safety and Operational Guidance for Handling Propyphenazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Propyphenazone, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended protective equipment.

Exposure Scenario Eye/Face Protection Skin Protection Respiratory Protection
Handling solid this compound Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]Impervious clothing and protective gloves.[3][4] Gloves must be inspected prior to use.[2]Not generally required if handled in a well-ventilated place and dust formation is avoided.[2]
Potential for dust or aerosol formation Tightly fitting safety goggles with side-shields.[1][2]Fire/flame resistant and impervious clothing.[1][2] Handle with gloves.[2]A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1][2]
Cleaning up spills Safety goggles with side-shields.[3]Impervious clothing and protective gloves.[3][4]Use a suitable respirator where risk assessment shows it is necessary.[3][4]

Operational Plan: Safe Handling Procedures

Adherence to proper handling procedures is crucial for minimizing risks associated with this compound.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][2]

  • Use a mechanical exhaust system or a laboratory fume hood to minimize exposure.[4]

  • Ensure that a safety shower and eye wash station are readily accessible.[3][5]

General Handling and Hygiene:

  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Wash hands thoroughly after handling the compound.[2]

  • Contaminated clothing should be removed immediately and washed before reuse.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Recommended storage temperatures for the powder form are -20°C for up to 3 years and 4°C for up to 2 years.[3] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Chemical Disposal:

  • Dispose of this compound waste by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Do not allow the chemical to enter drains or sewer systems.[2]

  • Avoid contaminating water, foodstuffs, or feed during storage or disposal.[2]

Contaminated Packaging Disposal:

  • Containers can be triple-rinsed (or an equivalent method) and then offered for recycling or reconditioning.[2]

  • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[2]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound task Assess Task: - Weighing - Dissolving - Transferring start->task exposure Potential for Exposure? - Dust - Aerosol - Splash task->exposure engineering Use Engineering Controls (Fume Hood, Ventilation) exposure->engineering Yes eye_protection Wear Safety Goggles with Side-Shields exposure->eye_protection No engineering->eye_protection skin_protection Wear Gloves and Impervious Clothing eye_protection->skin_protection respiratory_protection Use Full-Face Respirator skin_protection->respiratory_protection If dust/aerosol likely proceed Proceed with Task skin_protection->proceed If dust/aerosol unlikely respiratory_protection->proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyphenazone
Reactant of Route 2
Reactant of Route 2
Propyphenazone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。